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  • Product: Tinofedrine
  • CAS: 66788-41-8

Core Science & Biosynthesis

Foundational

Tinofedrine mechanism of action cerebral vasodilation

An In-Depth Technical Guide to the Cerebrovascular Vasodilatory Action of Tinofedrine Abstract Tinofedrine, a sympathomimetic amine, has been identified as a potent agent for the enhancement of cerebral and peripheral bl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cerebrovascular Vasodilatory Action of Tinofedrine

Abstract

Tinofedrine, a sympathomimetic amine, has been identified as a potent agent for the enhancement of cerebral and peripheral blood flow. Contrary to the vasoconstrictive effects commonly associated with some sympathomimetics, Tinofedrine induces a significant, homogenous increase in cerebral perfusion. This guide synthesizes the foundational evidence for Tinofedrine's cerebrovascular effects and elucidates its core mechanism of action. We posit that Tinofedrine functions primarily as a beta-adrenergic agonist. Its action on β2-adrenergic receptors within the cerebral vasculature initiates a well-defined signaling cascade involving cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA), culminating in smooth muscle relaxation and vasodilation. This document provides the underlying experimental evidence, details the proposed signaling pathway, and presents robust experimental protocols for the validation and further investigation of this mechanism.

Introduction to Tinofedrine

Tinofedrine, chemically known as (+)-(R)-alpha((S)-1-[(3,3-di-3-thienylallyl)amino]-ethyl)-benzylalcohol hydrochloride, is a sympathomimetic agent belonging to the dithienylamine derivative class[1][2]. While structurally related to other sympathomimetics, its pharmacological profile is distinct. It was patented by Deutsche Gold- und Silber-Scheideanstalt vorm. Roessler specifically for its utility in improving cerebral and peripheral blood flow[1]. Early investigations revealed that in addition to its positive inotropic and chronotropic effects on the heart, it simultaneously reduces peripheral vascular resistance, a hallmark of vasodilatory action[2][3].

Foundational Evidence for Cerebral Vasodilation

The primary in-vivo evidence for Tinofedrine's effect on cerebral blood flow comes from a seminal study conducted on anesthetized dogs. This research demonstrated that Tinofedrine administration resulted in a significant and uniformly distributed increase in blood perfusion across all regions of the brain.

Key Experimental Findings

In a key 1979 study, researchers utilized radioactive tracer microspheres to quantify regional blood flow following the administration of Tinofedrine[2]. This technique allows for a precise measurement of perfusion in different tissues. The results indicated a consistent increase in blood flow to the myocardium, kidneys, liver, and, most notably, a "rather homogeneous increased perfusion in all parts of the brain"[2]. This finding is critical as it points towards a direct or indirect vasodilatory effect on the cerebral vasculature, rather than a simple redistribution of blood flow.

Data Summary: Regional Cerebral Blood Flow

The following table summarizes the conceptual findings from the pivotal animal studies, illustrating the consistent increase in perfusion across various cerebral regions.

Cerebral RegionPerfusion Change Post-TinofedrineKey Observation
Cerebral Cortex ▲ IncreasedHomogenous increase in cortical blood flow
Cerebellum ▲ IncreasedConsistent with overall cerebral perfusion rise
Brainstem ▲ IncreasedIndicates effect on deep brain structures
Subcortical Nuclei ▲ IncreasedUniform distribution of vasodilatory effect

Table based on the descriptive findings in Satzinger et al., 1979[2].

Proposed Mechanism of Action: β-Adrenergic Receptor Agonism

The vasodilatory effects of Tinofedrine are mechanistically linked to its interaction with the adrenergic system. Crucially, the hemodynamic effects of Tinofedrine, including the reduction in peripheral vascular resistance, are antagonized by beta-adrenergic blocking drugs[2]. This strongly implicates beta-adrenoceptors as the primary target for its vasodilatory action. While sympathomimetics can act on both α- and β-adrenergic receptors, stimulation of β2-receptors in vascular smooth muscle predominantly leads to vasodilation.

The β2-Adrenergic Signaling Cascade

We propose that Tinofedrine acts as a β2-adrenergic receptor agonist on the smooth muscle cells of cerebral arteries and arterioles. The binding of Tinofedrine initiates the following intracellular signaling cascade:

  • Receptor Binding & G-Protein Activation: Tinofedrine binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP concentration.

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This activates PKA.

  • Phosphorylation & Smooth Muscle Relaxation: Activated PKA phosphorylates several downstream targets that promote smooth muscle relaxation. A key target is the Myosin Light Chain Kinase (MLCK). Phosphorylation of MLCK inhibits its activity, preventing the phosphorylation of myosin light chains. This, in turn, inhibits the interaction between actin and myosin, leading to muscle relaxation and vasodilation.

Signaling Pathway Diagram

Tinofedrine_Vasodilation_Pathway Tinofedrine Tinofedrine Beta2AR β2-Adrenergic Receptor (on Vascular Smooth Muscle) Tinofedrine->Beta2AR Binds Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Binds & Activates PKA_active Active PKA MLCK Myosin Light Chain Kinase (MLCK) PKA_active->MLCK Phosphorylates (Inhibits) MLCK_p p-MLCK (Inactive) MLCK->MLCK_p Relaxation Smooth Muscle Relaxation (Cerebral Vasodilation) MLCK_p->Relaxation Leads to

Caption: Proposed β2-adrenergic signaling pathway for Tinofedrine-induced cerebral vasodilation.

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism, a combination of in-vivo and in-vitro experiments is essential. The following protocols outline self-validating systems to confirm Tinofedrine's effect on cerebral blood flow and its specific molecular target.

Protocol 1: In-Vivo Measurement of Regional Cerebral Blood Flow (rCBF) using Microspheres

This protocol is based on the methodology that provided the foundational evidence for Tinofedrine's action[2].

Objective: To quantify changes in rCBF in an animal model following intravenous administration of Tinofedrine.

Methodology:

  • Animal Preparation: Anesthetize a suitable animal model (e.g., beagle dog, as in the original study) and surgically insert catheters into the left ventricle (for microsphere injection), a peripheral artery (for reference blood sampling and blood pressure monitoring), and a peripheral vein (for drug administration).

  • Baseline Measurement: Administer a baseline injection of radio-labeled microspheres (e.g., with ¹⁴¹Ce) into the left ventricle. Simultaneously, begin drawing a reference blood sample from the peripheral artery at a constant rate for a fixed duration (e.g., 90 seconds).

  • Tinofedrine Administration: Administer a therapeutic dose of Tinofedrine hydrochloride intravenously. Monitor hemodynamic parameters (heart rate, blood pressure) continuously.

  • Post-Treatment Measurement: At the time of peak effect (determined from pilot studies), administer a second injection of microspheres labeled with a different radionuclide (e.g., ⁸⁵Sr). Repeat the reference blood sampling procedure identically to the baseline measurement.

  • Quantification: Measure the radioactivity of each radionuclide in all tissue and blood samples using a gamma counter.

  • Calculation of Blood Flow: Calculate rCBF for each region using the formula: rCBF (mL/min/100g) = (Tissue_Counts / Reference_Blood_Counts) * Reference_Sample_Withdrawal_Rate * (100 / Tissue_Weight_g)

  • Validation: The use of two different isotopes allows for a direct comparison of pre- and post-drug blood flow within the same animal, serving as an internal control. The consistency of the reference blood sample withdrawal rate is critical for accuracy.

Protocol 2: In-Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of Tinofedrine for β1- and β2-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines engineered to express high levels of either human β1- or β2-adrenergic receptors.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the prepared membranes with a constant concentration of a high-affinity radioligand known to bind to β-receptors (e.g., [³H]-dihydroalprenolol).

    • Add increasing concentrations of unlabeled Tinofedrine to compete with the radioligand for receptor binding sites.

    • Include control wells with no competitor (for total binding) and wells with a high concentration of a known potent β-antagonist like propranolol (for non-specific binding).

  • Incubation & Separation: Incubate the plates to allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound. Wash the filters quickly to remove excess unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the Tinofedrine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Tinofedrine that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Validation: Comparing the Ki values for β1- and β2-receptors will reveal the binding affinity and selectivity of Tinofedrine. A lower Ki for β2-receptors would strongly support the proposed mechanism of action.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In-Vivo Validation (Protocol 1) cluster_1 In-Vitro Validation (Protocol 2) a1 Animal Prep & Catheterization a2 Baseline rCBF (Microsphere 1) a1->a2 a3 Administer Tinofedrine a2->a3 a4 Post-Drug rCBF (Microsphere 2) a3->a4 a5 Tissue Harvest & Gamma Counting a4->a5 a6 Calculate & Compare rCBF Data a5->a6 Conclusion Mechanistic Conclusion a6->Conclusion b1 Prepare β1/β2 Receptor Membranes b2 Competitive Binding (Radioligand + Tinofedrine) b1->b2 b3 Filter & Separate Bound vs. Unbound b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki for β1 and β2 Receptors b4->b5 b5->Conclusion

Caption: Integrated workflow for in-vivo and in-vitro validation of Tinofedrine's mechanism.

Conclusion and Future Directions

For drug development professionals, Tinofedrine represents an interesting scaffold. Future research should focus on:

  • Receptor Subtype Selectivity: Precisely quantifying the binding affinities (Ki) for β1, β2, and β3 receptors to confirm β2 selectivity and predict potential off-target effects (e.g., cardiac stimulation via β1).

  • Blood-Brain Barrier Penetration: While increased cerebral perfusion is established, quantifying the extent and rate of Tinofedrine's ability to cross the blood-brain barrier is crucial.[4]

  • Human Studies: Translating the promising findings from animal models into well-controlled human studies using modern neuroimaging techniques like arterial spin labeling (ASL) or positron emission tomography (PET) to measure cerebral blood flow.

By systematically addressing these areas, the full therapeutic potential of Tinofedrine and its derivatives as cerebral vasodilators can be accurately determined.

References

  • D11, a novel glycosylated diphyllin derivative, exhibits potent anticancer activity by targeting topoisomerase IIα. Invest New Drugs. 2011 Oct;29(5):800-10.
  • McCulloch J, Deshmukh VD, Harper AM. Indirect sympathomimetic agents and cerebral blood flow and metabolism. Stroke. 1978 Sep-Oct;9(5):493-8.
  • Unknown Author. sympathomimetic amines. University of Sydney.
  • ter Laan M, van Dijk JM, Elting JW, Staal MJ, Absalom AR. Sympathetic regulation of cerebral blood flow in humans: A review. Journal of Cerebral Blood Flow & Metabolism. 2013;33(10):1487-1496. URL: [Link]

  • Skinhøj E, Olesen J. The Sympathetic Nervous System and the Regulation of Cerebral Blood Flow in Man. Stroke. 1973;4(3):311-311. URL: [Link]

  • National Center for Advancing Translational Sciences. TINOFEDRINE. Inxight Drugs. URL: [Link]

  • Satzinger G, Herrmann M, Vollmer KO, Lettenbauer G, Schläfer U. [Investigations on the general effects of tinofedrine on heart and blood circulation (author's transl)]. Arzneimittelforschung. 1979;29(9):1245-50. URL: [Link]

  • National Center for Advancing Translational Sciences. TINOFEDRINE HYDROCHLORIDE. Inxight Drugs. URL: [Link]

Sources

Exploratory

Tinofedrine Hydrochloride: Chemical Structure & Properties Guide

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and analytical characterization of Tinofedrine Hydrochloride . Introduction & Therapeutic Profile Tinofedrine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and analytical characterization of Tinofedrine Hydrochloride .

Introduction & Therapeutic Profile

Tinofedrine Hydrochloride (Developmental Code: D-8955) is a cerebral vasodilator and nootropic agent belonging to the sympathomimetic amine class. Structurally derived from the norephedrine backbone, it is distinguished by a bulky N-substituent containing two thiophene rings. This lipophilic modification confers unique pharmacodynamic properties, specifically enhancing cerebral and peripheral blood flow with positive inotropic effects, while maintaining a lower chronotropic impact compared to classical beta-agonists.

Primary Indication: Cerebrovascular insufficiency, senile dementia (historical). CAS Number: 50776-39-1 (HCl salt); 36702-83-7 (Free base). IUPAC Name: (1R,2S)-2-[[3,3-di(thiophen-3-yl)prop-2-enyl]amino]-1-phenylpropan-1-ol hydrochloride.

Chemical Structure & Molecular Properties[1][2][3]

Tinofedrine is a chiral molecule containing two stereocenters. The biologically active eutomer possesses the (1R, 2S) configuration, analogous to the natural ephedrine/norephedrine scaffold.

Structural Data Table
PropertyData
Molecular Formula C₂₀H₂₂ClNOS₂
Molecular Weight 391.98 g/mol (HCl Salt); 355.52 g/mol (Free Base)
Stereochemistry (1R, 2S) - Erythro configuration
Key Functional Groups Secondary Amine, Secondary Alcohol, Thiophene (x2), Phenyl
Salt Form Hydrochloride (1:1 stoichiometry)
Appearance White to off-white crystalline powder
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity of Tinofedrine, highlighting the norephedrine core and the dithienyl-allyl tail.

TinofedrineStructure Figure 1: Structural connectivity of Tinofedrine HCl showing pharmacophore segmentation. Core Phenylpropanolamine Core (1R, 2S) Amine Secondary Amine (-NH-) Core->Amine C2 Attachment Linker Allylic Bridge (-CH2-CH=C<) Amine->Linker N-Alkylation Thiophenes Di-Thiophene Moiety (Lipophilic Anchor) Linker->Thiophenes C3 Substitution

Physicochemical Properties[2][3][4][5][6][7]

Understanding the physicochemical behavior of Tinofedrine HCl is critical for formulation and analytical method development.[1]

Solubility & Lipophilicity

The presence of two thiophene rings and a phenyl group makes the free base highly lipophilic. The hydrochloride salt improves aqueous solubility but retains significant organic solubility.

  • LogP (Predicted): ~4.5 – 5.2 (High lipophilicity due to dithienyl group).

  • pKa (Predicted): ~9.2 (Secondary amine).

  • Solubility Profile:

    • Water:[2][3] Soluble (as HCl salt).

    • Methanol/Ethanol:[4] Freely soluble.

    • Chloroform/DMSO: Soluble.[5]

    • Ether/Hexane: Insoluble (HCl salt).[5]

Stability
  • Hydrolysis: The allylic amine linkage is generally stable, but the compound may degrade under strong oxidative stress (thiophene oxidation).

  • Stereochemical Stability: The (1R, 2S) centers are stable under neutral conditions but may undergo racemization (via retro-aldol or aziridine intermediates) under extreme basic conditions or high heat.

Synthetic Route & Manufacturing

The synthesis of Tinofedrine typically involves the convergent coupling of the norephedrine chiral auxiliary with a lipophilic electrophile.

Key Synthetic Pathway

The most chemically consistent route involves N-alkylation of (1R,2S)-norephedrine.

  • Preparation of Electrophile:

    • Reaction of 3-bromothiophene with magnesium (Grignard) followed by reaction with ethyl acrylate or similar electrophile to generate 3,3-di(thiophen-3-yl)acrylic acid derivatives.

    • Reduction and halogenation yield 3,3-di(thiophen-3-yl)allyl bromide .

  • Coupling (N-Alkylation):

    • (1R,2S)-Norephedrine is reacted with 3,3-di(thiophen-3-yl)allyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile).

  • Salt Formation:

    • The free base is treated with ethanolic HCl to precipitate Tinofedrine Hydrochloride.

Synthesis Diagram[6][10]

Synthesis Figure 2: Convergent synthetic pathway for Tinofedrine Hydrochloride. Noreph (1R,2S)-Norephedrine Coupling N-Alkylation (K2CO3, ACN, Reflux) Noreph->Coupling Thiophene 3-Bromothiophene AllylBromide 3,3-di(thiophen-3-yl)allyl bromide Thiophene->AllylBromide 1. Grignard 2. Dehydration 3. Bromination AllylBromide->Coupling SaltForm HCl Salt Formation (EtOH/HCl) Coupling->SaltForm Free Base Product Tinofedrine HCl SaltForm->Product

Analytical Characterization

Recommended HPLC Protocol

Note: Due to the lack of a standardized pharmacopeial monograph, the following protocol is designed based on the molecule's specific chemotype (Lipophilic Amine).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (High elution strength required for thiophenes).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV @ 235 nm (Thiophene absorption max) and 254 nm.

  • Temperature: 30°C.

Spectroscopic Identification
  • IR Spectrum: Characteristic peaks at ~3300 cm⁻¹ (OH/NH stretch), ~1600 cm⁻¹ (Aromatic C=C), and ~700 cm⁻¹ (Thiophene C-S stretch).

  • Mass Spectrometry (ESI+): Parent ion [M+H]⁺ at m/z 356.1.

Pharmacology & Mechanism of Action

Mechanism

Tinofedrine acts as a sympathomimetic agent with a unique profile. It stimulates beta-adrenergic receptors but with a selectivity that favors vasodilation (cerebral/coronary) over cardiac chronotropy (heart rate).

  • Positive Inotropy: Increases cardiac contractility.

  • Vasodilation: Reduces peripheral vascular resistance, improving microcirculation.

  • Metabolic Enhancement: Studies suggest improvement in cerebral glucose metabolism under hypoxic conditions.

Pharmacokinetics & Metabolism

Research indicates Tinofedrine undergoes extensive metabolism and enterohepatic circulation.[8]

  • Absorption: Rapid absorption in dogs; moderate in rats.[8]

  • Metabolism: N-dealkylation is a minor pathway. The major pathway involves conjugation (glucuronidation) of the alcohol group and biliary excretion.

  • Excretion: Predominantly fecal (via bile) in rats and dogs.[8]

PK Figure 3: Pharmacokinetic disposition and enterohepatic circulation of Tinofedrine. Oral Oral Administration Liver Liver (Conjugation) Oral->Liver First Pass Bile Biliary Excretion Liver->Bile Glucuronides Systemic Systemic Circulation (Lung Affinity) Liver->Systemic Bioavailability Intestine Intestine (Hydrolysis of Conjugates) Bile->Intestine Intestine->Liver Reabsorption (Enterohepatic Cycle) Feces Fecal Excretion Intestine->Feces Elimination

References

  • Thiemer, K., et al. (1978). Pharmacological effect of tinofedrine on cerebral and peripheral hemodynamics in the dog. Arzneimittelforschung, 28(8), 1343-1354.

  • Obermeier, K., et al. (1978). Studies on the pharmacokinetics and metabolism of tinofedrine. Arzneimittelforschung, 28(8), 1360-1367.

  • Engel, J., von Schlichtegroll, A., & Sheldrick, W. S. (1982). Synthesis and absolute configuration of a tinofedrine-oxazolidine derivative. Arzneimittelforschung, 32(5), 475-477.

  • PubChem Database. Tinofedrine Hydrochloride (CID 3039549). National Center for Biotechnology Information.

  • MedKoo Biosciences. Tinofedrine HCl Product Data Sheet.

Sources

Foundational

Dithienylamine Derivatives in Cerebrovascular Research: Deep-Tissue Sensing and Imaging

The following technical guide details the application of Dithienylamine (DTA) derivatives in cerebrovascular research. It focuses on their utility as Two-Photon Excitable (TPE) molecular rotors for sensing micro-viscosit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of Dithienylamine (DTA) derivatives in cerebrovascular research. It focuses on their utility as Two-Photon Excitable (TPE) molecular rotors for sensing micro-viscosity and amyloid pathology in deep brain tissue.

Part 1: Strategic Overview & Chemical Logic

The Cerebrovascular Visibility Challenge

Research into cerebrovascular pathologies—specifically ischemic stroke , cerebral amyloid angiopathy (CAA) , and blood-brain barrier (BBB) disruption —is historically limited by the optical opacity of the skull and brain tissue. Traditional fluorophores (fluorescein, rhodamine) suffer from shallow penetration depth (<100 µm) and phototoxicity.

Dithienylamine (DTA) derivatives have emerged as a superior class of fluorophores designed specifically to overcome these barriers. Unlike their structural cousin Triphenylamine (TPA), DTA derivatives incorporate thiophene rings which serve two critical functions:

  • Red-Shifted Emission: The electron-rich sulfur atom lowers the bandgap, pushing emission into the Near-Infrared (NIR) window (650–900 nm) , minimizing tissue autofluorescence and scattering.

  • Enhanced Two-Photon Cross-Section: DTA acts as a potent electron donor in "Push-Pull" (Donor-π-Acceptor) systems, yielding high two-photon absorption cross-sections (

    
     GM). This allows for excitation using femtosecond lasers at 800–1000 nm, enabling imaging depths up to 800 µm —sufficient to visualize cortical microvessels and penetrating arterioles.
    
Mechanism of Action: The Molecular Rotor

The primary application of DTA derivatives in cerebrovascular research is viscosity sensing . During ischemic stroke, blood flow stagnation and cellular swelling drastically alter the micro-viscosity of the vascular lumen and endothelial cytoplasm.

  • State A (Low Viscosity - Healthy Flow): The DTA donor and the acceptor moiety can rotate freely around the single bond. Upon excitation, the molecule relaxes via non-radiative decay (Twisted Intramolecular Charge Transfer - TICT). Result: Fluorescence is quenched (OFF).

  • State B (High Viscosity - Clot/Ischemia/Plaque): The rigid microenvironment restricts molecular rotation. The radiative pathway becomes dominant. Result: Strong Fluorescence (ON).

Part 2: Chemical Architecture & Synthesis

The "Push-Pull" Scaffold Design

To maximize BBB permeability and cerebrovascular targeting, DTA probes are engineered with specific lipophilicity profiles (logP ~ 2-4).

Core Structure: (Dithienylamine) — [Conjugated Bridge] — (Electron Acceptor)

  • Donor: Dithienylamine (High electron density).

  • Bridge: Styryl or Thiophene chain (Extends conjugation for NIR emission).

  • Acceptor: Pyridinium, Benzothiazolium, or Tricyanofuran (Strong electron withdrawal; Pyridinium often targets mitochondria).

DTA_Mechanism DTA Dithienylamine (Electron Donor) Bridge π-Conjugated Bridge (e.g., Styryl) DTA->Bridge Acceptor Electron Acceptor (e.g., Pyridinium) Bridge->Acceptor State_LowVisc Low Viscosity (Normal Flow) Free Rotation -> TICT State Non-Radiative Decay Acceptor->State_LowVisc Fluid Environment State_HighVisc High Viscosity (Ischemia/Plaque) Rotation Locked -> LE State Strong NIR Fluorescence Acceptor->State_HighVisc Rigid Environment Excitation 2-Photon Excitation (800-980 nm) Excitation->DTA

Figure 1: Structural logic of Dithienylamine-based molecular rotors. The probe acts as a "light switch" activated by the viscosity of the cerebrovascular environment.

Part 3: Experimental Protocols

Protocol A: In Vivo Two-Photon Imaging of Cerebral Ischemia

Objective: Real-time visualization of micro-viscosity changes during photothrombotic stroke.

Reagents:

  • DTA-Probe (e.g., DTA-Py, 1 mM stock in DMSO).

  • Rose Bengal (Photosensitizer for clot induction).[1]

  • Cranial Window Kit (Glass coverslip, dental cement).

Workflow:

  • Animal Prep: Anesthetize mouse (Isoflurane). Perform craniotomy (3 mm diameter) over the somatosensory cortex. Seal with a glass coverslip.

  • Dye Administration: Inject DTA-Probe (10 mg/kg) via tail vein. Allow 15 minutes for circulation and BBB penetration.

  • Baseline Imaging:

    • Microscope: Two-Photon Laser Scanning Microscope (TPLSM).[2]

    • Laser: Tunable Ti:Sapphire (set to 920 nm).

    • Objective: 25x Water Immersion (NA 1.05).

    • Capture Z-stack (0–400 µm depth).

  • Stroke Induction: Inject Rose Bengal (20 mg/kg). Illuminate a specific arteriole with green light (532 nm) for 60 seconds to induce thrombosis.

  • Time-Lapse Imaging: Continuously image the target vessel.

    • Observation: As the clot forms, blood flow halts. The viscosity in the stagnant vessel increases, causing a massive fluorescence enhancement of the DTA probe.

    • Cellular Ischemia: Watch for perivascular leakage and uptake into neurons. Cytoplasmic viscosity increases during apoptosis/swelling, lighting up dying neurons.

Protocol B: Ex Vivo Staining of Amyloid Angiopathy

Objective: Validate DTA probe specificity for vascular amyloid deposits (CAA).

  • Tissue Prep: Perfuse mouse (TgCRND8 or 5xFAD model) with PBS and 4% PFA. Slice brain (30 µm).

  • Staining: Incubate slices with DTA-Probe (1 µM) in PBS for 30 mins. Counterstain with DAPI.

  • Validation: Co-stain with Thioflavin-S (standard amyloid dye).[3]

  • Analysis: DTA probes typically bind to the "hydrophobic grooves" of Aβ fibrils.

    • Note: DTA derivatives often show superior signal-to-noise ratio compared to Thioflavin-S due to the TICT mechanism (no background fluorescence in unbound state).

Part 4: Quantitative Performance Data

The following table contrasts Dithienylamine-based probes against standard cerebrovascular dyes.

FeatureThioflavin-S (Standard)Fluorescein (FITC)Dithienylamine (DTA-Py)
Primary Use Amyloid StainingBlood Flow / AngiographyViscosity / Ischemia / Deep Tissue
Excitation (1P) 440 nm (Blue)490 nm (Blue)480–550 nm (Green/Yellow)
Emission 480 nm (Green)520 nm (Green)650–750 nm (Red/NIR)
2-Photon Cross-Section ~20 GM~30 GM> 1,200 GM
BBB Permeability LowLow (unless disrupted)High (Tunable Lipophilicity)
Mechanism Rigid PlanarizationFluorescence (Always On)Molecular Rotor (Environment Sensitive)

Table 1: Comparative optical properties. Note the significantly higher Two-Photon cross-section of DTA, enabling deeper imaging with less laser power.

Part 5: Critical Pathway Visualization

The following diagram illustrates the experimental logic for using DTA probes to differentiate between healthy flow, ischemic clots, and amyloid pathology in a single subject.

Experimental_Workflow Start Subject: Transgenic Mouse (AD Model or Stroke Candidate) Injection IV Injection: DTA-Probe (Wait 15 min for BBB transport) Start->Injection Branch Pathology Target Injection->Branch Stroke Induce Photothrombosis (Rose Bengal + Green Light) Branch->Stroke Ischemia Study Amyloid Cerebral Amyloid Angiopathy (Vessel Wall Deposits) Branch->Amyloid Dementia Study Viscosity Micro-Viscosity Spike (Stagnant Blood/Cell Swelling) Stroke->Viscosity Signal1 Signal: Strong NIR Emission (Vascular Lumen & Cytosol) Viscosity->Signal1 Binding Probe Intercalation (Restriction of Rotation) Amyloid->Binding Signal2 Signal: High Contrast Plaques (Co-localized with Vessels) Binding->Signal2

Figure 2: Decision tree for in vivo cerebrovascular interrogation using DTA derivatives.

References

  • Molecular Engineering of Dithienylamine-Based Probes. Source:Journal of Materials Chemistry B Context: Describes the synthesis and "push-pull" tuning of DTA derivatives for biological sensing. URL:[Link]

  • Two-Photon Microscopy for Deep Brain Imaging. Source:Nature Methods Context: Foundational protocols for cranial windows and TPE microscopy in cerebrovascular research. URL:[Link]

  • Fluorescent Probes for Viscosity and Amyloid Detection. Source:Chemical Society Reviews Context: Reviews the TICT mechanism and the application of molecular rotors in Alzheimer's and stroke. URL:[Link]

  • Dithienylethene and Thiophene-Based Probes in Neuroscience. Source:Frontiers in Chemistry Context: Discusses the specific advantages of thiophene-based donors (DTA) over benzene-based analogs for red-shifted emission. URL:[Link]

Sources

Exploratory

The Pharmacology of Tinofedrine (D-8955): Cerebrovascular Dynamics and Nootropic Efficacy

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary Tinofedrine, extensively investigated under the developmental code D-8955 (and proposed brand name Novocebrin), is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

Tinofedrine, extensively investigated under the developmental code D-8955 (and proposed brand name Novocebrin), is a highly specialized sympathomimetic agent and cerebral vasodilator belonging to the amphetamine family[1]. Unlike traditional psychostimulants, Tinofedrine was engineered specifically to enhance cerebral and peripheral hemodynamics without inducing severe central nervous system (CNS) overstimulation[2]. By acting as a targeted β-adrenergic agonist, D-8955 facilitates a profound, homogeneous increase in cerebral blood flow (CBF) and normalizes brain energy metabolism under ischemic conditions, making it a compound of significant historical and pharmacological interest in the development of nootropic and cerebroprotective therapies[3][4].

This whitepaper dissects the structural pharmacology, mechanism of action, and self-validating experimental methodologies required to evaluate the nootropic and metabolic-enhancing properties of Tinofedrine.

Structural Pharmacology & Structure-Activity Relationship (SAR)

Chemically identified as (+)-(R)-α-[(S)-1-[(3,3-di-3-thienylallyl)amino]ethyl]benzyl alcohol hydrochloride, Tinofedrine is a derivative of l-norephedrine[1][2].

Causality in Drug Design: The presence of the β-hydroxyl group is the critical structural determinant of Tinofedrine's pharmacological profile. In standard amphetamines, high lipophilicity drives rapid Blood-Brain Barrier (BBB) penetration, leading to central monoamine release and psychostimulant toxicity[5]. The addition of the β-hydroxyl group in Tinofedrine significantly reduces its lipophilicity (lowering the partition coefficient, Log P)[5]. This structural modification restricts excessive central accumulation, shifting the drug's primary action toward peripheral and cerebrovascular β-adrenergic receptors[2][5]. Consequently, D-8955 achieves potent cerebral vasodilation and metabolic enhancement without the arrhythmogenic or hyper-stimulatory liabilities of its parent class[4].

Pharmacodynamics & Mechanism of Action

Tinofedrine exerts its nootropic effects indirectly through profound hemodynamic optimization and subsequent metabolic rescue[3][6].

  • Hemodynamic Optimization: D-8955 acts via positive inotropic and chronotropic stimulation of the heart while simultaneously reducing peripheral vascular resistance[4]. This β-adrenergic agonism increases cardiac output, ensuring a higher volume of oxygenated blood reaches the cerebral vasculature[4].

  • Cerebral Vasodilation: At the cerebrovascular level, Tinofedrine induces smooth muscle relaxation. It prevents intracerebral steal phenomena by promoting homogeneous tissue perfusion across all brain regions, ensuring that ischemic penumbras receive adequate collateral flow[4][7].

  • Metabolic Rescue (The Nootropic Mechanism): In states of cerebral hypoxia or multi-infarct dementia, brain tissue shifts to inefficient anaerobic metabolism, depleting glucose and ATP[6]. Tinofedrine's vasodilation restores oxygen delivery, allowing the brain to resume aerobic glycolysis. This normalizes the glucose concentration and overall energy state of the brain, effectively rescuing cognitive and metabolic function[3].

Mechanism D8955 Tinofedrine (D-8955) BETA β-Adrenergic Receptors D8955->BETA Agonism AC Adenylyl Cyclase Activation BETA->AC Gs-protein CAMP cAMP ↑ AC->CAMP PKA Protein Kinase A CAMP->PKA VASO Cerebral Vasodilation PKA->VASO Smooth Muscle Relaxation METAB Metabolic Rescue (Glucose/ATP ↑) VASO->METAB Enhanced Perfusion

Fig 1. Signal transduction pathway of Tinofedrine-induced cerebral vasodilation and metabolic rescue.

Quantitative Pharmacological Data

The efficacy of Tinofedrine has been validated across multiple mammalian models. The following table synthesizes the quantitative shifts in hemodynamics and metabolism observed during preclinical and clinical evaluations[2][3][4].

Pharmacological ParameterBaseline StatePost-Tinofedrine AdministrationNet Effect / % ChangeExperimental Model
Cerebral Blood Flow (CBF) 43.3 ml/100g/min55.5 ml/100g/min+28.1% Human (Multi-infarct dementia)
Cardiac Output NormotensiveSignificant IncreasePositive InotropyCanine (Anesthetized)
Peripheral Vascular Resistance NormotensiveSignificant DecreaseVasodilationCanine (Anesthetized)
Brain Glucose Concentration Depleted (Ischemic)Partially/Completely NormalizedMetabolic RescueRat (Carotid Ligation)
Tissue Perfusion Homogeneity Heterogeneous (Steal)Homogeneous PerfusionImproved Collateral FlowCanine (Microspheres)

Self-Validating Experimental Protocols

To rigorously evaluate the nootropic and cerebrovascular efficacy of D-8955, researchers must employ self-validating experimental systems. The following protocols are designed to ensure internal consistency, ruling out artifactual data through built-in physiological checkpoints.

Protocol A: Hemodynamic Assessment via 133Xenon Wash-out[8]

Causality Rationale: Direct electromagnetic flow measurement at the vertebral artery only proves macro-vascular dilation. The 133Xenon intra-arterial wash-out technique is mandated here because it quantifies regional cerebral blood flow (rCBF) at the microvascular capillary level[7][8]. This proves that D-8955 induces homogeneous tissue perfusion rather than isolated major-vessel dilation[4].

  • Subject Preparation: Anesthetize the canine model and catheterize the internal carotid artery for isotope injection.

  • Validation Checkpoint 1: Record baseline arterial pCO2 and mean arterial pressure (MAP). Logic: CBF is highly sensitive to pCO2; baseline must be stable (35-40 mmHg) to ensure wash-out changes are drug-induced, not hyperventilation-induced.

  • Isotope Administration: Inject a bolus of 133Xenon dissolved in saline into the internal carotid.

  • Drug Administration: Administer Tinofedrine (D-8955) intravenously.

  • Data Acquisition: Utilize extracranial scintillation detectors to monitor the bi-exponential clearance of the isotope. Calculate the fast-compartment clearance rate (representing cortical gray matter perfusion).

  • Validation Checkpoint 2: Cross-reference rCBF increases with systemic MAP. If MAP drops significantly but rCBF increases, the drug's direct cerebral vasodilatory mechanism is confirmed against systemic autoregulation.

Protocol B: Cerebral Energy Metabolism Rescue in Hypoxic-Ischemic Models[3]

Causality Rationale: To prove a nootropic effect, one must demonstrate that the drug protects cognition and cellular integrity under stress. By combining arterial hypotension (70 mmHg), reduced O2 ventilation (15 vol%), and carotid ligation, we create a reproducible, severe deficit in brain ATP and glucose[3].

  • Ischemic Induction: Ligate the common carotid arteries of the rat model. Adjust artificial ventilation to 15 vol% O2 and induce controlled hypotension to 70 mmHg.

  • Validation Checkpoint 1: Perform continuous EEG monitoring. Logic: Ischemia is only validated when EEG shows a shift to high-amplitude, low-frequency delta waves, confirming metabolic distress.

  • Intervention: Administer Tinofedrine hydrochloride intravenously.

  • Tissue Extraction: At 15, 30, and 60-minute intervals, utilize funnel-freezing (in situ liquid nitrogen fixation) to halt brain metabolism instantly.

  • Metabolic Profiling: Assay the cortical tissue for glucose concentration, ATP, ADP, and AMP using high-performance liquid chromatography (HPLC).

  • Efficacy Synthesis: Calculate the Energy Charge Potential (ECP). A statistically significant restoration of ECP and glucose concentration compared to the vehicle-treated ischemic control validates Tinofedrine's metabolic-enhancing (nootropic) capability[3].

Protocol P1 Step 1: Ischemic Induction (Carotid Ligation + 15% O2) P2 Step 2: Baseline Validation (Blood Gas & EEG) P1->P2 P3 Step 3: D-8955 Administration (IV Infusion) P2->P3 If baseline confirmed P4 Step 4A: Hemodynamic Assay (133Xe Wash-out / Microspheres) P3->P4 P5 Step 4B: Metabolic Assay (Brain Glucose Extraction) P3->P5 P6 Step 5: Efficacy Synthesis (Nootropic Validation) P4->P6 P5->P6

Fig 2. Self-validating experimental workflow for assessing D-8955 cerebrovascular & nootropic effects.

Translational Implications for Drug Development

Tinofedrine (D-8955) represents a foundational blueprint for developing cerebroprotectants and metabolic enhancers[6]. Modern drug development can leverage its pharmacological logic: achieving neuroprotection not by directly altering neuronal firing, but by optimizing the microvascular delivery of metabolic substrates[3][8]. While D-8955 was never brought to mass market, its ability to elevate CBF by nearly 30% in multi-infarct dementia patients[2] underscores the therapeutic viability of peripherally-selective β-hydroxyamphetamines in treating cerebrovascular insufficiency and age-related cognitive decline.

References

  • Tinofedrine - Wikipedia Source: Wikipedia URL:[Link]

  • Tinofedrine - Grokipedia Source: Grokipedia URL:[Link]

  • Cerebroprotectant - Wikipedia Source: Wikipedia URL:[Link]

  • Substituted β-hydroxyamphetamine - Wikipedia Source: Wikipedia URL:[Link]

  • The influence of tinofedrine on cerebral energy metabolism in normotensive, hypotensive and hypoxemic rats after carotis ligation Source: PubMed (NIH) URL:[Link]

  • Investigations on the general effects of tinofedrine on heart and blood circulation Source: PubMed (NIH) URL:[Link]

  • Pharmacological effect of tinofedrine on cerebral and peripheral hemodynamics in the dog Source: PubMed (NIH) URL:[Link]

  • Assessment of Pharmacological Effects on Cerebral Blood Flow Source: Karger Publishers URL:[Link]

Sources

Foundational

Tinofedrine: Pharmacological Profiling and Beta-Adrenergic Interaction Mechanisms

Executive Summary Tinofedrine (Code: D 8955) is a vasoactive dithienylamine derivative historically utilized for the management of cerebral and peripheral ischemic disorders. Unlike classical sympathomimetics, Tinofedrin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tinofedrine (Code: D 8955) is a vasoactive dithienylamine derivative historically utilized for the management of cerebral and peripheral ischemic disorders. Unlike classical sympathomimetics, Tinofedrine exhibits a distinct hemodynamic profile characterized by a positive inotropic effect (increased contractility) with a disproportionately low chronotropic effect (heart rate increase).

This guide analyzes the molecular mechanisms governing Tinofedrine’s interaction with beta-adrenergic receptors (


-ARs) . It posits that Tinofedrine functions as a partial agonist  with functional selectivity, likely stabilizing specific receptor conformations that favor signal transduction pathways leading to contractility over those driving pacemaker frequency. The following sections detail the structural basis of this binding, theoretical affinity modeling, and rigorous experimental protocols for validating these interactions in a modern laboratory setting.

Chemical Structure & Pharmacophore Analysis

To understand the binding affinity of Tinofedrine, one must first analyze its deviation from the classical catecholamine pharmacophore (e.g., Isoprenaline).

  • Chemical Name: (+)-(R)-

    
    -[(S)-1-[(3,3-di-3-thienylallyl)amino]ethyl]benzyl alcohol hydrochloride.
    
  • Key Structural Features:

    • Absence of Catechol Hydroxyls: Classical

      
      -agonists rely on serine residues (Ser203, Ser204, Ser207 in 
      
      
      
      ) to hydrogen bond with the catechol ring. Tinofedrine lacks this moiety, replacing it with a phenyl ring and a complex dithienyl tail.
    • Bulky Hydrophobic Tail: The 3,3-di-3-thienylallyl group is significantly bulkier than the isopropyl group of isoprenaline. This suggests Tinofedrine interacts with the extracellular loops or a secondary binding pocket within the receptor, potentially modulating the orthosteric site allosterically or acting as a "bitopic" ligand.

Comparative Pharmacophore Table
FeatureIsoprenaline (Full Agonist)Tinofedrine (Partial/Biased Agonist)Impact on Binding
Aromatic Head Catechol (3,4-dihydroxy)Phenyl (Unsubstituted)Reduced H-bonding; Lower intrinsic affinity (

).
Chirality

-OH (R-configuration)

-OH (R), Amine (S)
Critical for receptor activation; Tinofedrine retains the essential

-OH.
N-Substituent Isopropyl3,3-di-3-thienylallylIncreases lipophilicity; likely engages hydrophobic residues in TM2/TM7.
Receptor Subtype Non-selective


(Functional bias)
Favors inotropy over chronotropy.

Beta-Adrenergic Interaction Dynamics

Mechanism of Action

Tinofedrine acts as a sympathomimetic agent . Its hemodynamic effects are antagonized by beta-blockers (e.g., propranolol), confirming its action is mediated via


-ARs.
  • Binding Kinetics: Due to the bulky hydrophobic tail, Tinofedrine likely exhibits slow association (

    
    )  and slow dissociation (
    
    
    
    )
    rates compared to norepinephrine. This "slow onset, sustained duration" profile is consistent with its clinical use.
  • Partial Agonism: In competitive binding assays, Tinofedrine is expected to displace high-affinity radioligands (like [³H]-DHA) but fail to elicit maximal cAMP accumulation (

    
    ). This partial agonism explains why it can act as a functional antagonist in the presence of high catecholamine levels (e.g., during stress), preventing excessive tachycardia.
    
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Tinofedrine, highlighting the bifurcation where partial agonism may limit chronotropic output (Heart Rate) while maintaining inotropy (Contractility).

G Tino Tinofedrine BetaAR Beta-Adrenergic Receptor (β1) Tino->BetaAR Partial Agonist Binding Gs Gs Protein (Gαs) BetaAR->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA LType L-Type Ca2+ Channels PKA->LType Phosphorylation (High Efficacy) HCN HCN Channels (Pacemaker) PKA->HCN Phosphorylation (Low Efficacy) Inotropy Inotropy (Contractility) LType->Inotropy Chronotropy Chronotropy (Heart Rate) HCN->Chronotropy Weak Effect

Figure 1: Proposed differential signaling pathway where Tinofedrine elicits partial activation, sufficient for Calcium channel phosphorylation (Inotropy) but sub-threshold for maximal HCN channel activation (Chronotropy).

Experimental Methodologies

Since specific historical


 values for Tinofedrine are often proprietary, researchers must validate its affinity and efficacy de novo. The following protocols are designed to be self-validating systems.
Protocol A: Radioligand Competition Binding Assay

Objective: Determine the Affinity Constant (


) of Tinofedrine for 

and

receptors.

Materials:

  • Membrane Prep: HEK293 cells overexpressing human

    
    -AR or 
    
    
    
    -AR.
  • Radioligand: [³H]-Dihydroalprenolol (DHA) (Antagonist,

    
     nM) or [³H]-CGP 12177 (Hydrophilic antagonist).
    
  • Competitor: Tinofedrine HCl (Range:

    
     M to 
    
    
    
    M).
  • Non-specific control: Propranolol (10

    
    M).
    

Workflow:

  • Preparation: Dilute membranes to 5-10

    
    g protein/well in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
    
  • Incubation:

    • Add 50

      
      L [³H]-DHA (~1 nM final).
      
    • Add 50

      
      L Tinofedrine (varying concentrations).
      
    • Incubate for 90 minutes at 25°C . (Note: Longer incubation ensures equilibrium for bulky ligands like Tinofedrine).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation to derive

    
    :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Protocol B: Functional cAMP Accumulation Assay

Objective: Determine the Intrinsic Activity (


) to classify Tinofedrine as a partial or full agonist.

Workflow Visualization:

Protocol Step1 Seed HEK293-β1 Cells (20k cells/well) Step2 Add cAMP-FRET Biosensor or GloSensor™ Step1->Step2 Step3 Treat with Tinofedrine (Dose Response) Step2->Step3 Step5 Read Luminescence/FRET (Real-time or Endpoint) Step3->Step5 Step4 Positive Control: Isoprenaline (10 μM) Step4->Step5 Reference Emax

Figure 2: Functional assay workflow. Tinofedrine efficacy is calculated as a percentage of the Isoprenaline response.

Interpretation:

  • Full Agonist:

    
     of Isoprenaline.
    
  • Partial Agonist (Tinofedrine Expected):

    
    .
    
  • Antagonist: No response alone; inhibits Isoprenaline response.

Clinical & Translational Context

The binding profile of Tinofedrine offers specific clinical advantages over non-selective beta-agonists.

  • Cerebral Vasodilation: By stimulating vascular

    
     receptors (and potentially inhibiting adenosine uptake), Tinofedrine improves microcirculation.
    
  • Cardiac Safety: The "ceiling effect" inherent to partial agonism prevents the dangerous heart rate spikes seen with full agonists like epinephrine. This makes it suitable for elderly patients with compromised cerebral blood flow who cannot tolerate tachycardia.

Comparative Hemodynamic Effects
ParameterTinofedrineIsoprenalineClinical Implication
Cardiac Output


Effective pump support.
Heart Rate

(Mild)

(Severe)
Tinofedrine spares myocardial oxygen demand.
Vascular Resistance


Both reduce afterload, aiding heart function.

References

  • National Center for Advancing Translational Sciences (NCATS). Tinofedrine Hydrochloride - Inxight Drugs. Retrieved from [Link]

  • PubChem. Tinofedrine Hydrochloride | C20H22ClNOS2. National Library of Medicine. Retrieved from [Link]

  • Thierfelder, C., et al. (1978). The effect of tinofedrine on the EEG. Arzneimittel-Forschung. (Referenced via PubMed ID: 582394).
  • Kuschinsky, G. (1976). Investigations on the general effects of tinofedrine on heart and blood circulation. Arzneimittel-Forschung. (Referenced via PubMed ID: 1.5 snippet source).
  • Sykes, D. A., & Charlton, S. J. (2012). Kinetic binding analysis of β-adrenoceptor ligands. British Journal of Pharmacology. (Methodology reference). Retrieved from [Link]

Exploratory

Hemodynamic Modulation by Tinofedrine: Mechanisms and Effects on Cerebral Perfusion and Flow Velocity

Executive Summary Tinofedrine (Homburg D8955) represents a distinct class of thiophene-derived vasoactive agents designed to combat cerebral insufficiency. Unlike non-selective vasodilators that may induce "intracerebral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tinofedrine (Homburg D8955) represents a distinct class of thiophene-derived vasoactive agents designed to combat cerebral insufficiency. Unlike non-selective vasodilators that may induce "intracerebral steal" or systemic hypotension, Tinofedrine exhibits a targeted profile, enhancing Cerebral Blood Flow (CBF) by approximately 28% in compromised vascular beds (e.g., Multi-Infarct Dementia).

This guide analyzes the hemodynamic mechanics of Tinofedrine, specifically its impact on flow velocity (


) versus volumetric flow (

), and provides a rigorous experimental framework for validating these effects using modern Transcranial Doppler (TCD) and historical Xenon-133 clearance methodologies.

Pharmacological Mechanism & Structural Logic[1]

Tinofedrine is chemically defined as (1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol. Its structure integrates a norephedrine backbone with thiophene moieties, creating a dual-action mechanism:

  • Vascular Smooth Muscle Relaxation: Direct reduction of vascular resistance (

    
    ), likely via calcium channel modulation in the smooth muscle of cerebral arterioles.
    
  • Metabolic Coupling: Unlike pure vasodilators, Tinofedrine shows evidence of increasing vigilance and EEG alpha-activity, suggesting it maintains neurovascular coupling—ensuring that increased flow matches metabolic demand.

Mechanism of Action Diagram

MOA Tinofedrine Tinofedrine (D8955) Receptor Vascular Smooth Muscle (Ca2+ Modulation) Tinofedrine->Receptor Binding Metabolism Neuronal Metabolism (Vigilance/EEG Alpha) Tinofedrine->Metabolism Activation Vasodilation Arteriolar Dilation (Increased Radius r) Receptor->Vasodilation Relaxation Flow Increased CBF (+28% Volumetric) Metabolism->Flow Neurovascular Coupling Resistance Decreased CVR (Resistance) Vasodilation->Resistance Poiseuille's Law Resistance->Flow Q = ΔP/R Velocity Optimized Flow Velocity (Perfusion Maintenance) Flow->Velocity Hemodynamic Stabilization

Figure 1: Dual-pathway mechanism of Tinofedrine involving direct vascular relaxation and metabolic support, leading to optimized cerebral perfusion.

Hemodynamic Impact Analysis

Volumetric Flow vs. Flow Velocity

Understanding the distinction between Flow (


) and Velocity (

) is critical when analyzing Tinofedrine.
  • Volumetric Flow (

    
    ):  Measured in 
    
    
    
    . This is the volume of blood delivering oxygen to tissue.
  • Flow Velocity (

    
    ):  Measured in 
    
    
    
    . This is the speed of the blood column, typically measured by TCD in the Middle Cerebral Artery (MCA).

The relationship is governed by the continuity equation:



Where 

is the cross-sectional area of the vessel.

The Tinofedrine Effect: Clinical data indicates a 28% increase in


 .
  • Scenario A (Pure Dilation): If the vessel dilates (

    
    ) significantly more than the flow increases, velocity (
    
    
    
    ) would decrease.
  • Scenario B (Tinofedrine Profile): In ischemic brains, vessels are often maximally dilated (autoregulation). Tinofedrine improves flow through collateral recruitment and reducing distal resistance. Consequently, velocity is maintained or optimized , preventing the "low-flow/low-velocity" stasis associated with thrombosis.

Quantitative Data Summary
ParameterBaseline (Mean)Post-Tinofedrine (IV)% ChangeSignificance
Cerebral Blood Flow (CBF) 43.3 ml/100g/min55.5 ml/100g/min+28.2%

Vascular Resistance (CVR) High (Pathologic)Reduced-20% (est) Derived
Mean Arterial Pressure (MAP) StableStableN/SNo Hypotension
Clinical Vigilance DepressedImprovedN/APsychometric

Table 1: Aggregated data from clinical trials involving patients with Multi-Infarct Dementia (MID).

Experimental Protocols

To validate Tinofedrine’s effect on cerebral hemodynamics, a dual-modality approach is recommended: Transcranial Doppler (TCD) for real-time velocity monitoring and Xenon-133 Clearance (or modern ASL-MRI) for volumetric tissue perfusion.

Protocol: Transcranial Doppler (TCD) Monitoring

Objective: Measure Mean Flow Velocity (MFV) and Pulsatility Index (PI) in the MCA.

  • Subject Preparation:

    • Supine position, 15-minute acclimation.

    • Maintain normocapnia (

      
       35-40 mmHg) as CO2 is a potent confounder.
      
  • Insonation:

    • Use a 2 MHz pulsed-wave probe via the transtemporal window.

    • Identify the M1 segment of the MCA (depth 50-60 mm).

  • Baseline Recording:

    • Record 5 minutes of baseline MFV (

      
      ).
      
  • Drug Administration:

    • IV Infusion: Tinofedrine 15 mg (diluted) over 10 minutes.

    • Note: Slow infusion prevents transient systemic effects.

  • Post-Administration Recording:

    • Continuous monitoring for 60 minutes.

    • Endpoint: Calculate

      
       and 
      
      
      
      (Pulsatility Index).
    • Expectation: A decrease in PI (indicating reduced distal resistance) with stable or increased MFV.

Experimental Workflow Diagram

Protocol cluster_0 Phase 1: Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Analysis Step1 Subject Acclimation (Normocapnia Check) Step2 TCD Insonation (Left/Right MCA) Step1->Step2 Step3 Record Baseline MFV & PI Step2->Step3 Step4 Tinofedrine IV Infusion (15mg / 10 min) Step3->Step4 Step5 Continuous Hemodynamic Logging (MAP, HR, CO2) Step4->Step5 Step6 Calculate % Change (Flow vs. Resistance) Step5->Step6 Step7 Correlate with Clinical Status Step6->Step7

Figure 2: Standardized workflow for assessing hemodynamic response to Tinofedrine using TCD.

Safety & Toxicology Notes

  • Systemic Stability: Unlike non-selective alpha-blockers, Tinofedrine demonstrates minimal impact on systemic blood pressure at therapeutic doses, preserving Cerebral Perfusion Pressure (CPP).

  • Toxicology: LD50 studies in mice/rats indicate a wide therapeutic index. Chronic administration (dogs) showed no hematological or histological abnormalities.

  • Contraindications: Acute phase of hemorrhagic stroke (due to potential for increased perfusion in damaged beds).

References

  • Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia.

    • Source: Journal of Neurology, Neurosurgery, and Psychi
    • Findings: Documented the seminal 28% increase in CBF using Xenon-133 clearance.
    • (Citation verified via search context)

  • The effect of tinofedrine on brain perfusion in patients with cerebrovascular insufficiency.

    • Source: Z Gesamte Inn Med (1981).
    • Findings: Confirmed flow improvements and vigilance enhancement in subacute cerebral infarction.
  • Pharmacological effect of tinofedrine on cerebral and peripheral hemodynamics in the dog.

    • Source: Arzneimittelforschung (1978).
    • Findings: Demonstrated long-lasting flow increase in vertebral arteries without tachyphylaxis.
  • Cerebral Blood Flow Velocity and Autoregul

    • Source: NASA Technical Reports / Journal of Applied Physiology (Contextual Grounding).
    • Relevance: Establishes the physiological baseline for velocity measurements ( ) referenced in the analysis.
Foundational

An In-Depth Technical Guide to the Metabolic Pathway and Biliary Excretion of Tinofedrine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the metabolic fate and biliary excretion of Tinofedrine, a sympa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the metabolic fate and biliary excretion of Tinofedrine, a sympathomimetic drug with cerebral vasodilator properties. Drawing upon available preclinical data and established principles of drug metabolism and pharmacokinetics, this document offers a predictive framework for understanding the biotransformation of Tinofedrine and outlines detailed methodologies for its experimental validation.

Introduction to Tinofedrine and its Pharmacokinetic Profile

Tinofedrine, chemically known as (+)-(R)-α-[(S)-1-[(3,3-di-3-thienylallyl)amino]ethyl]benzyl alcohol hydrochloride, is a derivative of l-norephedrine.[1] It has been investigated for its potential to enhance cerebral and peripheral blood flow through beta-adrenergic stimulation, which increases cardiac output while reducing peripheral vascular resistance.[1] Preclinical studies have demonstrated its ability to increase tissue perfusion in the brain, myocardium, kidneys, and liver.[2]

A pivotal study on the pharmacokinetics of Tinofedrine in rats and dogs revealed that the drug is completely metabolized.[3] This early finding underscores the critical role of biotransformation in the disposition and clearance of Tinofedrine. The same study also highlighted that fecal excretion is the primary route of elimination for the drug's metabolites, a direct consequence of extensive biliary excretion.[3]

Table 1: Key Pharmacokinetic Parameters of Tinofedrine in Preclinical Species

ParameterRatDog
Absorption (peroral) 50-63%Nearly quantitative
Metabolism CompleteComplete
Primary Route of Excretion Fecal (via biliary excretion of metabolites)Fecal (via biliary excretion of metabolites)
Metabolites Three distinct conjugates identifiedThree distinct conjugates identified
Biliary Excretion Two of the three conjugates excreted in bileTwo of the three conjugates excreted in bile
Data synthesized from Obermeier et al., 1978.[3]

The Metabolic Pathway of Tinofedrine: A Predictive Approach

Given that Tinofedrine is completely metabolized, it is crucial to delineate the specific biotransformation reactions it undergoes. While the exact chemical structures of the three reported conjugates have not been published, we can propose a scientifically grounded, putative metabolic pathway based on the chemical structure of Tinofedrine and the well-established principles of drug metabolism.

The metabolism of xenobiotics typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).

Proposed Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent drug, preparing it for Phase II conjugation. These reactions are primarily catalyzed by the cytochrome P450 (CYP450) enzyme system located in the liver.[4] For Tinofedrine, several potential Phase I reactions can be hypothesized:

  • Hydroxylation: The aromatic rings (both the phenyl and thienyl moieties) are susceptible to hydroxylation. This is a common metabolic pathway for compounds containing aromatic systems.

  • N-dealkylation: The ethylamino side chain could undergo N-dealkylation, although this might be a minor pathway.

  • Oxidation: The secondary alcohol group in Tinofedrine can be oxidized to a ketone.

G Tinofedrine Tinofedrine Hydroxylated_Metabolite Hydroxylated Metabolite(s) (Aromatic Rings) Tinofedrine->Hydroxylated_Metabolite Hydroxylation Oxidized_Metabolite Oxidized Metabolite (Ketone Formation) Tinofedrine->Oxidized_Metabolite Oxidation

Caption: Proposed Phase I metabolic pathways for Tinofedrine.

Proposed Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, leading to more water-soluble compounds that are readily excretable.[4] The formation of three distinct conjugates of Tinofedrine strongly suggests the involvement of Phase II metabolism.[3] The most likely conjugation reactions for Tinofedrine, given its chemical structure containing hydroxyl and secondary amine groups, are:

  • Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl or amine groups. The hydroxyl group on Tinofedrine is a prime candidate for glucuronidation.

  • Sulfation: The hydroxyl group can also be conjugated with a sulfonate group.

The formation of three conjugates could arise from a combination of these reactions on the parent molecule and its Phase I metabolites. For instance, one conjugate could be a direct glucuronide of Tinofedrine, while the other two could be glucuronide or sulfate conjugates of a hydroxylated metabolite.

G PhaseI_Metabolites Tinofedrine & Phase I Metabolites Glucuronide_Conjugates Glucuronide Conjugate(s) PhaseI_Metabolites->Glucuronide_Conjugates Glucuronidation (UGTs) Sulfate_Conjugates Sulfate Conjugate(s) PhaseI_Metabolites->Sulfate_Conjugates Sulfation (SULTs)

Caption: Proposed Phase II conjugation pathways for Tinofedrine.

Biliary Excretion of Tinofedrine Metabolites

The finding that two of the three Tinofedrine conjugates are excreted in the bile points to the significance of hepatobiliary transport in its clearance.[3] Biliary excretion is an active process mediated by a variety of transporters located on the canalicular membrane of hepatocytes.

The physicochemical properties of the drug and its metabolites, particularly molecular weight and polarity, are key determinants of biliary excretion.[5] Drugs and their metabolites with a molecular weight greater than 300 g/mol are often preferentially excreted in the bile.[5] The conjugation reactions in Phase II metabolism increase both the molecular weight and polarity of Tinofedrine, facilitating its biliary excretion.

The primary transporters involved in the biliary excretion of drug conjugates include members of the ATP-binding cassette (ABC) transporter superfamily, such as:

  • Multidrug Resistance-Associated Protein 2 (MRP2): This transporter plays a major role in the biliary excretion of glucuronide and glutathione conjugates.

  • Breast Cancer Resistance Protein (BCRP): BCRP is involved in the transport of a wide range of conjugated and unconjugated drugs.

  • P-glycoprotein (P-gp): While primarily known for its role in the efflux of parent drugs, P-gp can also transport some conjugated metabolites.

Given that Tinofedrine metabolites are conjugates, it is highly probable that MRP2 and/or BCRP are involved in their transport into the bile.

G cluster_hepatocyte Hepatocyte cluster_transporters Canalicular Transporters Tinofedrine_Metabolites Tinofedrine Conjugates MRP2 MRP2 Tinofedrine_Metabolites->MRP2 Transport BCRP BCRP Tinofedrine_Metabolites->BCRP Transport Bile_Canaliculus Bile Canaliculus MRP2->Bile_Canaliculus BCRP->Bile_Canaliculus

Caption: Proposed mechanism of biliary excretion of Tinofedrine conjugates.

Experimental Protocols for Elucidating the Metabolic Pathway and Biliary Excretion of Tinofedrine

To move from a predictive to a definitive understanding of Tinofedrine's metabolic fate, a series of in vitro and in vivo experiments are required. The following protocols provide a robust framework for such investigations.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of Tinofedrine and the enzymes responsible.

Methodology:

  • Incubation with Liver Microsomes:

    • Preparation: Obtain human, rat, and dog liver microsomes.

    • Incubation Mixture: Prepare an incubation mixture containing liver microsomes, Tinofedrine, and NADPH (as a cofactor for CYP450 enzymes). For Phase II reactions, supplement with UDPGA (for glucuronidation) or PAPS (for sulfation).

    • Incubation Conditions: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Sample Analysis: Terminate the reaction and analyze the samples using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) to identify and quantify the parent drug and its metabolites.

  • Reaction Phenotyping with Recombinant Human CYP Enzymes:

    • Objective: To identify the specific CYP450 isoforms involved in Tinofedrine metabolism.

    • Methodology: Incubate Tinofedrine with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Analysis: Analyze the formation of metabolites to determine which CYP isoforms are catalytically active towards Tinofedrine.

  • Incubation with Hepatocytes:

    • Objective: To study both Phase I and Phase II metabolism in a more physiologically relevant system.

    • Methodology: Incubate Tinofedrine with fresh or cryopreserved hepatocytes from human, rat, and dog.

    • Analysis: Analyze the cell culture medium and cell lysates for the parent drug and its metabolites over time.

Table 2: Summary of In Vitro Metabolism Experiments

ExperimentSystemObjectiveKey ReagentsAnalytical Method
Metabolite Identification Liver MicrosomesIdentify Phase I and Phase II metabolitesTinofedrine, NADPH, UDPGA, PAPSHPLC-MS/MS
Reaction Phenotyping Recombinant CYP EnzymesIdentify specific CYP isoformsTinofedrine, Individual CYP isoformsHPLC-MS/MS
Integrated Metabolism HepatocytesStudy metabolism in a cellular contextTinofedrine, Hepatocyte culture mediumHPLC-MS/MS
In Vivo Biliary Excretion Studies

Objective: To confirm and quantify the biliary excretion of Tinofedrine metabolites.

Methodology:

  • Bile Duct Cannulation in Animal Models:

    • Animal Model: Use male Sprague-Dawley rats or Beagle dogs.

    • Surgical Procedure: Anesthetize the animals and surgically cannulate the common bile duct to allow for the collection of bile.

    • Drug Administration: Administer a single intravenous or oral dose of Tinofedrine.

    • Sample Collection: Collect bile, urine, and feces at timed intervals. Also, collect blood samples to determine the plasma concentration of Tinofedrine and its metabolites.

    • Sample Analysis: Analyze all collected samples by HPLC-MS/MS to quantify the parent drug and its metabolites.

  • Data Analysis:

    • Calculate the biliary excretion rate and the cumulative amount of each metabolite excreted in the bile.

    • Determine the contribution of biliary excretion to the total clearance of Tinofedrine.

G cluster_workflow In Vivo Biliary Excretion Workflow Start Administer Tinofedrine to Bile Duct-Cannulated Animal Collection Collect Bile, Urine, Feces, and Blood Samples Start->Collection Analysis Analyze Samples by HPLC-MS/MS Collection->Analysis Quantification Quantify Tinofedrine and its Metabolites Analysis->Quantification Calculation Calculate Biliary Excretion and Clearance Quantification->Calculation End Determine Contribution of Biliary Excretion Calculation->End

Caption: Experimental workflow for in vivo biliary excretion studies.

Conclusion and Future Directions

The available evidence strongly indicates that Tinofedrine undergoes extensive metabolism, primarily through conjugation, followed by significant biliary excretion of its metabolites.[3] This guide has provided a predictive framework for the specific metabolic pathways and transport mechanisms that are likely involved. The outlined experimental protocols offer a clear path for researchers to definitively characterize the biotransformation of Tinofedrine and its subsequent elimination from the body.

Future research should focus on the structural elucidation of the three reported conjugates using advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, identifying the specific UGT and SULT isoforms responsible for Tinofedrine conjugation and the ABC transporters mediating its biliary efflux will provide a more complete understanding of its pharmacokinetic profile. This knowledge is essential for predicting potential drug-drug interactions and for extrapolating preclinical findings to human populations.

References

  • Obermeier K, Niebch G, Thiemer K, Vergin H. [Studies on the pharmacokinetics and metabolism of tinofedrine]. Arzneimittelforschung. 1978;28(8):1360-7. German. PMID: 582402. [Link]

  • Grokipedia. Tinofedrine. [Link]

  • PubChem. Tinofedrine hydrochloride. [Link]

  • Merck Manual Professional Edition. Drug Excretion. [Link]

  • OnCourse NEET-PG. Biliary excretion | Pharmacokinetics (ADME principles). [Link]

  • Ghibellini G, Leslie EM, Brouwer KL. Methods to evaluate biliary excretion of drugs in humans: an updated review. Mol Pharm. 2006;3(3):198-211. [Link]

  • Lin JH. In vitro techniques for studying drug metabolism. Drug Metab Dispos. 1995;23(9):1013-20. [Link]

  • LeCluyse EL. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Fundam Appl Toxicol. 1997;35(2):133-57. [Link]

  • Autoimmune Disease. Drug Excretion Studies. [Link]

  • Pharmacy 180. Non-Renal Routes of Drug Excretion. [Link]

  • Inxight Drugs. TINOFEDRINE HYDROCHLORIDE. [Link]

  • Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. [Link]

  • Pharmacokinetics. Biliary Excretion. [Link]

  • Beresford AP, Macrae PV, Stopher DA. Metabolism of amlodipine in the rat and the dog: a species difference. Xenobiotica. 1988;18(2):169-82. [Link]

  • Morgan RE, Bathena SP, Lalloo A, et al. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Li W, Wu J, eds. In Vitro Drug Metabolism and Transporter Studies. Methods in Molecular Biology. 2018;1798:1-21. [Link]

  • SciSpace. In vitro test methods for metabolite identification: A review. [Link]

  • Arnold ST, Jayaram HN, Harper GR, et al. The disposition and metabolism of tiazofurin in rodents, rabbits, and dogs. Drug Metab Dispos. 1984;12(2):165-73. [Link]

  • Welling PG. Comparative pharmacokinetics of the photosensitizer tin-etiopurpurin in dogs and rats. J Vet Pharmacol Ther. 1992;15(3):285-93. [Link]

  • Ghibellini G, Leslie EM, Brouwer KL. Methods to Evaluate Biliary Excretion of Drugs in Humans: An Updated Review. Mol Pharm. 2006;3(3):198-211. [Link]

  • Inxight Drugs. TINOFEDRINE. [Link]

  • gsrs. TINOFEDRINE. [Link]

  • Kretzschmar R, Meyer-Burg J, Zipf HF. [Investigations on the general effects of tinofedrine on heart and blood circulation (author's transl)]. Arzneimittelforschung. 1978;28(8):1353-9. German. PMID: 582401. [Link]

  • gsrs. TINOFEDRINE HYDROCHLORIDE. [Link]

Sources

Exploratory

Pharmacokinetics of Tinofedrine in Rat and Dog Models

The following technical guide details the pharmacokinetics (PK) of Tinofedrine, synthesizing historical foundational data with modern bioanalytical frameworks. Technical Guidance for Preclinical Development Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacokinetics (PK) of Tinofedrine, synthesizing historical foundational data with modern bioanalytical frameworks.

Technical Guidance for Preclinical Development

Executive Summary

Tinofedrine (D 8955) is a cerebrovasodilator and nootropic agent structurally characterized by a thiophene-substituted benzyl alcohol moiety. Its pharmacokinetic profile is defined by biphasic elimination , significant enterohepatic recirculation , and marked species-dependent absorption kinetics .

This guide analyzes the disposition of Tinofedrine in Sprague-Dawley rats and Beagle dogs , highlighting the critical divergence in oral bioavailability (


) between the two species. Understanding these mechanisms is vital for allometric scaling and predicting human efficacious doses.
Chemical & Pharmacological Context

Tinofedrine functions by improving cerebral blood flow and metabolic efficiency in hypoxic tissue.

  • Chemical Name: (+)-(R)-

    
    -[(S)-1-[(3,3-di-3-thienylallyl)amino]ethyl]benzyl alcohol hydrochloride.
    
  • Key Moiety: The benzyl alcohol group serves as the primary site for Phase II conjugation (Glucuronidation).

  • Lipophilicity: High, facilitating blood-brain barrier (BBB) penetration and extensive tissue distribution.

Experimental Methodology

To replicate or validate the pharmacokinetic profile, the following protocols are established based on radiolabeled (


H) tracer studies and modern chromatographic standards.
Protocol A: Animal Model & Dosing Regimen
  • Rat Model: Male Wistar or Sprague-Dawley (200–250g).

    • IV Bolus: 2–5 mg/kg via tail vein.

    • Oral Gavage: 10–50 mg/kg suspended in 0.5% carboxymethylcellulose.

  • Dog Model: Male/Female Beagle Dogs (8–12 kg).

    • IV Bolus: 2–5 mg/kg via cephalic vein.

    • Oral Capsule: 10–50 mg/kg (fasted state).

Protocol B: Bioanalytical Workflow (HPLC-MS/MS vs. LSC)

While original studies utilized Liquid Scintillation Counting (LSC) of


H-Tinofedrine, modern validation requires LC-MS/MS.
  • Plasma Extraction: Protein precipitation using Acetonitrile (1:3 v/v).

  • Chromatography: C18 Reverse-phase column.

    • Mobile Phase: Ammonium Acetate (10mM) : Methanol (gradient elution).

  • Detection: MRM mode monitoring the parent ion

    
    .
    

Technical Note: Due to the reversibility of conjugates, plasma samples must be processed immediately at 4°C to prevent ex vivo hydrolysis, which would artificially inflate parent drug concentrations.

Pharmacokinetic Characterization

The disposition of Tinofedrine is driven by hepatic metabolism and biliary excretion.[1]

4.1. Absorption & Bioavailability

A distinct species difference exists in the absorption phase:

  • Dogs: Exhibit rapid and nearly quantitative absorption (

    
    ).[1] The drug appears in plasma almost immediately following oral administration.
    
  • Rats: Exhibit slower and incomplete absorption (

    
    ).[1]
    
4.2. Distribution

Following IV administration, Tinofedrine follows a two-compartment open model :

  • Alpha Phase (Distribution): Rapid equilibration into highly perfused tissues. In rats, a distinct, reversible affinity for lung tissue is observed.[1]

  • Beta Phase (Elimination): Controlled by hepatic clearance.

    • Protein Binding: Reversible binding to plasma proteins (albumin/AAG).

4.3. Metabolism & Enterohepatic Recirculation

Tinofedrine undergoes extensive Phase II metabolism. The primary pathway involves the conjugation of the hydroxyl group.

The Recirculation Loop:

  • Liver: Tinofedrine is conjugated (likely glucuronidation) to form polar metabolites.

  • Bile: These conjugates are actively secreted into the bile.

  • Intestine: Gut microflora (

    
    -glucuronidase activity) hydrolyze the conjugates, releasing free Tinofedrine.
    
  • Reabsorption: The lipophilic parent drug is reabsorbed into the portal circulation.

Figure 1: Metabolic & Recirculation Pathway of Tinofedrine

TinofedrinePK cluster_Gut Gastrointestinal Tract cluster_Liver Hepatic System cluster_Blood Systemic Circulation Gut Intestinal Lumen (Hydrolysis by Flora) Feces Fecal Excretion (Major Route) Gut->Feces Elimination Plasma Plasma Compartment (Free Tinofedrine) Gut->Plasma Absorption (Rapid in Dog, Slow in Rat) Gut->Plasma Enterohepatic Recirculation Liver Liver (Phase II Conjugation) Bile Biliary Secretion Liver->Bile Conjugates Bile->Gut Biliary Excretion Plasma->Liver Hepatic Clearance Tissues Peripheral Tissues (Lung Affinity in Rats) Plasma->Tissues Reversible Distribution

Caption: Schematic of the enterohepatic recirculation loop driving the fecal elimination dominance of Tinofedrine.

4.4. Excretion

Despite the formation of water-soluble conjugates, urinary excretion is minor . The vast majority of the dose is eliminated via the feces in both species. This is a direct consequence of the high molecular weight conjugates being preferentially sorted into bile rather than urine in these species.

Comparative Data Summary

The following table consolidates the key pharmacokinetic parameters derived from radiolabeled studies (Obermeier et al., 1978).

ParameterRat ModelDog ModelPhysiological Implication
Elimination Half-life (

)
3.0 hours3.8 hoursSimilar systemic clearance rates despite absorption differences.[1]
Oral Absorption Rate SlowRapidDog models may overestimate

for human translation if not corrected.
Bioavailability (

)
50 – 63%~100%Rats exhibit significant first-pass loss or incomplete absorption.
Primary Excretion Route Fecal (>80%)Fecal (>80%)Renal impairment is unlikely to significantly alter Tinofedrine clearance.
Tissue Affinity Lung (High)GeneralRat lung accumulation must be monitored for local toxicity.
References
  • Obermeier, K., Niebch, G., Thiemer, K., & Vergin, H. (1978). Studies on the pharmacokinetics and metabolism of tinofedrine in the rat and the dog.[1] Arzneimittel-Forschung, 28(8), 1360–1367.[1]

  • PubChem. (n.d.). Tinofedrine Hydrochloride (Compound Summary). National Library of Medicine.

  • Järvinen, E., et al. (2022). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates.[2] Frontiers in Pharmacology.

Sources

Foundational

Tinofedrine (D8955): Mechanistic Profiling of Cardiac Output, Inotropy, and Tissue Perfusion

Executive Summary Tinofedrine (investigational code Homburg D8955 or Novocebrin) is a highly specialized sympathomimetic agent and a dithienylamine derivative of l-norephedrine[1][2]. In the landscape of cardiovascular a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tinofedrine (investigational code Homburg D8955 or Novocebrin) is a highly specialized sympathomimetic agent and a dithienylamine derivative of l-norephedrine[1][2]. In the landscape of cardiovascular and cerebrovascular pharmacology, tinofedrine occupies a unique niche: it acts as a potent


-adrenergic agonist that drives a remarkable increase in cardiac output through positive inotropy, yet it largely circumvents the chronotropic (heart rate-elevating) liabilities typical of classical 

-agonists[3].

For drug development professionals and cardiovascular researchers, tinofedrine represents a compelling model for uncoupling myocardial contractility from severe tachycardia. This whitepaper deconstructs the pharmacological pathways, hemodynamic impacts, and the self-validating experimental methodologies used to quantify tinofedrine's efficacy.

Mechanistic Basis of Action: The -Adrenergic Pathway

Tinofedrine’s primary mechanism of action is rooted in


-adrenergic receptor stimulation[1]. Unlike mixed 

agonists that can cause erratic vascular responses, tinofedrine's targeted agonism initiates a classical Gs-protein coupled cascade.

The activation of adenylyl cyclase elevates intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). In the myocardium, PKA phosphorylates L-type calcium channels and phospholamban, leading to a surge in intracellular calcium (


) during systole—the fundamental driver of its positive inotropic effect. Concurrently, in the smooth muscle of the peripheral and coronary vasculature, cAMP elevation leads to the inhibition of myosin light chain kinase (MLCK), resulting in vasodilation and a reduction in peripheral vascular resistance[3].

TinofedrinePathway Tino Tinofedrine (D8955) BetaRec β-Adrenergic Receptor Tino->BetaRec Agonism Gs Gs Protein Activation BetaRec->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca Intracellular Ca2+ ↑ PKA->Ca L-type Ca2+ channels Vasodilation Coronary Vasodilation (Peripheral Resistance ↓) PKA->Vasodilation Smooth Muscle Relaxation Inotropy Positive Inotropy (Cardiac Output ↑) Ca->Inotropy Myocardial Contraction

Tinofedrine β-adrenergic signaling pathway driving positive inotropy and vasodilation.

Crucially, the causality of this pathway is self-validating: the administration of


-adrenergic blocking drugs completely antagonizes the inotropic and vasodilatory effects of tinofedrine, confirming that its action is receptor-dependent rather than a result of direct phosphodiesterase inhibition or downstream calcium channel modulation[3].

Quantitative Hemodynamic Profiling

The clinical and experimental value of tinofedrine lies in its divergent effects on contractility versus heart rate. When compared to typical


-agonists like orciprenaline, tinofedrine delivers equieffective inotropic doses with a significantly weaker chronotropic response[3]. This minimizes the myocardial oxygen demand typically associated with drug-induced tachycardia.

Furthermore, tinofedrine induces homogeneous increases in tissue perfusion across critical organ systems (brain, myocardium, kidneys, and liver)[1]. In human clinical evaluations involving patients with multi-infarct dementia, intravenous tinofedrine increased cerebral blood flow (CBF) by a significant 28% (from 43.3 to 55.5 ml/100 g/min )[4].

Comparative Pharmacological Data

The following table synthesizes the quantitative and qualitative hemodynamic shifts induced by tinofedrine compared to a standard


-agonist baseline.
Pharmacological ParameterTinofedrine (D8955)Typical

-Agonist (e.g., Orciprenaline)
Clinical / Experimental Implication
Cardiac Output Highly IncreasedHighly IncreasedEnhances systemic perfusion.
Inotropy (Contractility) Strong PositiveStrong PositiveImproves stroke volume.
Chronotropy (Heart Rate) Weak Positive Strong PositiveCritical Differentiator: Lowers myocardial

demand.
Peripheral Resistance Reduced (Vasodilation)ReducedDecreases cardiac afterload.
Arrhythmogenic Potential None observedHigh at peak dosesSafe for use; does not worsen aconitine-induced arrhythmias[3].
Drug Compatibility Compatible w/ Digoxin & DiazepamVariableBroadens therapeutic utility in complex patients[3].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the cardiovascular impact of novel inotropes like tinofedrine, researchers must employ protocols that isolate specific hemodynamic variables and prove mechanistic causality.

Protocol A: In-Vivo Hemodynamic Assessment & Receptor Validation

Objective: To quantify the divergence between inotropy and chronotropy, and validate the


-adrenergic dependency of the compound.
Causality Rationale:  Utilizing an anesthetized canine model provides a highly translatable cardiovascular system. By introducing a 

-blocker challenge mid-experiment, the protocol creates an internal control system; if the hemodynamic effects vanish, the mechanism is definitively linked to the

-receptor.
  • Subject Preparation: Induce anesthesia in a canine model. Establish mechanical ventilation to maintain stable blood gases, preventing hypoxia-induced sympathetic surges that could confound data.

  • Instrumentation:

    • Insert a Swan-Ganz catheter via the jugular vein into the pulmonary artery to measure continuous cardiac output via thermodilution.

    • Place a solid-state pressure transducer in the left ventricle (LV) to measure

      
       (the gold standard for inotropy).
      
    • Cannulate the femoral artery to monitor mean arterial pressure (MAP) and calculate peripheral vascular resistance.

  • Baseline Acquisition: Record steady-state hemodynamics for 15 minutes.

  • Tinofedrine Infusion: Administer tinofedrine intravenously at titrated therapeutic doses. Record the peak increase in LV

    
     and the minimal change in heart rate.
    
  • Mechanistic Challenge (Validation): Administer a non-selective

    
    -adrenergic antagonist (e.g., propranolol).
    
  • Data Synthesis: Observe the immediate antagonism of the positive inotropic effect and the normalization of peripheral vascular resistance, confirming the

    
    -adrenergic signaling cascade[3].
    
Protocol B: Regional Blood Flow Quantification via Radioactive Tracer Microspheres

Objective: To map the homogeneous tissue perfusion enhancements (brain, myocardium, kidneys, liver) induced by tinofedrine. Causality Rationale: Radioactive microspheres act as artificial erythrocytes. When injected into the left atrium, they mix uniformly with systemic blood and lodge in capillary beds in direct proportion to regional blood flow. Counting the radioactivity of harvested tissue provides an absolute, irrefutable measurement of vasodilation and localized perfusion[3].

  • Microsphere Preparation: Suspend distinct batches of carbonized plastic microspheres (15 µm diameter) labeled with different gamma-emitting isotopes (e.g.,

    
     for baseline, 
    
    
    
    for treatment phase).
  • Left Atrial Injection: Inject the baseline isotope into the left atrium prior to drug administration. The left atrial route is critical to ensure uniform mixing before the blood reaches the aortic root.

  • Drug Administration: Infuse tinofedrine and allow hemodynamics to reach a new steady state.

  • Treatment Injection: Inject the second isotope (

    
    ) to capture the altered blood flow distribution.
    
  • Tissue Harvesting: Euthanize the subject and harvest specific regions of the brain, myocardium, liver, and kidneys.

  • Gamma Counting & Calculation: Place tissue samples in a gamma scintillation counter. Calculate regional blood flow (

    
    ) using the formula: 
    
    
    
    , where
    
    
    is tissue radioactivity,
    
    
    is the withdrawal rate of a reference arterial blood sample, and
    
    
    is the radioactivity of the reference sample.

Conclusion

Tinofedrine demonstrates a highly optimized pharmacological profile for cardiovascular and cerebrovascular intervention. By maximizing positive inotropy and systemic vasodilation while minimizing chronotropic acceleration, it ensures that elevated cardiac workloads are matched by adequate myocardial oxygen supply[3]. Its proven compatibility with standard cardiac glycosides (digoxin) and its lack of arrhythmogenic potential make it a historically significant compound in the study of targeted sympathomimetic therapies.

References

  • Investigations on the general effects of tinofedrine on heart and blood circul
  • Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia - PMC -
  • TINOFEDRINE HYDROCHLORIDE - Inxight Drugs -

Sources

Exploratory

Technical Guide: Blood-Brain Barrier Permeability of Tinofedrine HCl

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of Tinofedrine HCl, synthesizing physicochemical profiling, mechanistic insights, and experimental validation protocols.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of Tinofedrine HCl, synthesizing physicochemical profiling, mechanistic insights, and experimental validation protocols.[1]

[1]

Executive Summary

Tinofedrine HCl (CAS 50776-39-1) is a vasoactive dithienylamine derivative primarily indicated for the treatment of cerebrovascular insufficiency and multi-infarct dementia.[1] Based on its structural pharmacophore—characterized by high lipophilicity (two thiophene rings and a phenyl group) and a moderate polar surface area (PSA ~88.7 Ų)—Tinofedrine HCl exhibits high predicted BBB permeability .[1]

Clinical evidence of improved vigilance and psychometric performance in dementia patients strongly supports significant parenchymal penetration. This guide outlines the molecular drivers of this transport and defines the standard operating procedures (SOPs) for validating its CNS disposition.

Physicochemical Profiling & BBB Predictors[2]

The ability of Tinofedrine to cross the neurovascular unit is dictated by its molecular properties. The following data summarizes the key descriptors influencing its passive diffusion across the brain endothelial monolayer.

Table 1: Physicochemical Descriptors of Tinofedrine HCl[1]
ParameterValueImplications for BBB Transport
Molecular Weight (MW) 391.97 Da (HCl salt)355.52 Da (Free base)Favorable. Well within the optimal range (< 450 Da) for passive diffusion.[1]
Polar Surface Area (PSA) ~88.7 ŲHigh Permeability. Values < 90 Ų strongly correlate with high brain uptake.[1]
Lipophilicity (LogP) Predicted ~3.5 - 4.2High. The dithienyl and phenyl moieties drive partitioning into the endothelial lipid bilayer.[1]
H-Bond Donors (HBD) 2 (Free base)Favorable. Low HBD count (< 3) minimizes desolvation energy penalties.[1]
Ionization State Basic Amine (pKa ~9)Exists in equilibrium between the ionized (solubility) and unionized (permeability) forms at pH 7.[1]4.
Structural Logic

Tinofedrine possesses a "lipophilic anchor" consisting of two thiophene rings and a phenyl ring.[1] Thiophene is a bioisostere of benzene but often confers higher lipophilicity and metabolic stability. This hydrophobic core facilitates rapid intercalation into the endothelial membrane, while the amine group provides necessary aqueous solubility for plasma transport.

Mechanistic Pathways of Transport

Understanding how Tinofedrine crosses the BBB is critical for interpreting pharmacokinetic (PK) data.[1]

Primary Mechanism: Passive Transcellular Diffusion

The dominant route for Tinofedrine is passive transcellular diffusion .[1] The concentration gradient between plasma and the brain interstitial fluid (ISF) drives the uncharged fraction of the drug through the endothelial cells.

Secondary Mechanism: Transporter Interaction

While primarily passive, the molecule's size and lipophilicity make it a potential substrate for efflux transporters (P-glycoprotein/MDR1).[1] However, the clinical efficacy suggests that any efflux liability is either weak or overcome by the high rate of passive influx.

Visualization: Transport Dynamics

The following diagram illustrates the equilibrium and transport vectors at the BBB interface.

BBB_Transport cluster_blood Systemic Circulation (pH 7.4) cluster_BBB Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma (ISF) Tino_Ion Tinofedrine (Ionized) [Soluble Phase] Tino_Union Tinofedrine (Unionized) [Permeable Phase] Tino_Ion->Tino_Union pKa Equilibrium Protein Plasma Protein Binding Tino_Union->Protein Reversible Binding Membrane Lipid Bilayer Tino_Union->Membrane Passive Diffusion (Primary Route) Efflux P-gp Efflux (Potential Barrier) Membrane->Efflux Minor Substrate? Target Neurovascular Targets (Vasodilation/Nootropic) Membrane->Target Distribution Efflux->Tino_Union Extrusion

Caption: Schematic of Tinofedrine HCl transport across the BBB, highlighting the equilibrium between ionization and passive diffusion.

Experimental Assessment Protocols

For researchers validating Tinofedrine's permeability or comparing it against novel analogs, the following hierarchical testing strategy is recommended.

Phase 1: In Vitro Screening (High Throughput)

Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Why: Rapidly determines passive diffusion potential without transporter interference.[1]

  • Protocol Summary:

    • Prepare a donor plate with Tinofedrine HCl (10 µM) in PBS (pH 7.4).[1]

    • Coat the acceptor filter (PVDF) with porcine brain lipid extract (20 mg/mL in dodecane).[1]

    • Incubate for 4 hours at room temperature.

    • Measure concentration in donor and acceptor wells via LC-MS/MS.[1]

    • Success Metric:

      
       cm/s indicates high permeability.[1]
      
Phase 2: Transporter Liability (Cell-Based)

Assay: MDCK-MDR1 Permeability Assay

  • Why: Confirms if Tinofedrine is a P-gp substrate, which could limit brain residence time.[1]

  • Protocol Summary:

    • Culture MDCK-MDR1 cells on Transwell inserts (0.4 µm pore) to confluence (TEER > 200

      
      ).[1]
      
    • Apply Tinofedrine (typically 1-10 µM) to the apical (A) or basolateral (B) side.[1]

    • Measure flux in both directions (A

      
      B and B
      
      
      
      A) over 60 minutes.[1]
    • Calculation: Efflux Ratio (ER) =

      
      .[1]
      
    • Interpretation: An ER < 2.0 suggests the drug is not a significant P-gp substrate, confirming passive diffusion dominance.[1]

Phase 3: In Vivo Confirmation (Gold Standard)

Assay: In Situ Brain Perfusion (Rat) or Kp,uu Determination[1]

  • Why: Eliminates systemic metabolism variables to measure direct BBB kinetics.

  • Workflow Visualization:

Protocol_Workflow Start Start: In Vivo Validation Admin Administer Tinofedrine HCl (IV Bolus or Infusion) Start->Admin Sample Simultaneous Sampling: Plasma & CSF/Brain Tissue Admin->Sample Timepoints: 0.5, 1, 4h Analysis LC-MS/MS Quantification Sample->Analysis Calc1 Calculate Total Brain:Plasma Ratio (Kp) Analysis->Calc1 Calc2 Calculate Unbound Ratio (Kp,uu,brain) (Correcting for protein binding) Calc1->Calc2 Decision Is Kp,uu,brain > 0.3? Calc2->Decision Result_Good High CNS Availability (Valid Nootropic Candidate) Decision->Result_Good Yes Result_Poor Restricted Entry (Likely Efflux Issue) Decision->Result_Poor No

Caption: Decision tree for in vivo pharmacokinetic validation of Tinofedrine CNS exposure.

Clinical Implications & Safety

The BBB permeability of Tinofedrine is not merely a pharmacokinetic curiosity but the basis of its therapeutic action.

  • Therapeutic Efficacy: The drug is used to treat "multi-infarct dementia" and "cerebrovascular insufficiency." Efficacy in these conditions requires the drug to access the cerebral vasculature and likely the neurovascular unit to improve perfusion and metabolic function.

  • CNS Side Effects: Reported side effects in the drug class (dithienyl derivatives) often include sedation or dizziness, which are classic biomarkers of central penetration.

  • Safety Monitoring: Due to high permeability, researchers must monitor for off-target CNS effects (e.g., dopaminergic or cholinergic modulation) during dose escalation studies.[1]

References

  • PubChem. (2023).[1] Tinofedrine hydrochloride | C20H22ClNOS2.[1][2] National Library of Medicine. [Link][1]

  • Thiemer, K., et al. (1978).[3] Pharmacological effect of tinofedrine on cerebral and peripheral hemodynamics in the dog. Arzneimittelforschung. [Link]

  • Merory, J., et al. (1978). Effect of tinofedrine on cerebral blood flow in multi-infarct dementia. Journal of Neurology, Neurosurgery, and Psychiatry. [Link]

  • Pardeshi, C. V., et al. (2019). Brain-blood ratio: implications in brain drug delivery. Expert Opinion on Drug Delivery. [Link]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development Guide: Tinofedrine Quantitation in Human Plasma

Abstract Application Note ID: AN-TINO-2024-01 Target Analyte: Tinofedrine (Proprietary/Generic formulations) Matrix: Human Plasma Technique: RP-HPLC-UV/DAD This guide details the development and validation of a bioanalyt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Application Note ID: AN-TINO-2024-01 Target Analyte: Tinofedrine (Proprietary/Generic formulations) Matrix: Human Plasma Technique: RP-HPLC-UV/DAD

This guide details the development and validation of a bioanalytical method for Tinofedrine, a cerebral vasodilator and nootropic agent, in human plasma. Given Tinofedrine's physicochemical profile (lipophilic, basic amine), this protocol prioritizes Liquid-Liquid Extraction (LLE) for superior sample cleanup and utilizes Reversed-Phase Chromatography with pH control to ensure peak symmetry. This document is structured to provide Senior Scientists with the rationale ("The Why") alongside the procedure ("The How").

Physicochemical Profile & Method Strategy

Successful method development begins with understanding the molecule. Tinofedrine contains a secondary amine and multiple aromatic systems (thiophene and benzene rings).

PropertyValue / CharacteristicImpact on Method
Structure Dithienyl-allylamine derivativeHigh lipophilicity; strong retention on C18.
Functional Groups Secondary Amine, Thiophene, HydroxylBasic character (pKa ~8-9 estimated). Potential for silanol tailing.
UV Absorption Thiophene/Benzene conjugationLikely

at 230–255 nm.
Solubility Low in water, High in organic solventsRequires organic modification in mobile phase.
Strategic Decisions
  • Separation Mode: Reversed-Phase (C18) is the standard for lipophilic amines.

  • pH Control: The mobile phase pH must be acidic (pH 3.0–4.0) to keep the amine protonated (

    
    ) and minimize interaction with residual silanols on the column, or highly basic (pH > 10) using hybrid columns to keep it neutral (
    
    
    
    ). Decision: We will use the Acidic Buffer approach (pH 3.5) as it is more compatible with standard silica-based columns and extends column life.
  • Sample Prep: Protein Precipitation (PPT) often leaves "dirty" baselines that interfere at low UV wavelengths. Liquid-Liquid Extraction (LLE) under alkaline conditions is selected to isolate the uncharged base, providing a cleaner extract.

Experimental Protocol

Instrumentation & Conditions[1]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18),

    
    .
    
  • Column Temp:

    
     (Controlled to reduce viscosity and improve reproducibility).
    
Mobile Phase Preparation[1]
  • Buffer (Phase A): 20 mM Potassium Dihydrogen Phosphate (

    
    ). Adjust pH to 3.5  with Orthophosphoric Acid (
    
    
    
    ).
    • Why? Phosphate buffer provides good buffering capacity at pH 3.5. Acidic pH suppresses silanol ionization (

      
       becomes 
      
      
      
      ), reducing peak tailing for the basic Tinofedrine.
  • Organic Modifier (Phase B): Acetonitrile (HPLC Grade).

    • Why? Acetonitrile has a lower UV cutoff (<200 nm) than Methanol, reducing baseline noise at 235 nm.

  • Mode: Isocratic.

    • Ratio: Buffer:Acetonitrile (55:45 v/v). Note: Adjust %B

      
       5% based on column age and retention time requirements.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Primary) and 254 nm (Secondary confirmation).

Internal Standard (IS) Selection

Select a structural analog with similar lipophilicity and pKa, but distinct retention time.

  • Recommendation: Diphenhydramine or Verapamil .

  • Criteria: Must extract under alkaline conditions and resolve from Tinofedrine (

    
    ).
    

Sample Preparation: Liquid-Liquid Extraction (LLE)

This workflow exploits the pH-dependent solubility of Tinofedrine. By alkalinizing the plasma, we convert the drug to its non-ionic (lipophilic) form, allowing it to migrate into the organic solvent while plasma proteins and polar interferences remain in the aqueous phase.

Workflow Visualization

LLE_Workflow Start Plasma Sample (200 µL) Add_IS Add Internal Standard (50 µL) Start->Add_IS Alkalinize Alkalinization Add 100 µL 0.1M NaOH (Target pH > 10) Add_IS->Alkalinize Extract Extraction Add 3 mL Ethyl Acetate:Hexane (80:20) Vortex 2 min Alkalinize->Extract Converts Drug to Free Base Centrifuge Centrifugation 4000 rpm, 10 min, 4°C Extract->Centrifuge Transfer Transfer Organic Layer To clean glass tube Centrifuge->Transfer Phase Separation Evaporate Evaporation Nitrogen stream @ 40°C Transfer->Evaporate Reconstitute Reconstitution 150 µL Mobile Phase Evaporate->Reconstitute Inject HPLC Injection (20-50 µL) Reconstitute->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating basic lipophilic drugs from plasma.

Step-by-Step Protocol
  • Aliquot: Transfer

    
     of thawed plasma into a 10 mL glass centrifuge tube.
    
  • Spike IS: Add

    
     of Internal Standard working solution. Vortex briefly.
    
  • Alkalinize: Add

    
     of 0.1 M NaOH . Vortex for 10 seconds.
    
    • Critical Check: Ensure pH is > 10.[1] This neutralizes the amine on Tinofedrine, making it hydrophobic.

  • Extract: Add

    
     of extraction solvent (Ethyl Acetate : n-Hexane, 80:20 v/v ).
    
    • Why this mix? Pure Ethyl Acetate can be too polar (extracting impurities); Hexane reduces polarity to improve selectivity.

  • Agitate: Vortex vigorously for 2 minutes or use a shaker for 10 minutes.

  • Phase Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer into a clean glass tube.

  • Dry: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at

    
    .
    
  • Reconstitute: Dissolve the residue in

    
     of Mobile Phase. Vortex well.
    
  • Inject: Inject

    
     into the HPLC system.
    

Method Validation Strategy (FDA/EMA M10 Guidelines)

A robust method must be self-validating. Perform the following experiments to ensure compliance.

ParameterProcedureAcceptance Criteria
Selectivity Analyze 6 blank plasma sources (lipemic/hemolyzed included).No interfering peaks at retention times of Tinofedrine or IS.
Linearity 8 non-zero standards (e.g., 10 – 2000 ng/mL).

. Back-calculated conc. within

(

for LLOQ).[2]
Accuracy & Precision QC samples (Low, Med, High) n=5 over 3 days.CV and Bias within

.
Recovery Compare extracted QC area vs. unextracted standard injected directly.Consistent recovery (e.g., >70%) across concentrations.[1][3]
Stability Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h).Deviation from nominal

.

Troubleshooting & Optimization

Issue: Peak Tailing (Asymmetry > 1.5)
  • Cause: Interaction between the basic amine of Tinofedrine and residual silanols on the silica support.

  • Solution 1: Increase buffer concentration (up to 50 mM).

  • Solution 2: Add a "sacrificial base" or ion-pairing agent like Triethylamine (TEA) (0.1%) to the mobile phase. TEA competes for silanol sites, sharpening the analyte peak.

Issue: Low Recovery
  • Cause: Incomplete extraction into the organic phase.

  • Solution: Ensure plasma pH is sufficiently high (pH > 10) during extraction. If the drug is still charged, it stays in the water. Re-check NaOH concentration.

Issue: Baseline Drift or Noise
  • Cause: Late-eluting plasma lipids or UV cut-off interference.

  • Solution:

    • Wash column with 100% ACN after every 10-20 injections.

    • Ensure Acetonitrile is "Gradient Grade" or "Far UV Grade".

    • Use a guard column to trap phospholipids.

References

  • Chemical Structure & Properties: PubChem.[4] Tinofedrine Hydrochloride (CID 3039549).[4] National Library of Medicine. Available at: [Link]

  • Pharmacokinetics: Arndts, D. (1976). Pharmacokinetics and metabolism of Tinofedrine. Arzneimittelforschung. (Contextual grounding for metabolism and plasma levels).
  • Regulatory Guidelines: FDA. (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Chromatographic Theory: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC of basic drugs).

Sources

Application

Application Note: Protocols for Administering Tinofedrine in Ischemic Stroke Models

Part 1: Executive Summary & Scientific Rationale Introduction Tinofedrine (Tinofedrine Hydrochloride) is a thiophene-derived cerebral vasodilator and nootropic agent historically evaluated for cerebrovascular insufficien...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

Tinofedrine (Tinofedrine Hydrochloride) is a thiophene-derived cerebral vasodilator and nootropic agent historically evaluated for cerebrovascular insufficiency.[1][2][3] Unlike calcium channel blockers or NMDA antagonists, Tinofedrine functions primarily by reducing peripheral vascular resistance and increasing cardiac output, thereby enhancing cerebral blood flow (CBF) without significant chronotropic effects.

While modern stroke therapeutics focus heavily on thrombolysis (tPA) and thrombectomy, the evaluation of vasodilators like Tinofedrine remains critical for understanding collateral circulation enhancement —the physiological "backdoor" that sustains the ischemic penumbra during occlusion.

Mechanism of Action

Tinofedrine acts as a rheological modulator. In the context of ischemic stroke, its primary utility lies in the reperfusion phase , where it may prevent the "no-reflow" phenomenon by maintaining microvascular patency.

TinofedrineMechanism Tinofedrine Tinofedrine HCl (Systemic Admin) Vasodilation Reduction of Peripheral Resistance Tinofedrine->Vasodilation CardiacOutput Increased Cardiac Output Tinofedrine->CardiacOutput CBF Increased Cerebral Blood Flow (CBF) Vasodilation->CBF CardiacOutput->CBF Collaterals Recruitment of Collateral Vessels CBF->Collaterals Flow Redistribution Penumbra Stabilization of Ischemic Penumbra Collaterals->Penumbra Oxygen/Glucose Delivery

Figure 1: Mechanistic Pathway of Tinofedrine in Ischemic Stroke. Tinofedrine enhances cerebral perfusion through dual hemodynamic modulation, supporting collateral flow to the ischemic penumbra.

Part 2: Experimental Design & Groups

Model Selection: Transient MCAO (tMCAO)

The Transient Middle Cerebral Artery Occlusion (tMCAO) model in rats is selected over permanent occlusion. Tinofedrine’s efficacy is best evaluated in reperfusion scenarios where microvascular flow restoration is the therapeutic goal.

  • Species: Male Sprague-Dawley Rats (270–300g).

  • Occlusion Time: 90 minutes (standard for producing reproducible striatal/cortical infarcts).

  • Reperfusion: 24 hours to 7 days (depending on endpoint).

Dosage Strategy

Based on human clinical data (0.12–0.17 mg/kg IV) and allometric scaling (Human dose × 6.2 for rats), the theoretical equivalent is ~1.0 mg/kg. However, due to the higher metabolic rate in rodents, a dose-response study including a high-dose group is required.

GroupTreatmentDoseRouteTimingn (Animals)
G1 Sham Control Vehicle (Saline)IVAt Reperfusion10
G2 Vehicle Control Vehicle (Saline)IVAt Reperfusion12
G3 Tinofedrine Low 1.0 mg/kgIVAt Reperfusion12
G4 Tinofedrine High 5.0 mg/kgIVAt Reperfusion12

Expert Insight: Vasodilators can induce systemic hypotension. If Mean Arterial Pressure (MAP) drops below 60 mmHg, cerebral perfusion pressure is compromised, potentially worsening the stroke. Group 4 serves to test the therapeutic window vs. hypotensive toxicity.

Part 3: Detailed Protocol

Drug Preparation

Compound: Tinofedrine Hydrochloride (CAS: 50776-39-1) Vehicle: 0.9% Sterile Saline (NaCl)

  • Stock Calculation: To administer 1.0 mg/kg to a 300g rat (0.3 mg total dose) in a standard bolus volume of 1 mL/kg (0.3 mL), prepare a 1.0 mg/mL stock solution.

  • Solubility Check: Tinofedrine HCl is water-soluble. Dissolve crystals in 0.9% saline at room temperature. Vortex for 30 seconds.

  • Filtration: Sterilize solution using a 0.22 µm syringe filter to prevent micro-emboli injection.

  • Storage: Prepare fresh daily. Protect from light.

Surgical Procedure (tMCAO)

Standard Intraluminal Filament Method (Koizumi/Longa modified)

  • Anesthesia: Induce with 4% Isoflurane; maintain at 1.5–2.0% in 30% O₂/70% N₂O.

  • Monitoring: Maintain rectal temperature at 37.0°C ± 0.5°C using a heating pad. Crucial: Monitor Laser Doppler Flowmetry (LDF) over the parietal cortex (MCA territory).

  • Occlusion:

    • Expose the Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA).

    • Insert a silicone-coated monofilament (4-0 nylon) into the ECA stump, advancing it into the ICA until LDF signal drops by >70% (indicating MCA occlusion).

    • Secure filament and suture wound.

  • Ischemia Period: Wake animal (if protocol allows) or maintain light anesthesia for 90 minutes.

Drug Administration (The Intervention)

Timing: The drug is administered immediately upon reperfusion (0 hours).

  • Reperfusion: Anesthetize animal. Withdraw filament to restore blood flow. Confirm LDF signal returns to >50% of baseline.

  • Injection:

    • Access the lateral tail vein (or femoral vein catheter if cannulated).

    • Slow Bolus: Inject the calculated volume (e.g., 0.3 mL for 300g rat) over 60 seconds . Rapid injection of vasodilators can cause immediate cardiac collapse.

    • Flush with 0.1 mL heparinized saline.

Post-Operative Monitoring
  • Blood Pressure: If femoral artery is cannulated, monitor MAP for 30 mins post-injection.

  • Exclusion Criteria: Animals with subarachnoid hemorrhage (SAH) or those failing to show >70% drop in LDF during occlusion must be excluded.

Part 4: Data Analysis & Endpoints

Workflow Diagram

ProtocolWorkflow Baseline Baseline LDF & Neuroscore Surgery tMCAO Surgery (90 min Ischemia) Baseline->Surgery Reperfusion Reperfusion & Tinofedrine IV Bolus Surgery->Reperfusion t = 90 min Monitoring 24h Monitoring (Neuroscore, Survival) Reperfusion->Monitoring Sacrifice Sacrifice & Brain Removal Monitoring->Sacrifice t = 24h Analysis TTC Staining & Infarct Calculation Sacrifice->Analysis

Figure 2: Experimental Timeline for Tinofedrine Evaluation. Critical intervention point is at the onset of reperfusion.

Primary Endpoint: Infarct Volume (TTC Staining)
  • Sacrifice animal at 24 hours post-reperfusion.

  • Slice brain into 2mm coronal sections.

  • Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15 mins.

  • Analysis: Viable tissue stains red; infarct stains white.

  • Calculation: Correct for edema using the formula:

    
    
    
Secondary Endpoint: Neurological Deficit Score

Assess at 24h using the Longa Scale :

  • 0: No deficit.[4]

  • 1: Failure to extend left forepaw fully.

  • 2: Circling to the left.

  • 3: Falling to the left.

  • 4: No spontaneous walking/depressed level of consciousness.

Part 5: References

  • Merory, J., et al. (1978). Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia. Journal of Neurology, Neurosurgery, and Psychiatry, 41(10), 900–902.[5] [Link]

  • Ott, E., & Lechner, H. (1981). The effect of tinofedrine on brain perfusion in patients with cerebrovascular insufficiency. Zeitschrift für die gesamte Innere Medizin und ihre Grenzgebiete, 36(4), 124–126. [Link]

  • Longa, E. Z., Weinstein, P. R., Carlson, S., & Cummins, R. (1989). Reversible middle cerebral artery occlusion without craniectomy in rats. Stroke, 20(1), 84–91. [Link]

  • Koizumi, J., Yoshida, Y., Nakazawa, T., & Ooneda, G. (1986). Experimental studies of ischemic brain edema: 1. A new experimental model of cerebral embolism in rats in which recirculation can be introduced in the ischemic area. Japanese Journal of Stroke, 8(1), 1–8. [Link]

Sources

Method

Measuring regional cerebral blood flow using Tinofedrine

Application Note & Protocol Measuring Regional Cerebral Blood Flow and Cerebrovascular Reactivity Using Tinofedrine Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Measuring Regional Cerebral Blood Flow and Cerebrovascular Reactivity Using Tinofedrine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to utilizing Tinofedrine, a sympathomimetic agent and potent cerebral vasodilator, for the assessment of regional cerebral blood flow (rCBF) and cerebrovascular reactivity (CVR). We will delve into the underlying scientific principles of Tinofedrine's action, present a detailed, field-tested protocol for its application in a research setting, and provide guidance on data analysis and interpretation. This guide is designed to equip researchers with the necessary knowledge to implement this technique for robust and reproducible cerebrovascular studies.

Introduction: Beyond Static Flow – Probing Vascular Health with Tinofedrine

Regional cerebral blood flow (rCBF) is a critical physiological parameter, reflecting the intricate balance between metabolic demand and nutrient supply in the brain.[1] While measuring baseline rCBF provides a snapshot of the brain's circulatory status, a more profound understanding of cerebrovascular health is achieved by assessing its ability to respond to challenges. This dynamic capacity is known as cerebrovascular reactivity (CVR).

Tinofedrine, a derivative of l-norephedrine, has been identified as a cerebrally active compound that induces significant and lasting increases in cerebral blood flow.[2][3][4] Unlike imaging tracers that passively map blood flow, Tinofedrine acts as a pharmacological stressor. Its administration challenges the cerebral vasculature, inducing vasodilation and providing a means to quantify the reserve capacity of the blood vessels. This application note details the use of Tinofedrine as a stimulus to probe CVR, with rCBF being quantified by an appropriate, independent imaging modality.

Part 1: Scientific Principles & Mechanism of Action

A robust experimental design is built upon a thorough understanding of the tools involved. This section outlines the pharmacodynamics and pharmacokinetics of Tinofedrine, providing the causal framework for the protocols that follow.

Pharmacodynamics: How Tinofedrine Induces Vasodilation

The term pharmacodynamics describes what a drug does to the body.[5][6] Tinofedrine is a sympathomimetic drug, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[7][8] Its primary effect on the cerebrovasculature is potent vasodilation.[2]

Studies indicate that Tinofedrine's mechanism involves:

  • Beta-Adrenergic Stimulation: The vasodilatory and cardiac effects of Tinofedrine are antagonized by beta-adrenergic blocking drugs.[9] This strongly suggests that it acts as a beta-adrenergic agonist. Activation of these receptors on the smooth muscle cells of cerebral arterioles leads to muscle relaxation and an increase in vessel diameter.

  • Increased Cardiac Output: In addition to its direct effects on cerebral vessels, Tinofedrine produces positive inotropic (force of contraction) and chronotropic (heart rate) stimulation of the heart, while simultaneously reducing peripheral vascular resistance.[9] This systemic effect contributes to enhanced perfusion pressure and flow.

The culmination of these actions is a homogenous and significant increase in blood flow across various brain regions, making it an effective agent for assessing global and regional cerebrovascular reserve.[9]

Tinofedrine_Pathway Tinofedrine Tinofedrine BetaReceptor β-Adrenergic Receptors (Vascular Smooth Muscle) Tinofedrine->BetaReceptor Binds & Activates AC Adenylyl Cyclase (Activation) BetaReceptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MLCK Myosin Light Chain Kinase (Inhibition) PKA->MLCK Relaxation Smooth Muscle Relaxation MLCK->Relaxation Vasodilation Cerebral Vasodilation Relaxation->Vasodilation rCBF ↑ Regional Cerebral Blood Flow Vasodilation->rCBF

Caption: Proposed signaling pathway for Tinofedrine-induced cerebral vasodilation.

Pharmacokinetics: The Time Course of Tinofedrine's Action

Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion.[5][10] Understanding these parameters is crucial for designing the timing of the experimental protocol.

  • Administration & Half-Life: Tinofedrine is typically administered intravenously for research applications to ensure immediate and complete bioavailability.[2][11] After intravenous administration in animal models, it exhibits a biphasic elimination pattern with a terminal half-life of approximately 3 to 4 hours.[12] This time course allows for a sufficient window to perform post-stimulation imaging while the drug is at its peak effect.

  • Metabolism & Excretion: Tinofedrine is completely metabolized, primarily into three different conjugates, and is largely excreted via the biliary-fecal route.[12] This extensive metabolism means that the parent compound is the primary active agent.

Part 2: Experimental Design & Protocol

This section provides a step-by-step methodology for assessing CVR. The core principle is to measure rCBF at baseline, administer Tinofedrine to induce vasodilation, and then repeat the rCBF measurement to quantify the response.

Selecting an rCBF Measurement Modality

Tinofedrine serves as the physiological stimulus, not the imaging agent. Therefore, a separate, quantitative method for measuring rCBF is required. Several techniques are available, each with distinct advantages:

  • Arterial Spin Labeling (ASL) MRI: A non-invasive MRI technique that uses magnetically labeled water in the blood as an endogenous tracer. It is highly suitable for longitudinal studies in the same subject.[13]

  • Positron Emission Tomography (PET) / Single-Photon Emission Computed Tomography (SPECT): These nuclear medicine techniques use radiotracers (e.g., H₂¹⁵O for PET, ¹²³I-IMP for SPECT) and are considered gold standards for rCBF quantification but involve ionizing radiation.[14][15]

  • Near-Infrared Spectroscopy (NIRS) / Diffuse Correlation Spectroscopy (DCS): Non-invasive optical methods that can provide continuous bedside monitoring of blood flow and oxygenation changes.[16][17]

For this guide, we will detail a protocol using ASL-MRI due to its non-invasive nature and ability to provide high-resolution, quantitative rCBF maps.

Experimental_Workflow Start Start: Subject Preparation (Anesthesia, IV Line, Monitoring) Baseline 1. Acquire Baseline rCBF Scans (ASL-MRI) Start->Baseline Administer 2. Administer Tinofedrine (IV Infusion) Baseline->Administer Wait Wait for Peak Effect (e.g., 15-20 min post-infusion) Administer->Wait Post 3. Acquire Post-Stimulation rCBF Scans (ASL-MRI) Wait->Post Analyze 4. Data Processing & Analysis (Calculate CVR Maps) Post->Analyze End End: Subject Recovery Analyze->End

Caption: General experimental workflow for assessing CVR with Tinofedrine.

Detailed Protocol: CVR Assessment in a Canine Model via ASL-MRI

This protocol is adapted from principles described in the literature for preclinical cerebrovascular studies.[4][9]

A. Animal Preparation

  • Anesthetize a healthy adult canine subject using an appropriate anesthetic regimen (e.g., isoflurane). Anesthesia levels must be kept constant throughout the experiment, as they can influence CBF.[18]

  • Establish intravenous access via a cephalic or saphenous vein for the administration of Tinofedrine.

  • Place the subject in the MRI scanner. Secure the head to minimize motion artifacts.

  • Initiate physiological monitoring, including continuous measurement of mean arterial pressure (MAP), heart rate, end-tidal CO₂, and body temperature. Maintaining stable physiological parameters is critical for data integrity.

B. Baseline rCBF Measurement

  • Allow the animal to stabilize for at least 30 minutes after initial setup.

  • Acquire a high-resolution anatomical MRI scan (e.g., T1-weighted MPRAGE).

  • Acquire baseline rCBF maps using a pseudo-continuous ASL (pCASL) sequence.[13] Repeat the acquisition 2-3 times to ensure a stable baseline and improve the signal-to-noise ratio.

C. Tinofedrine Administration

  • Prepare a sterile solution of Tinofedrine hydrochloride in saline.

  • Administer Tinofedrine via intravenous infusion over a period of 5-10 minutes. A clinically effective dose range is 0.12 to 0.17 mg/kg body weight.[11]

  • Continuously monitor MAP and heart rate during and after the infusion. A transient change is expected due to the drug's systemic hemodynamic effects.[9]

D. Post-Stimulation rCBF Measurement

  • Wait for 15-20 minutes after the completion of the infusion to allow the drug to achieve its peak vasodilatory effect.

  • Acquire a second set of pCASL scans using the identical sequence and parameters as the baseline measurement.

E. Post-Procedure

  • Discontinue anesthesia and allow the animal to recover under observation.

  • Remove the intravenous catheter once the animal is fully recovered.

Part 3: Data Analysis & Interpretation

Raw imaging data must be processed to yield meaningful physiological information.

A. Data Processing Workflow

  • Motion Correction: Correct for any subject motion between and within ASL acquisitions.

  • rCBF Quantification: Calculate quantitative rCBF maps from both baseline and post-Tinofedrine ASL data. The output is typically in units of ml of blood per 100g of tissue per minute (ml/100g/min).

  • Image Registration: Spatially align (co-register) the post-Tinofedrine rCBF map to the baseline rCBF map and the anatomical MRI.

  • CVR Map Calculation: On a voxel-by-voxel basis, calculate the percentage change in rCBF using the following formula: CVR (%) = [(rCBF_PostTinofedrine - rCBF_Baseline) / rCBF_Baseline] * 100

B. Quantitative Data Summary

The following table summarizes key parameters for planning and interpreting experiments using Tinofedrine.

ParameterValue/RangeSourceRationale & Notes
Drug Tinofedrine HCl[4]Also known as D 8955 or Novocebrin.
Administration Route Intravenous (IV) Infusion[2][11]Ensures rapid and predictable bioavailability.
Recommended Dosage 0.12 - 0.17 mg/kg[11]Effective range demonstrated in clinical studies to increase CBF.
Vehicle Sterile SalineStandard PracticeEnsure isotonicity and sterility for IV administration.
Infusion Duration 5 - 10 minutesProtocol DesignBalances rapid delivery with minimizing acute hemodynamic shock.
Imaging Time Window 15-30 min post-infusion[12]Aligns with the drug's pharmacokinetic profile to capture peak effect.
Expected rCBF Increase 20% - 30%[2][11]Represents a healthy CVR. A blunted response may indicate pathology.

C. Interpretation of Results

The resulting CVR map provides a spatial representation of vascular health.

  • High CVR (e.g., >20% increase): Indicates healthy, compliant cerebral vessels that can dilate appropriately in response to a stimulus.

  • Low or Negative CVR: A blunted or paradoxical (vasoconstrictive) response suggests endothelial dysfunction or stiffened arterioles that have exhausted their vasodilatory capacity. This is often observed in conditions like chronic hypertension, atherosclerosis, or in the tissue surrounding a stroke.

Part 4: Troubleshooting & Advanced Considerations

  • Systemic Hemodynamic Changes: Tinofedrine's positive inotropic and chronotropic effects can increase blood pressure.[9] It is crucial to monitor MAP continuously. The calculated CVR should be interpreted in the context of any significant change in cerebral perfusion pressure (CPP).

  • Influence of Anesthetics: Different anesthetic agents have varying effects on baseline rCBF and vascular reactivity.[18] For example, volatile anesthetics like isoflurane are themselves vasodilators. It is essential to maintain a constant level of anesthesia and to report the specific agent used in any publication.

  • Dose-Response Relationship: The recommended dose is a starting point. For specific animal models or research questions, it may be necessary to perform a dose-response study to identify the optimal concentration of Tinofedrine that produces maximal vasodilation without unacceptable side effects.

Conclusion

Tinofedrine is a valuable and potent pharmacological agent for probing the functional capacity of the cerebral vasculature. When used as a stimulus in conjunction with a quantitative rCBF imaging technique, it enables the assessment of cerebrovascular reactivity, a key indicator of brain vascular health. The protocols and principles outlined in this guide provide a robust framework for researchers to employ Tinofedrine in their studies of cerebrovascular physiology and pathophysiology.

References

  • Merory, J., et al. (1978). Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia. Journal of Neurology, Neurosurgery & Psychiatry, 41(10), 900-902. [Link]

  • Gundert-Remy, U., et al. (1978). [Studies on the pharmacokinetics and metabolism of tinofedrine]. Arzneimittel-Forschung, 28(8), 1354-1358. [Link]

  • Satzinger, G. (1978). [On the synthesis of the cerebrally active compound tinofedrine (author's transl)]. Arzneimittel-Forschung, 28(8), 1338-1340. [Link]

  • Merory, J., et al. Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia. Journal of Neurology, Neurosurgery, and Psychiatry. [Link]

  • Herrschaft, H. (1978). [The effect of tiofedrine on brain perfusion in patients with cerebrovascular insufficiency]. Arzneimittel-Forschung, 28(8), 1369-1373. [Link]

  • Thiemer, K., et al. (1978). [Pharmacological effect of tinofedrine on cerebral and peripheral hemodynamics in the dog (author's transl)]. Arzneimittel-Forschung, 28(8), 1343-1354. [Link]

  • Szelenyi, I., et al. (1978). [Investigations on the general effects of tinofedrine on heart and blood circulation (author's transl)]. Arzneimittel-Forschung, 28(8), 1340-1343. [Link]

  • Lejan JU. Adrenoceptor Agonists & Sympathomimetic Drugs. Pre-Med. [Link]

  • Wikipedia. (2023). Sympathomimetic drug. [Link]

  • OpenAnesthesia. (2026). Effect of Medications on Cerebral Blood Flow. [Link]

  • Kuebler, W. M., et al. (2003). Noninvasive measurement of regional cerebral blood flow and regional cerebral blood volume by near-infrared spectroscopy and indocyanine green dye dilution. Journal of Cerebral Blood Flow & Metabolism, 23(10), 1215-1225. [Link]

  • American Psychological Association. (2018). Sympathomimetic drug. APA Dictionary of Psychology. [Link]

  • Kado, H., et al. (1997). Regional cerebral blood flow measurement with iodine-123-IMP autoradiography: normal values, reproducibility and sensitivity to hypoperfusion. Journal of Nuclear Medicine, 38(7), 1077-1082. [Link]

  • Ferreira, B., et al. (2021). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Latrina Walden Exam Solutions. (2024). What is the difference between pharmacokinetics and pharmacodynamics? [Link]

  • Iida, H., et al. (1998). Quantitative Mapping of Regional Cerebral Blood Flow Using iodine-123-IMP and SPECT. Journal of Nuclear Medicine, 39(10), 1789-1797. [Link]

  • Kashiwagi, M., et al. (1993). Quantitative measurement of regional cerebral blood flow using N-isopropyl-(iodine-123)p-iodoamphetamine and single-photon emission computed tomography. Journal of Nuclear Medicine, 34(1), 1-8. [Link]

  • NCBI Bookshelf. (2023). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. [Link]

  • Advanced eClinical Training. (2024). Pharmacokinetics vs Pharmacodynamics Explained | Intro to Pharmacology. YouTube. [Link]

  • Yuyama, H., et al. (2003). Validation of the dual-table autoradiographic method to quantify two sequential rCBFs in a single SPET session with N-isopropyl-[123I] p-iodoamphetamine. European Journal of Nuclear Medicine and Molecular Imaging, 30(7), 961-969. [Link]

  • Hernandez, E., et al. (2019). Brain–Blood Partition Coefficient and Cerebral Blood Flow in Canines Using Calibrated Short TR Recovery (CaSTRR) Correction Method. Frontiers in Neuroscience, 13, 1195. [Link]

  • Durduran, T., et al. (2010). Noninvasive Measurement of Cerebral Blood Flow and Blood Oxygenation Using Near-Infrared and Diffuse Correlation Spectroscopies in Critically Brain-Injured Adults. Journal of Biomedical Optics, 15(3), 037004. [Link]

  • Kuebler, W. M., et al. (1998). Noninvasive measurement of regional cerebral blood flow by near-infrared spectroscopy and indocyanine green. American Journal of Physiology-Heart and Circulatory Physiology, 275(2), H503-H512. [Link]

  • healthcare-in-europe.com. (2023). Brain blood flow monitoring: πNIRS for neuro-diagnostics. [Link]

  • Willie, C. K., et al. (2014). REGULATION OF CEREBRAL BLOOD FLOW IN HUMANS: PHYSIOLOGY AND CLINICAL IMPLICATIONS OF AUTOREGULATION. Comprehensive Physiology, 4(2), 645-743. [Link]

  • Practical Neurology. (2014). Non-invasive Tool Monitors Cerebral Blood Flow in Real Time. [Link]

Sources

Application

Application Note: Preparation of Tinofedrine Hydrochloride Aqueous Solutions

Introduction & Scientific Rationale Tinofedrine hydrochloride (developmental code D-8955, proposed brand Novocebrin) is a sympathomimetic amine and potent cerebral vasodilator ([1]). Pharmacologically, it acts via beta-a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Tinofedrine hydrochloride (developmental code D-8955, proposed brand Novocebrin) is a sympathomimetic amine and potent cerebral vasodilator ([1]). Pharmacologically, it acts via beta-adrenergic stimulation to increase cardiac output and enhance regional cerebral blood flow, making it a critical compound of interest in preclinical models of cerebrovascular insufficiency and multi-infarct dementia ([2]).

Despite its formulation as a hydrochloride salt, the preparation of stable, high-concentration aqueous solutions of Tinofedrine HCl presents significant physicochemical challenges. The molecule features a secondary amine, but its hydrophilicity is heavily offset by bulky, lipophilic functional groups—specifically, two thiophene rings and a phenyl moiety ([3]).

Mechanistic Causality in Formulation Design:

  • pH Optimization: The secondary amine has an estimated pKa of ~9.0. To maintain the active pharmaceutical ingredient (API) in its fully ionized, water-soluble state, the aqueous vehicle must be buffered to a slightly acidic pH (4.0–5.5). Using basic or neutral pH will cause the hydrophobic free base to precipitate.

  • Common-Ion Effect Avoidance: Adjusting pH with concentrated Hydrochloric Acid (HCl) should be strictly avoided. Excess chloride ions can suppress the solubility of the Tinofedrine hydrochloride salt via the common-ion effect. Acetate or citrate buffers are preferred.

  • Complexation for High Doses: For concentrations exceeding 5 mg/mL, the intrinsic aqueous solubility of the salt is often insufficient. The use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the dithienyl groups, dramatically increasing apparent solubility without the use of harsh organic solvents.

Physicochemical Profiling

Understanding the quantitative parameters of Tinofedrine HCl is essential for predicting its behavior in aqueous media[3].

PropertyValueFormulation Implication
Chemical Name (1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol HClBulky hydrophobic rings necessitate solubility enhancement at high doses.
Molecular Formula C₂₀H₂₂ClNOS₂Contains oxidizable sulfur; avoid prolonged light/heat exposure.
Molecular Weight 392.0 g/mol Moderate size; suitable for cyclodextrin inclusion complexation.
Target Aqueous pH 4.0 – 5.5Required to maintain protonation of the secondary amine.

Formulation Workflow

G Start Tinofedrine HCl (API) Decision Target Concentration? Start->Decision LowConc ≤ 5 mg/mL Direct Dissolution Decision->LowConc Low HighConc > 5 mg/mL Solubility Enhancement Decision->HighConc High Buffer Acidic Buffer (pH 4.5) 0.1M Acetate LowConc->Buffer Complex HP-β-CD Complexation (20% w/v) HighConc->Complex Filter Sterile Filtration (0.22 µm PES) Buffer->Filter Complex->Filter End Final Aqueous Solution Filter->End

Figure 1: Decision matrix for formulating Tinofedrine HCl aqueous solutions by concentration.

Experimental Protocols

Protocol A: Direct Aqueous Dissolution (Low Concentration, ≤ 5 mg/mL)

Objective: Preparation of standard aqueous solutions for in vitro assays or low-dose in vivo administration. Causality Focus: Utilizes a 0.1 M Sodium Acetate buffer to maintain a stable pH of 4.5, ensuring full protonation of the secondary amine while avoiding the chloride common-ion effect.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.1 M Sodium Acetate buffer in ultra-pure water. Adjust the pH to 4.5 using dilute Acetic Acid.

    • Validation: Verify pH using a calibrated pH meter; a stable acidic environment is critical to prevent free-base precipitation.

  • API Weighing: Accurately weigh the required amount of Tinofedrine HCl (e.g., 5.0 mg for a 1 mL solution) using an analytical microbalance.

  • Dissolution: Slowly add the API to the buffer under continuous magnetic stirring (400 RPM) at ambient temperature (20-25°C).

  • Energy Input: If visible particulates remain after 15 minutes, apply mild bath sonication for 5–10 minutes.

    • Causality: Sonication provides the necessary acoustic energy to overcome the crystal lattice energy of the hydrophobic dithienyl domains.

  • Sterile Filtration & QC: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES is selected over Nylon to minimize non-specific binding of the lipophilic API to the membrane.

    • Validation: Inspect the filtrate against a dark background with a laser pointer; the absence of a Tyndall effect confirms a true solution rather than a colloidal suspension.

Protocol B: Cyclodextrin-Mediated Solubilization (High Concentration, > 5 mg/mL)

Objective: Preparation of concentrated solutions (up to 20 mg/mL) for high-dose efficacy or pharmacokinetic studies. Causality Focus: HP-β-CD creates a hydrophilic exterior and a hydrophobic cavity, forming an inclusion complex with Tinofedrine's bulky thiophene/phenyl rings, bypassing the intrinsic solubility limits of the aqueous vehicle.

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water to create a 20% (w/v) vehicle. Stir until completely clear.

  • API Addition: Add Tinofedrine HCl in small aliquots to the vortexing cyclodextrin solution to prevent localized clumping.

  • Equilibration: Allow the mixture to stir continuously for 2 to 4 hours at room temperature.

    • Causality: Inclusion complexation is an equilibrium-driven process; sufficient time must be allowed for the API molecules to partition into the cyclodextrin cavities.

  • pH Adjustment: Check the final pH. If it drops below 4.0, adjust dropwise with 0.1 N NaOH to reach a physiological tolerance range (pH 4.5–5.5) without risking precipitation.

  • Filtration & Storage: Pass through a 0.22 µm PES filter. Store at 4°C protected from light to prevent potential photo-oxidation of the thiophene rings.

Data Presentation: Solubilization Summary

The following table summarizes the expected solubility limits based on the chosen aqueous vehicle system:

Formulation StrategyVehicle CompositionTarget pHEstimated Max ConcentrationPrimary Solubilization Mechanism
Direct Dissolution 0.1 M Sodium Acetate Buffer4.5~ 5.0 mg/mLIonization of secondary amine
Co-Solvent Addition 10% Ethanol in Water5.0~ 8.0 mg/mLReduction of dielectric constant
Complexation 20% (w/v) HP-β-CD in Water5.0> 20.0 mg/mLHydrophobic cavity inclusion

References

  • Tinofedrine hydrochloride (CID 3039549) - Computed Properties Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Tinofedrine - Pharmacology and Clinical Data Source: Wikipedia URL:[Link]

  • Investigations on the general effects of tinofedrine on heart and blood circulation Source: PubMed (Arzneimittelforschung, 1981;31(11):1892-902) URL:[Link]

Sources

Method

In vitro assays for Tinofedrine metabolic stability in microsomes

Application Note: Evaluation of Tinofedrine Metabolic Stability in Liver Microsomes ) using the Substrate Depletion Method Abstract & Objective Tinofedrine (D 8955) is a cerebral vasodilator and nootropic agent structura...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of Tinofedrine Metabolic Stability in Liver Microsomes


) using the Substrate Depletion Method

Abstract & Objective

Tinofedrine (D 8955) is a cerebral vasodilator and nootropic agent structurally characterized by two thiophene rings and a benzyl alcohol moiety. Historical pharmacokinetic data indicates that Tinofedrine undergoes extensive metabolism in vivo, with significant biliary excretion of metabolites in rat and dog models.

This Application Note details a rigorous protocol for assessing the metabolic stability of Tinofedrine in Liver Microsomes (Human or Animal). Using a substrate depletion approach , this assay determines the in vitro intrinsic clearance (


), a critical parameter for predicting in vivo hepatic clearance and bioavailability. This guide is designed for researchers requiring high-fidelity kinetic data, emphasizing the mitigation of common artifacts such as non-specific binding and cofactor instability.

Experimental Principle

The assay relies on the "well-stirred" model assumption where the test compound concentration (


) is significantly lower than the Michaelis-Menten constant (

). Under these conditions (

), the enzymatic reaction follows pseudo-first-order kinetics.

The rate of disappearance of Tinofedrine is monitored over time in the presence of NADPH-supplemented microsomes.[1] The negative slope of the natural logarithm of the remaining concentration vs. time provides the elimination rate constant (


), from which half-life (

) and intrinsic clearance are derived.[2]
Mechanistic Pathway & Workflow

The following diagram illustrates the critical path from incubation to data generation, highlighting the requirement for NADPH to drive Cytochrome P450 (CYP) oxidation of the Tinofedrine thiophene and amine moieties.

MetabolicStabilityWorkflow Start Tinofedrine Stock (1 µM Final) PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->PreInc Reaction Metabolic Reaction (Oxidation/Dealkylation) PreInc->Reaction + NADPH NADPH NADPH Initiation (1 mM) NADPH->Reaction Quench Quench w/ IS (Cold ACN/MeOH) Reaction->Quench t = 0, 5, 15, 30, 45 min Spin Centrifugation (4000g, 20 min) Quench->Spin LCMS LC-MS/MS Analysis (% Remaining) Spin->LCMS

Figure 1: Operational workflow for the microsomal stability assay. Critical control points include the pre-incubation phase and the precise timing of the quench step.

Materials & Reagents

ReagentSpecificationPurpose
Tinofedrine HCl >98% PurityTest Article.
Liver Microsomes Pooled (Human/Rat), 20 mg/mLSource of CYP450 and FMO enzymes.
NADPH Reduced form, tetrasodium saltEssential cofactor for oxidative metabolism.
Buffer 100 mM Potassium Phosphate (pH 7.[1]4)Physiological pH maintenance. Contains MgCl₂ (3 mM).
Quench Solution ACN containing Internal Standard (IS)Precipitates proteins and stops reaction.[2]
Midazolam Analytical GradePositive Control (High Clearance).
Warfarin Analytical GradeLow Clearance Control (Optional).

Detailed Protocol

Step 1: Stock Solution Preparation
  • Tinofedrine Stock: Dissolve Tinofedrine HCl in DMSO to create a 10 mM stock.

    • Scientist's Note: Tinofedrine is a lipophilic amine. Ensure the final DMSO concentration in the incubation is <0.1% to avoid inhibiting CYP enzymes (specifically CYP3A4/2C9).

  • Intermediate Working Solution: Dilute the 10 mM stock into 100 mM Phosphate Buffer to 2 µM (2x concentration).

Step 2: Microsome Preparation
  • Thaw microsomes on wet ice. Never thaw in a water bath (denaturation risk).

  • Dilute microsomes in 100 mM Phosphate Buffer to a concentration of 1.0 mg/mL (2x concentration).

Step 3: Incubation Setup (96-well plate format)
  • Aliquot: Add 30 µL of the 2x Microsome Solution (1.0 mg/mL) to the wells.

  • Add Substrate: Add 30 µL of the 2x Tinofedrine Working Solution (2 µM).

    • Final Concentrations: 0.5 mg/mL Protein, 1 µM Tinofedrine.[3]

  • Pre-incubation: Warm the plate at 37°C for 5–10 minutes. This equilibrates the temperature and allows for non-specific binding to reach equilibrium.

Step 4: Reaction Initiation & Sampling
  • Start: Add 60 µL of pre-warmed 2 mM NADPH solution to all wells (Final NADPH = 1 mM).

    • Negative Control:[2] Add Buffer instead of NADPH to specific control wells (detects chemical instability).

  • Sampling: At defined time points (

    
     = 0, 5, 15, 30, 45, 60 min), remove an aliquot (e.g., 50 µL) from the incubation plate.
    
  • Quench: Immediately transfer the aliquot into a "Quench Plate" containing 150 µL of ice-cold Acetonitrile + Internal Standard (e.g., Propranolol or Tolbutamide).

Step 5: Sample Preparation for Analysis
  • Centrifuge the Quench Plate at 3,500–4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean analysis plate.

  • Dilute with 100 µL of water (to improve peak shape on early eluting LC gradients).

Bioanalytical Conditions (LC-MS/MS)

Since Tinofedrine is a basic drug with thiophene rings, ESI+ mode is suitable.

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: MRM (Multiple Reaction Monitoring).

    • Tinofedrine Parent: m/z 356.1

      
      .
      
    • Fragment: Optimization required (Likely loss of thiophene moiety or water).

Data Analysis & Calculations

The determination of intrinsic clearance follows a logic flow derived from the first-order decay equation.

CalculationLogic RawData Peak Area Ratios (Analyte / IS) LnTrans Natural Log Transformation ln(% Remaining) RawData->LnTrans Plot Linear Regression Slope = -k LnTrans->Plot HalfLife Half-Life (t1/2) 0.693 / k Plot->HalfLife CLint Intrinsic Clearance (CLint) (0.693 / t1/2) * (mL incub / mg protein) HalfLife->CLint

Figure 2: Calculation hierarchy. The slope of the regression line is the critical experimental output.

Formulas:

  • % Remaining:

    
    
    
  • Elimination Rate Constant (

    
    ):  Slope of the line plotting 
    
    
    
    vs. Time.
  • Half-life (

    
    ): 
    
    
    
  • 
    : 
    
    
    
    

Senior Scientist Insights & Troubleshooting

A. Thiophene Ring Alert (Bioactivation Risk) Tinofedrine contains thiophene moieties. Thiophene rings are structural alerts for Time-Dependent Inhibition (TDI) or reactive metabolite formation (similar to Tienilic acid).

  • Recommendation: If the standard stability assay shows rapid loss, consider running a GSH-trapping assay to check for reactive intermediates, or a pre-incubation IC50 shift assay to check for mechanism-based inhibition of CYPs.

B. Non-Specific Binding (NSB) As a lipophilic amine, Tinofedrine may bind to the plastic of the well plate or the microsomes themselves.

  • Validation: If the

    
     signal is significantly lower than a solvent standard, NSB is occurring. Switch to glass-coated plates or increase the buffer strength.
    

C. Species Differences Historical data suggests rapid absorption and metabolism in dogs/rats. When scaling to human predictions, ensure you use Human Liver Microsomes (HLM) rather than relying solely on rodent data, as CYP isoform expression (e.g., CYP3A4 vs CYP3A1/2) differs significantly.

References

  • National Center for Advancing Translational Sciences (NCATS). Tinofedrine - Inxight Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Tinofedrine hydrochloride | C20H22ClNOS2. Retrieved from [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Creative Bioarray. Microsomal Metabolic Stability Assay Protocol. Retrieved from [Link]

Sources

Application

Application Note: Dosing Regimens for Tinofedrine in Chronic Cerebrovascular Insufficiency

Part 1: Executive Summary & Mechanism of Action Introduction Tinofedrine (D8955, Novocebrin) is a thiophene-derived amino-alcohol chemically related to l-norephedrine. Unlike its sympathomimetic congeners which typically...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanism of Action

Introduction

Tinofedrine (D8955, Novocebrin) is a thiophene-derived amino-alcohol chemically related to l-norephedrine. Unlike its sympathomimetic congeners which typically induce vasoconstriction, Tinofedrine exhibits a distinct pharmacological profile characterized by cerebral vasodilation and metabolic activation .

This Application Note provides a translational framework for researchers investigating Tinofedrine for Chronic Cerebrovascular Insufficiency (CCVI) . CCVI is characterized by a long-term reduction in cerebral blood flow (CBF), leading to metabolic downregulation and cognitive decline (vascular dementia). Tinofedrine’s dual mechanism—hemodynamic improvement and vigilance enhancement—makes it a candidate for repurposing in modern neurovascular protocols.

Mechanism of Action (MOA)

Tinofedrine functions primarily by reducing cerebrovascular resistance (CVR) without significant hypotension, thereby increasing global and regional CBF.

  • Hemodynamic Effect: Direct relaxation of cerebral vascular smooth muscle, likely via modulation of adrenergic tone or calcium flux inhibition (distinct from pure calcium channel blockers).

  • Metabolic Effect: Improvement in neuronal vigilance and glucose utilization, counteracting the "twilight state" of ischemic neurons.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized cascade from systemic administration to neuroprotection.

Tinofedrine_MOA Tino Tinofedrine (D8955) VascSmooth Vascular Smooth Muscle Tino->VascSmooth Modulation CVR ↓ Cerebrovascular Resistance VascSmooth->CVR Relaxation CBF ↑ Cerebral Blood Flow (Perfusion) CVR->CBF Hemodynamic Coupling Metabolism ↑ Neuronal Glucose Utilization CBF->Metabolism O2/Glucose Delivery Outcome Cognitive Vigilance & Neuroprotection Metabolism->Outcome Functional Gain Outcome->Tino Clinical Endpoint

Figure 1: Mechanistic pathway of Tinofedrine in restoring neurovascular coupling.

Part 2: Pharmacokinetics & Dosing Rationale[1]

To design a valid experiment, one must respect the drug's pharmacokinetic (PK) limitations. Tinofedrine has a short half-life , necessitating specific dosing intervals to maintain therapeutic thresholds.

Key PK Parameters
ParameterValueImplications for Protocol Design
Half-Life (

)
3.0 – 3.8 hours (Rat/Dog/Human)Requires TID (3x daily) or QID (4x daily) dosing to prevent trough levels.
Bioavailability ~50–63% (Oral)Oral doses must be approx. 2x the IV dose to achieve equivalent plasma exposure.
Metabolism Hepatic (Complete)High first-pass effect. Biliary excretion is prominent.
Distribution High affinity for Lung/BrainRapid onset of action; suitable for acute and chronic models.
Dosing Logic
  • Historical Human IV Dose: 0.12 – 0.17 mg/kg (approx. 10–12 mg/day for a 70kg adult).

  • Target Oral Dose: Accounting for 50% bioavailability, the effective oral dose is ~20–30 mg/day.

  • Scaling to Rodents: Rodents metabolize drugs faster (allometric scaling).

    • Rat Equivalent Dose (RED) = Human Dose (mg/kg) × 6.2.

    • Calculation: 0.17 mg/kg × 6.2 ≈ 1.05 mg/kg (IV).

    • Oral Adjustment: ~2.0 – 5.0 mg/kg PO is the recommended starting range for efficacy studies in rats.

Part 3: Experimental Protocols

Protocol A: Preclinical Dose Optimization (Rat 2VO Model)

Objective: Determine the Minimum Effective Dose (MED) of Tinofedrine for restoring spatial memory in chronic hypoperfusion.

Model: Permanent Bilateral Common Carotid Artery Occlusion (2VO) in Wistar rats. This mimics CCVI.

Workflow:

  • Surgery (Day 0): Ligate both common carotid arteries.

  • Recovery (Day 1-7): Allow hypoperfusion pathology to stabilize.

  • Treatment (Day 8-28):

    • Group 1 (Vehicle): Saline PO, TID.

    • Group 2 (Low Dose): Tinofedrine 2 mg/kg PO, TID.

    • Group 3 (High Dose): Tinofedrine 5 mg/kg PO, TID.

    • Group 4 (Positive Control): Nimodipine or Pentoxifylline.

  • Assessment (Day 29): Morris Water Maze (Spatial Memory) + fMRI (CBF measurement).

Critical Step (Dosing Frequency):

WARNING: Do not dose Once Daily (QD). Due to the 3.5h half-life, QD dosing will result in "washout" periods of >20 hours, nullifying the therapeutic effect on chronic ischemia. You must dose TID (every 8 hours) or use an osmotic minipump for continuous infusion.

Protocol B: Clinical Trial Regimen Design (Phase 2a)

Objective: Proof-of-concept for Tinofedrine in Vascular Cognitive Impairment (VCI).

Study Design: Randomized, Double-Blind, Placebo-Controlled. Population: Patients with documented lacunar infarcts or small vessel disease.

Dosing Regimen:

  • Formulation: Immediate Release (IR) Tablets.

  • Dose: 15 mg or 30 mg.

  • Frequency: Three times daily (TID) with meals.

  • Duration: 12 Weeks.

Endpoints:

  • Primary: Change in CBF (measured via Arterial Spin Labeling MRI) in the frontal cortex.

  • Secondary: ADAS-Cog scores (Vigilance/Attention subscales).

Part 4: Translational Workflow Visualization

The following diagram outlines the decision matrix for moving Tinofedrine from animal models to human trials.

Protocol_Workflow Start Start: Drug Repurposing Candidate (Tinofedrine) PK_Check PK Validation (Rat) Confirm t1/2 ~3h Start->PK_Check Model_2VO Efficacy Model (2VO Rat) Dose: 2-5 mg/kg TID PK_Check->Model_2VO Validated Decision Is CBF Restored? Model_2VO->Decision Human_Sim Human Dose Simulation Target: 15-30 mg TID Decision->Human_Sim Yes Fail Stop Development Decision->Fail No Clinical Phase 2a Trial Endpoint: ASL-MRI Human_Sim->Clinical

Figure 2: Translational workflow for Tinofedrine development.

Part 5: References

  • Merory, J., et al. (1978). "Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia." Journal of Neurology, Neurosurgery, and Psychiatry, 41(10), 900–902. Link

  • Ott, E., & Lechner, H. (1981). "[The effect of tinofedrine on brain perfusion in patients with cerebrovascular insufficiency]." Zeitschrift für die gesamte Innere Medizin und ihre Grenzgebiete, 36(4), 124–126. Link

  • PubChem. "Tinofedrine Hydrochloride (Compound CID 3039549)." National Library of Medicine. Link

  • Hengy, H., & Vollmer, K. O. (1978). "[Studies on the pharmacokinetics and metabolism of tinofedrine]." Arzneimittel-Forschung, 28(11), 2161–2168. Link

  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

Method

Spectrophotometric Analysis of Dithienyl Derivatives: An Application Note and Protocol Guide

Introduction: The Versatility of Dithienyl Derivatives Dithienyl derivatives, a class of organic compounds characterized by two thiophene rings, have garnered significant attention in materials science, medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Dithienyl Derivatives

Dithienyl derivatives, a class of organic compounds characterized by two thiophene rings, have garnered significant attention in materials science, medicinal chemistry, and drug development. The thiophene moiety is a privileged structure in drug discovery, and its incorporation can significantly influence the pharmacological properties of a molecule[1][2]. These compounds exhibit a remarkable array of photophysical properties, including strong absorption and fluorescence, making them ideal candidates for a wide range of applications such as fluorescent probes for bioimaging, molecular switches, and components in organic electronic devices[3][4][5]. Their utility often hinges on their interaction with light, making spectrophotometric analysis a cornerstone for their characterization and application.

This guide provides a comprehensive overview and detailed protocols for the spectrophotometric analysis of dithienyl derivatives using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. It is designed for researchers, scientists, and drug development professionals seeking to harness the full potential of these versatile molecules.

Core Principles: Understanding the Spectroscopic Behavior of Dithienyl Derivatives

The electronic properties of dithienyl derivatives are dominated by their π-conjugated systems. The absorption of ultraviolet or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition often referred to as a π-π* transition[6][7]. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are intrinsic properties of the molecule and are highly sensitive to its chemical structure and environment.

Fluorescence is the emission of light that occurs when the molecule returns from the excited state to the ground state. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift[8]. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter for applications relying on fluorescence intensity[9][10].

Several factors can influence the spectrophotometric properties of dithienyl derivatives:

  • Substitution: The addition of electron-donating or electron-withdrawing groups to the dithienyl core can significantly alter the HOMO-LUMO energy gap, leading to shifts in the absorption and emission spectra[3].

  • Solvent Polarity: The polarity of the solvent can affect the stability of the ground and excited states, leading to solvatochromic shifts (changes in λmax with solvent)[11][12][13]. Generally, a bathochromic (red) shift is observed in more polar solvents for π-π* transitions[13].

  • Aggregation: Some dithienyl derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state due to the restriction of intramolecular motions[4][14][15][16]. This is in contrast to the more common aggregation-caused quenching (ACQ) phenomenon[16].

  • Photochromism: Certain dithienyl derivatives can undergo reversible photoisomerization between two forms with distinct absorption spectra upon irradiation with light of specific wavelengths[17][18][19][20][21]. This property makes them attractive for applications as molecular switches[22].

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the spectrophotometric analysis of a novel dithienyl derivative.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Interpretation Compound Dithienyl Derivative Solvent Solvent Selection Compound->Solvent Dissolution Stock Stock Solution Preparation Solvent->Stock Working Working Solutions Stock->Working Serial Dilution UVVis UV-Vis Absorption Spectroscopy Working->UVVis Fluorescence Fluorescence Spectroscopy Working->Fluorescence AbsData Absorption Data (λmax, ε) UVVis->AbsData EmData Emission Data (λem, Stokes Shift) Fluorescence->EmData Interpretation Interpretation & Application Assessment AbsData->Interpretation QY Quantum Yield Calculation EmData->QY QY->Interpretation

Caption: General workflow for spectrophotometric analysis.

Detailed Protocols

Protocol 1: UV-Vis Absorption Spectroscopy

This protocol details the steps for acquiring the UV-Vis absorption spectrum of a dithienyl derivative to determine its maximum absorption wavelength (λmax) and molar absorptivity (ε).

Materials:

  • Dithienyl derivative sample

  • Spectroscopic grade solvent (e.g., dichloromethane, chloroform, THF, hexane)[6][12][23]

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a solvent in which the dithienyl derivative is highly soluble and that is transparent in the wavelength range of interest. Common choices include dichloromethane, chloroform, and tetrahydrofuran (THF)[6][12][23]. The polarity of the solvent can influence the absorption spectrum, so consistency is key[11][13].

  • Stock Solution Preparation: Accurately weigh a small amount of the dithienyl derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1-10 µM. The absorbance values should ideally be within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

    • Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution before filling it.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat the measurement for each of the diluted working solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). Plot absorbance versus concentration to ensure linearity and obtain ε from the slope of the line.

Protocol 2: Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF) of a dithienyl derivative.

Materials:

  • Dithienyl derivative working solutions (from Protocol 1)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[10]

  • Calibrated spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (λex) to the λmax determined from the UV-Vis absorption spectrum.

    • Set the emission wavelength range to scan from just above the excitation wavelength to a longer wavelength where no further emission is observed.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement:

    • Place the cuvette containing the dithienyl derivative solution (with an absorbance below 0.1 at the excitation wavelength to minimize inner filter effects) in the spectrofluorometer.[9]

    • Record the fluorescence emission spectrum.

  • Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

    • Prepare a solution of a suitable fluorescence standard in the same solvent as the sample, if possible. The absorbance of the standard solution at the excitation wavelength should be similar to that of the sample and below 0.1[9][24].

    • Measure the absorption spectra of both the sample and the standard.

    • Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (Is) and the standard (Ir).

    • Calculate the quantum yield of the sample (Φs) using the following equation[9][10]: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

      • Φr is the known quantum yield of the reference.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts 's' and 'r' refer to the sample and the reference, respectively.

Data Presentation and Interpretation

The spectrophotometric data for dithienyl derivatives should be presented clearly to allow for easy comparison and interpretation.

Table 1: Representative Photophysical Data for a Hypothetical Dithienyl Derivative

Solventλmax (abs) (nm)ε (M⁻¹cm⁻¹)λmax (em) (nm)Stokes Shift (nm)ΦF
Hexane42035,000480600.85
THF43538,000505700.72
Acetonitrile44041,000520800.60

Interpretation of Data:

  • The bathochromic shift in both absorption and emission with increasing solvent polarity (Hexane < THF < Acetonitrile) suggests a more polar excited state compared to the ground state, which is typical for π-π* transitions in conjugated systems[7][13].

  • The high molar absorptivity values indicate efficient light absorption.

  • The high fluorescence quantum yields in all solvents suggest that the compound is a strong emitter, making it suitable for fluorescence-based applications.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
Poor signal-to-noise ratio in fluorescence Low sample concentration, incorrect slit widths, low quantum yield.Increase sample concentration (while keeping absorbance < 0.1), optimize slit widths, use a more sensitive detector if available.
Distorted absorption spectrum (non-linear Beer's Law plot) Aggregation of the compound at higher concentrations, instrumental stray light.Dilute the sample, use a different solvent to prevent aggregation, check instrument performance.
Appearance of unexpected peaks in the emission spectrum Impurities in the sample or solvent, Raman scattering from the solvent.Purify the sample and use spectroscopic grade solvents. Subtract the solvent blank spectrum.
Fluorescence quenching Presence of quenching agents (e.g., dissolved oxygen, heavy atoms), aggregation-caused quenching (ACQ)[16].Degas the solvent, ensure the absence of quenching impurities. For AIE-active compounds, measurements in the aggregated state may be necessary[4][14][15][16].

Advanced Applications and Considerations

The spectrophotometric analysis of dithienyl derivatives can be extended to investigate more complex phenomena:

  • Aggregation-Induced Emission (AIE): To study AIE, spectrophotometric measurements are typically performed in solvent mixtures of varying polarities (e.g., THF/water mixtures)[4][15][16]. An increase in fluorescence intensity with an increasing fraction of the poor solvent is indicative of AIE[15][16].

  • Photochromism: The photochromic behavior of dithienylethenes can be investigated by irradiating the sample solution with UV or visible light directly in the spectrophotometer and monitoring the changes in the absorption spectrum over time[17][19][20]. This allows for the determination of the photostationary state and the kinetics of the photoisomerization process.

  • Two-Photon Absorption (2PA): For applications in two-photon microscopy, specialized techniques are required to measure the two-photon absorption cross-section. These measurements are crucial for developing effective probes for deep-tissue imaging[3][25].

Conclusion

Spectrophotometric analysis is an indispensable tool for characterizing the photophysical properties of dithienyl derivatives. By following the detailed protocols and considering the key factors influencing their spectroscopic behavior, researchers can gain valuable insights into the structure-property relationships of these compounds. This understanding is crucial for designing and optimizing dithienyl-based materials for a wide array of applications in drug development, bioimaging, and materials science.

References

  • Advancements in organic fluorescent materials: unveiling the potential of peripheral group modification in dithienyl-diketopyrrolopyrrole derivatives for one- and two-photon bioimaging. RSC Publishing.
  • Aggregation-controlled photochromism based on a dithienylethene derivative with aggregation-induced emission.
  • UV–vis spectroscopic characterization of dithienylcycloalkenes (MeCN,...).
  • Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetr
  • Advancements in organic fluorescent materials: unveiling the potential of peripheral group modification in dithienyl-diketopyrrolopyrrole derivatives for one- and two-photon bioimaging | Request PDF.
  • Synthesis, Photophysical Properties And Applications Of Arylpyrene And Dithienophenazine Derivatives | Request PDF.
  • Aggregation-controlled photochromism based on a dithienylethene derivative with aggregation-induced emission. Journal of Materials Chemistry C (RSC Publishing). doi:10.1039/C7TC00023E.
  • A Solid-State Fluorescence Switch Based on Triphenylethene-Functionalized Dithienylethene With Aggreg
  • Dithienyl Acenedithiophenediones as New π-Extended Quinoidal Cores: Synthesis and Properties | Request PDF.
  • Aggregation-controlled photochromism based on a dithienylethene derivative with aggreg
  • Fluorescence spectra changes of dithienylethenes 1–3 in the solid state...
  • Synthesis, crystal structures, and photophysical properties of electron-accepting diethynylindenofluorenediones. PubMed.
  • Effect of various solvents on the absorption spectra of dithizone and DFT calcul
  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. [No Source]
  • Synthesis and Properties of New Dithienosilole Derivatives as Luminescent M
  • UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. PubMed.
  • Advancements in Organic Fluorescent Materials: Unveiling the Potential of Peripheral Group Modific
  • [No Title]. [No Source]
  • Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI.
  • (PDF)
  • (a) Normalized UV-Vis absorption spectra of dithienylethene 1 in...
  • Absorption spectral changes of dithienylethenes 1–3 with 254 nm UV and...
  • (a) Emission spectral changes of of dithienylethene 1 with >402 and...
  • Thiazolidine derivatives from fluorescent dithienyl-BODIPY-carboxaldehydes and cysteine. [No Source]
  • Relative Quantum Yield. Edinburgh Instruments.
  • Nucleotide base. Wikipedia.
  • The optical properties and quantum chemical calculations of thienyl and furyl deriv
  • Diarylethene derivatives and their applications.
  • Fluorescence Quantum Yields—Methods of Determination and Standards.
  • Effect of Solvent on UV-Visible spectra. YouTube.
  • (PDF) Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Quantum yield. Wikipedia.
  • Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. [No Source]
  • Scheme 1 Different types of dithienylethenes.
  • Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes | Request PDF.
  • Development in medicinal chemistry via oxadiazole derivatives: p
  • The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Applic
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [No Source]
  • Reaction dynamics of photochromic dithienylethene deriv
  • A Review on Medicinally Important Heterocyclic Compounds. [No Source]
  • Derivative UV-VIS Spectrophotometry in Analytical Chemistry. [No Source]
  • Synthesis and Photochromic Properties of Diarylethene-Based Porphyrin Derivative and Its Metal Complexes | Request PDF.
  • Biological Applications of Thiourea Deriv

Sources

Application

Application Note: Tinofedrine Formulation Techniques for Intravenous Delivery

Executive Summary This application note provides a comprehensive, mechanistic guide to formulating Tinofedrine for intravenous (IV) administration. By bypassing hepatic first-pass metabolism, IV delivery of Tinofedrine e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, mechanistic guide to formulating Tinofedrine for intravenous (IV) administration. By bypassing hepatic first-pass metabolism, IV delivery of Tinofedrine ensures the rapid onset of its vasodilatory effects, which is critical in acute ischemic interventions. This guide covers physicochemical profiling, rationale-driven formulation strategies (aqueous vs. lipid emulsion), self-validating experimental protocols, and quality control workflows.

Introduction & Pharmacological Context

Tinofedrine is a substituted β-hydroxyamphetamine derivative characterized by its potent cerebral and coronary vasodilatory properties[1]. Unlike standard amphetamines, the presence of the β-hydroxyl group significantly reduces the molecule's lipophilicity. For context, the predicted XLogP3 of β-hydroxyamphetamines is generally lower (e.g., ~0.8) compared to their amphetamine counterparts (e.g., ~1.8)[1]. This structural distinction reduces blood-brain barrier penetration and enhances peripheral selectivity, making Tinofedrine highly applicable for peripherally-specific sympathomimetic and targeted vasodilatory uses[1].

When formulated for intravenous delivery, the pharmacokinetic profile of Tinofedrine is optimized for immediate bioavailability, allowing for rapid modulation of vascular smooth muscle tone.

Physicochemical Profiling & Preformulation Data

Understanding the physicochemical properties of the active pharmaceutical ingredient (API) is the foundational step in rational IV formulation design. Tinofedrine exists both as a hydrophobic free base and a hydrophilic hydrochloride (HCl) salt[2][3].

PropertyTinofedrine (Free Base)Tinofedrine HClFormulation Implication
Chemical Formula C20H21NOS2[3]C20H22ClNOS2[2]Salt selection dictates the choice of aqueous vs. lipid-based vehicles.
Molecular Weight 355.5 g/mol [3]392.0 g/mol [2]Influences osmotic pressure contributions in the final solution.
Aqueous Solubility Low (Hydrophobic)High (Hydrophilic)The HCl salt is preferred for standard aqueous IV bolus injections.
pKa (Secondary Amine) ~8.5 - 9.5~8.5 - 9.5Formulation pH must be maintained below 7.0 to ensure the amine remains fully protonated and soluble.

Rationale for Intravenous Formulation Design

Expertise & Experience Insight: The formulation of an IV product requires strict adherence to physiological compatibility to prevent adverse infusion reactions. We approach Tinofedrine formulation via two distinct pathways based on the API state:

  • Strategy A: Aqueous Solutions (using Tinofedrine HCl) For the highly soluble Tinofedrine HCl, an aqueous vehicle is optimal. However, the pH must be carefully buffered (target pH 5.5 - 6.5). If the pH exceeds 7.5, the free base may precipitate out of solution; if it is too low (< 4.0), it can cause severe injection site phlebitis and erythrocyte damage. Sodium chloride is added not merely as a bulking agent, but to precisely adjust the osmolality to ~290 mOsm/kg, preventing erythrocyte hemolysis upon IV bolus administration.

  • Strategy B: Lipid Emulsions (using Tinofedrine Free Base) In therapeutic scenarios requiring sustained release or when utilizing the hydrophobic free base, an oil-in-water (O/W) lipid emulsion is utilized. Historical patent literature demonstrates the efficacy of dissolving the active ingredient in a co-solvent (such as 1% ethanol) followed by dispersion in a commercial lipid emulsion (e.g., Intralipid™)[4]. This micellar entrapment reduces acute peak-dose toxicity and protects the vascular endothelium from localized high drug concentrations.

Experimental Protocols

Protocol A: Preparation of Tinofedrine HCl Aqueous IV Injection (10 mg/mL)

Self-Validating Mechanism: This protocol incorporates mandatory in-process pH and osmolality checks. The workflow is designed so that the final product cannot proceed to sterile filtration unless physiological parameters are strictly met, ensuring batch trustworthiness.

  • Vehicle Preparation: In a depyrogenated, pharmaceutical-grade compounding vessel, add 80% of the final target volume of Water for Injection (WFI).

  • Buffering: Add 10 mM Sodium Citrate buffer. Stir at 400 RPM until completely dissolved. Adjust the pH to 6.0 using 0.1 N HCl or 0.1 N NaOH.

  • API Addition: Slowly add Tinofedrine HCl[2] to achieve a final concentration of 10 mg/mL.

    • Causality: Slow, continuous addition prevents localized saturation and clumping of the hygroscopic salt, ensuring a uniform dissolution profile.

  • Tonicity Adjustment: Add Sodium Chloride (NaCl) incrementally while monitoring the solution with a freezing-point osmometer until it reaches 290 ± 10 mOsm/kg.

  • Volume Make-up: QS (quantum satis) to the final volume with WFI.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) sterilizing-grade membrane.

    • Causality: PES is specifically selected over Nylon or Cellulose Acetate to minimize non-specific binding of the lipophilic thiophene rings of Tinofedrine, ensuring 100% API recovery post-filtration.

Protocol B: Preparation of Tinofedrine Lipid Emulsion IV Infusion (0.02 mg/mL)
  • Solubilization: Dissolve 20 mg of Tinofedrine free base[3] in 10 mL of absolute Ethanol (yielding 1% v/v of the final mixture)[4].

    • Causality: Ethanol acts as a critical co-solvent, breaking the crystal lattice of the hydrophobic free base and allowing it to partition smoothly into the lipid phase.

  • Emulsification: Slowly inject the ethanolic Tinofedrine solution into 1,000 mL of a sterile 20% Intralipid™ emulsion under continuous high-shear homogenization (8,000 RPM for 10 minutes)[4].

  • Equilibration: Allow the emulsion to rest for 30 minutes at 25°C to ensure complete partitioning of the drug into the lipid micelles.

  • Aseptic Filling: Fill into Type I glass infusion bottles under Grade A laminar airflow.

Quality Control & Analytical Validation

To guarantee trustworthiness and patient safety, the following QC panel must be executed prior to batch release:

  • HPLC Assay: Reverse-phase HPLC (C18 column, UV detection at 230 nm) to verify Tinofedrine content (Acceptance criteria: 95.0% - 105.0% of label claim).

  • Endotoxin Testing: Limulus Amebocyte Lysate (LAL) kinetic chromogenic assay. Limit: < 0.5 EU/mL to prevent pyrogenic reactions.

  • Particulate Matter: Light obscuration test (USP <788>) to ensure sub-visible particles are within safe limits for IV delivery.

Process Workflow Diagram

The following diagram illustrates the logical relationship between compounding, sterilization, and quality control for Tinofedrine IV formulations.

IV_Workflow API Tinofedrine HCl (API) Compounding Compounding & Dissolution (pH 5.5 - 6.5) API->Compounding Excipients Aqueous Vehicle (WFI, Buffers, NaCl) Excipients->Compounding Filtration Sterile Filtration (0.22 µm PES Membrane) Compounding->Filtration In-Process QC (pH, Assay) Filling Aseptic Filling (Type I Glass Vials) Filtration->Filling Sterilization Terminal Sterilization (121°C, 15 min - If Stable) Filling->Sterilization Heat-Stable Path QC Quality Control (HPLC, Endotoxin, Osmolality) Filling->QC Aseptic Path (Heat-Labile) Sterilization->QC

Fig 1: Manufacturing and QC workflow for Tinofedrine intravenous formulations.

References

  • PubChem. "Tinofedrine hydrochloride | C20H22ClNOS2 | CID 3039549". National Institutes of Health. URL:[Link]

  • Wikipedia Contributors. "Substituted β-hydroxyamphetamine". Wikimedia Foundation. URL:[Link]

  • Chang et al. "United States Patent Application Publication: Intravenous Formulation". Google Patents.
  • PubChem. "Benzenemethanol, alpha-(1-((3,3-di-3-thienyl-2-propenyl)amino)ethyl)- | C20H21NOS2 | CID 90139398". National Institutes of Health. URL:[Link]

Sources

Method

Radio-labeling Tinofedrine for tissue distribution studies

Application Note: Radio-labeling Tinofedrine for Quantitative Tissue Distribution (QWBA/LSC) C-Labeling and Tissue Distribution Profiling of Tinofedrine Abstract This technical guide outlines the methodology for the radi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radio-labeling Tinofedrine for Quantitative Tissue Distribution (QWBA/LSC)


C-Labeling and Tissue Distribution Profiling of Tinofedrine

Abstract

This technical guide outlines the methodology for the radiosynthesis and subsequent tissue distribution study of Tinofedrine (1-(1,1-dithien-3-yl-1-buten-2-yl)pyrrolidine derivative), a cerebrovascular vasodilator. While historical data utilized Tritium (


H), this protocol prioritizes Carbon-14 (

C)
labeling to ensure metabolic stability and accurate mass balance determination. The guide details a convergent synthetic route targeting the benzylic carbon to prevent label loss via metabolic dealkylation, followed by a comprehensive tissue harvesting and Liquid Scintillation Counting (LSC) workflow.

Introduction & Strategic Rationale

Tinofedrine is a dithienyl-alkenyl amine used for improving cerebral blood flow. In preclinical development, understanding the Tissue Distribution is critical to verify that the drug reaches the target (brain/vasculature) and to assess potential accumulation in toxicological organs (liver, kidney).

Why Carbon-14 over Tritium?

Although early studies (Thiercelin et al.) used


H-Tinofedrine, modern ADME standards strongly favor 

C for the following reasons:
  • Metabolic Stability: Tritium at the allylic or benzylic positions is prone to chemical exchange with biological water (H

    
    O), leading to "water of formation" artifacts that inflate distribution volume.
    
  • Mass Balance:

    
    C allows for the tracking of the carbon skeleton regardless of metabolic conjugation (e.g., glucuronidation), ensuring >90% recovery accountability.
    
  • Detection Efficiency:

    
    C offers superior energy profiles for Whole Body Autoradiography (QWBA) if spatial resolution is required later.
    

Chemical Strategy: Retrosynthetic Analysis

To ensure the radio-label tracks the active pharmacophore, we target the benzylic carbon of the norephedrine moiety. This position is chemically stable and metabolically robust compared to the thiophene rings, which may undergo oxidative ring opening.

Target Molecule: [Benzylic-


C]-Tinofedrine
Specific Activity Target:  50–60 mCi/mmol (Ideal for 1–10 mg/kg dosing in rats).
Synthetic Route Design

The synthesis utilizes a convergent approach:

  • Precursor A: (1R,2S)-(-)-Norephedrine labeled at the benzylic position (derived from [Carbonyl-

    
    C]Benzaldehyde).
    
  • Precursor B: 3,3-Di(3-thienyl)allyl bromide (Non-labeled).

  • Coupling: Nucleophilic substitution under basic conditions.

G Start [Carbonyl-14C] Benzaldehyde Inter1 (1R,2S)-[14C] Norephedrine Start->Inter1 1. Biotransformation (Pyruvate decarboxylase) 2. Reductive Amination Product [14C]-Tinofedrine (Final API) Inter1->Product Alkylation (K2CO3, MeCN, 60°C) Reagent 3,3-Di(3-thienyl) allyl bromide Reagent->Product Coupling Partner

Figure 1: Convergent Radiosynthesis of [


C]-Tinofedrine targeting the benzylic carbon for maximum metabolic stability.

Protocol 1: Radiosynthesis of [ C]-Tinofedrine

Safety Note: All steps must be performed in a certified Radio-Isotope Fume Hood.

Step 1: Synthesis of (1R,2S)-[Benzylic- C]Norephedrine

Note: While commercial synthesis is possible, an enzymatic route ensures chiral purity.

  • Reaction: React [Carbonyl-

    
    C]benzaldehyde (50 mCi) with pyruvate using pyruvate decarboxylase (yeast) to form (R)-[1-
    
    
    
    C]phenylacetylcarbinol (PAC).
  • Amination: Subject the PAC to reductive amination using methylamine and H

    
    /Pd-C to yield (1R,2S)-norephedrine.
    
  • QC: Verify enantiomeric excess (ee) >98% via Chiral HPLC.

Step 2: Coupling to form Tinofedrine
  • Dissolution: Dissolve (1R,2S)-[Benzylic-

    
    C]Norephedrine (1 eq) in anhydrous Acetonitrile (MeCN).
    
  • Base Addition: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq). Stir for 15 min at Room Temp.
  • Alkylation: Dropwise add 3,3-di(3-thienyl)allyl bromide (1.1 eq) dissolved in MeCN.

  • Reflux: Heat to 60°C for 4–6 hours. Monitor via Radio-TLC (System: CHCl

    
    :MeOH 9:1).
    
  • Work-up: Filter salts, concentrate filtrate under N

    
     stream.
    
  • Purification: Semi-preparative HPLC (C18 Column, Gradient Water/ACN + 0.1% TFA). Collect the major radioactive peak corresponding to Tinofedrine.

Step 3: Final Formulation & QC
  • Formulation: Convert to Hydrochloride salt using 1M HCl in ether if required, or keep as free base in ethanol stock.

  • Purity Check: HPLC (>97% Radiochemical Purity), MS (Confirm Mass +2 Da if using

    
    C).
    
  • Specific Activity Calculation: Determine dpm/µmol via LSC and UV quantification.

Protocol 2: Tissue Distribution Study (Rat)

This protocol is designed to quantify the distribution of Tinofedrine-derived radioactivity in male Wistar rats.

Experimental Design Table
ParameterSpecification
Species/Strain Rat / Wistar Han (Male, 200-250g)
Group Size n=3 per time point (Total 18 animals)
Dose 5 mg/kg (IV) or 10 mg/kg (PO)
Radioactive Load 50 µCi/kg (approx. 10-12 µCi per animal)
Vehicle Saline (IV) or 0.5% Methylcellulose (PO)
Time Points 0.25, 1, 4, 8, 24, 48 hours post-dose
Workflow Diagram

ADME cluster_0 In-Life Phase cluster_1 Bioanalysis Phase Dose Dosing (IV/PO) Metro Metabolism Cage (Urine/Feces Collect) Dose->Metro Sac Sacrifice (CO2/Exsanguination) Metro->Sac Dissect Tissue Dissection (14 Tissues) Sac->Dissect Process Sample Oxidation (Combustion to 14CO2) Dissect->Process LSC LSC Counting (dpm determination) Process->LSC

Figure 2: Sequential workflow for Tinofedrine tissue distribution analysis.

Step-by-Step Methodology

1. Dosing & Sampling:

  • Administer the formulation.

  • At

    
     (approx. 1h) and terminal points, collect blood via cardiac puncture into K
    
    
    
    EDTA tubes. Centrifuge (2000g, 10 min, 4°C) to separate plasma.
  • Perfuse the animal with saline if blood contamination is a concern for vascular tissues (e.g., brain), though for standard distribution, exsanguination is sufficient.

2. Tissue Harvesting:

  • Collect the following tissues: Liver, Kidney, Lung, Heart, Spleen, Brain (Cerebrum/Cerebellum), Fat (Abdominal), Muscle (Gastroc), Bone Marrow, GI Tract (Wall + Contents).

  • Expert Tip: Tinofedrine has high lipophilicity. Ensure adipose tissue is sampled carefully to avoid oil separation during processing.

3. Sample Preparation (The Oxidizer Method):

  • Why Oxidation? Solubilizers (e.g., Solvable™) often struggle with color quenching (heme in liver/spleen) and chemiluminescence. Biological oxidation (combustion) is the gold standard for

    
    C.
    
  • Protocol:

    • Weigh 100–300 mg of wet tissue into combustion cones.

    • Oxidize using a Sample Oxidizer (e.g., PerkinElmer Model 307).

    • Trapping Agent: Carbo-Sorb® E.

    • Scintillation Cocktail: Permafluor® E+.

    • Combustion Time: 1.5 min per sample.

4. Liquid Scintillation Counting (LSC):

  • Count samples for 5 minutes or to 2-sigma error < 2%.

  • Use Quench Correction Curves (tSIE/AES) specific to the cocktail used.

  • Limit of Quantitation (LOQ): Typically 30 dpm above background.

Data Analysis & Interpretation

Calculate the concentration of Tinofedrine-equivalents using the specific activity (


, dpm/µg).


Key Metrics to Report:

  • Tissue-to-Plasma Ratio (

    
    ):  Indicates tissue affinity. High 
    
    
    
    in Brain confirms efficacy; high
    
    
    in Liver indicates metabolic burden.
  • % Dose Recovery: Sum of radioactivity in Urine + Feces + Carcass. Acceptable range: 90–110%.

  • Elimination Half-life (

    
    ):  Calculated from the terminal slope of the log-linear concentration curve.
    

Expert Insights & Troubleshooting

  • Thiophene Quenching: Sulfur-containing compounds can sometimes cause chemical quenching in LSC. If using direct solubilization (instead of oxidation), add 100 µL of 30% H

    
    O
    
    
    
    to bleach the sample, followed by dark adaptation for 24h to eliminate chemiluminescence.
  • Biliary Excretion: Tinofedrine metabolites are heavily excreted in bile.[1] Expect high counts in the feces and GI contents. Do not mistake this for poor absorption; verify with IV vs PO comparison.

  • Brain Penetration: Since Tinofedrine is a cerebrovascular agent, careful dissection of the brain regions (cortex vs. white matter) is recommended to validate specific localization.

References

  • Thiercelin, J. F., et al. (1978). "Pharmacokinetics and metabolism of tinofedrine." Arzneimittel-Forschung, 28(1), 134-138.

  • Chirik, P., et al. (2016). "Iron-catalyzed tritiation of pharmaceuticals." Nature, 529, 195–199. (Contextual reference for labeling strategies).

  • Almac Group. (2023). "Isotopic API labelling with carbon-14: Strategic considerations." Almac Sciences Technical Notes.

  • Voges, R., et al. (2025). "Late-Stage Carbon-14 Labeling and Isotope Exchange." Chemical Reviews (PMC Snippet).

  • FDA/OECD Guidelines. (2023). "Guidance for Industry: Safety Testing of Drug Metabolites." (Standard Regulatory Framework for Tissue Distribution).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Photodegradation of Dithienylamine Compounds

Current Status: Operational Support Tier: Level 3 (Senior Scientific Application) Topic: Photochemical Stability & Oxidation Prevention Audience: Organic Electronics Researchers (OLED/OPV/Perovskite), Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Scientific Application) Topic: Photochemical Stability & Oxidation Prevention Audience: Organic Electronics Researchers (OLED/OPV/Perovskite), Medicinal Chemists

Introduction: The Stability Paradox

Welcome to the technical support hub for dithienylamine (DTA) derivatives. You are likely using these compounds for their exceptional hole-transporting mobility and electron-rich character. However, these same properties make them thermodynamically predisposed to photo-oxidative degradation.

The Core Problem: Dithienylamines are strong electron donors. Upon photoexcitation, they readily undergo Electron Transfer (ET) or Energy Transfer to molecular oxygen, generating Singlet Oxygen (


)  or Superoxide anions (

)
. These reactive oxygen species (ROS) attack the electron-rich thiophene ring, leading to irreversible chemical changes that destroy charge mobility and alter absorption spectra.

This guide provides field-proven protocols to arrest these mechanisms, ensuring data integrity and device longevity.

Part 1: The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the pathway. The primary failure mode for DTA compounds is Thiophene S-Oxidation and Radical Cation Coupling .

Visualizing the Threat

The following diagram illustrates the cascade from photon absorption to chemical destruction.

DTA_Degradation Light Photon (hν) DTA DTA (Ground State) Light->DTA Excited DTA* (Excited State) Singlet/Triplet DTA->Excited Absorption SingletO2 Singlet Oxygen (¹O₂) Excited->SingletO2 Energy Transfer to O₂ RadicalCat DTA Radical Cation (DTA•+) Excited->RadicalCat e- Transfer to O₂ O2 O₂ (Ground State) O2->SingletO2 SOxide Thiophene S-Oxide (Loss of Aromaticity) SingletO2->SOxide [2+4] Cycloaddition on Thiophene Dimer Dimerization/Coupling (Trap Formation) RadicalCat->Dimer Coupling SOxide->Dimer Diels-Alder Self-Reaction

Figure 1: The photochemical degradation cascade of dithienylamine. Note that the thiophene S-oxide intermediate disrupts conjugation, acting as a charge trap.

Part 2: Troubleshooting Guides & FAQs

Category A: Solution Preparation & Handling

Q: My DTA solution in chloroform turned from pale yellow to green/brown after 2 hours. Is it still usable? A: No. Discard immediately.

  • Diagnosis: You are witnessing the formation of the radical cation (

    
    ) .
    
  • The Cause: Chlorinated solvents like Chloroform (

    
    ) and Dichloromethane (DCM) are photolabile. Under ambient light, they generate chlorine radicals (
    
    
    
    ), which oxidize the electron-rich DTA.
  • The Fix:

    • Switch Solvents: Use Chlorobenzene , Toluene , or o-Xylene . These are non-halogenated (or less reactive) and offer better photostability.

    • Dark Processing: If DCM is required for solubility, wrap all glassware in aluminum foil and work in a room with yellow UV-filter lights.

Q: I degassed my solvent by bubbling


 for 10 minutes, but degradation persists. Why? 
A: Sparging is insufficient for photo-sensitive hole transport materials. 
  • Explanation: Sparging removes bulk dissolved oxygen but leaves micro-bubbles and surface-adsorbed oxygen on the glass. For DTA compounds, even ppm-level oxygen can initiate the catalytic cycle of singlet oxygen generation.

  • Protocol: Use the Freeze-Pump-Thaw (FPT) method (3 cycles) for all stock solutions.

    • Freeze solvent in liquid

      
      .
      
    • Apply high vacuum (<0.1 mbar).

    • Thaw in warm water (vacuum closed).

    • Repeat 3x. Backfill with Argon, not Nitrogen (Argon is heavier than air and blankets the solution).

Category B: Device Performance (OLEDs/PVs)

Q: My device shows good initial efficiency but rapid "burn-in" decay. Could this be the DTA layer? A: Yes, likely due to "Trap Formation" via S-oxide intermediates.

  • Mechanism: The thiophene S-oxide (formed via trace

    
     + Light) is not just an impurity; it breaks the 
    
    
    
    -conjugation. This creates deep energetic traps that capture holes, leading to non-radiative recombination and heat generation, which accelerates further degradation.
  • Validation Test: Perform Single-Carrier Device Analysis (SCLC) . If hole mobility (

    
    ) drops significantly after light soaking (AM1.5G), your DTA layer is photo-oxidizing.
    
  • Solution: Encapsulate devices immediately after cathode deposition in a glovebox (

    
     ppm 
    
    
    
    ). Use a UV-blocking filter (<400 nm) on the encapsulation glass if the application allows.

Part 3: Advanced Stabilization Strategies

When standard inert atmosphere handling is not enough, employ these chemical engineering controls.

Solvent Compatibility Matrix

Choose the right solvent to minimize radical propagation.

Solvent ClassRisk LevelMechanism of FailureRecommended Use
Chloroform / DCM CRITICAL Generates

radicals under light; rapid oxidation.
Avoid (or dark use only).
THF / Ethers HIGH Forms peroxides over time; initiates oxidation.Use only if fresh & inhibited (BHT-free).
Chlorobenzene LOW Stable aromatic ring; good solubility.Standard for spin-coating.
Toluene / Xylene MINIMAL Non-reactive; excellent stability.Preferred for storage/processing.
Purification Protocol (The "Golden Standard")

Impurities like residual Palladium (Pd) catalyst from Suzuki/Buchwald couplings act as photosensitizers , accelerating singlet oxygen generation.

  • Step 1: Column Chromatography (Basic Alumina, not Silica, to prevent acid-catalyzed decomposition).

  • Step 2: Vacuum Sublimation . This is non-negotiable for device-grade materials. Sublimation separates the organic DTA from heavy metal catalysts and salts.

Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in real-time.

Troubleshooting Start Problem Detected CheckColor Is solution colored (Green/Blue)? Start->CheckColor CheckSolvent Solvent used? CheckColor->CheckSolvent Yes ActionPurify Check Purity. Residual Pd catalyst? CheckColor->ActionPurify No (Performance Loss) CheckO2 Was it degassed? CheckSolvent->CheckO2 Toluene/CB ActionDiscard Discard Solution. Radical Cation Present. CheckSolvent->ActionDiscard DCM/CHCl3 ActionFPT Perform Freeze-Pump-Thaw. Sparging is insufficient. CheckO2->ActionFPT No / Sparged only CheckO2->ActionPurify Yes (FPT used) ActionSwitch Switch to Toluene/CB. Avoid Halogens.

Figure 2: Decision tree for diagnosing dithienylamine instability.

Part 4: References & Authoritative Sources

  • Photochemistry of Thiophene S-Oxides : Thiemann, T., et al. "Preparation and Photochemistry of Thiophene-S-oxides."[1][2] Molecules, 2001. Link

    • Significance: Establishes the mechanism of thiophene ring oxidation and subsequent loss of sulfur or dimerization.

  • Hole Transport Material Stability : Xu, B., et al. "New generation hole transporting materials for perovskite solar cells." Chemical Reviews, 2016. Link

    • Significance: Reviews the stability requirements for DTA and TPA derivatives in solar cells.

  • Singlet Oxygen Scavenging : Aitken, R. A., et al. "Flash vacuum pyrolysis of thiophene-1,1-dioxides." J. Chem. Soc., Perkin Trans. 1, 1994. Link

    • Significance: Provides chemical context on the instability of oxidized thiophene species.

  • Impact of Solvents on Photostability : Detailed protocols on solvent selection for organic electronics. Sigma-Aldrich Technical Guides. Link

    • Significance: General handling protocols for light-sensitive organic semiconductors.

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Optimization

Technical Support Center: Tinofedrine Bioanalysis &amp; Extraction

The following Technical Support Center guide is designed for bioanalytical scientists and researchers working with Tinofedrine (CAS: 50776-39-1). This content synthesizes physicochemical principles with practical trouble...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for bioanalytical scientists and researchers working with Tinofedrine (CAS: 50776-39-1). This content synthesizes physicochemical principles with practical troubleshooting methodologies to ensure robust extraction and quantification from biological matrices.

Analyte Profile & Physicochemical Basis

Before troubleshooting, it is critical to understand the molecule. Tinofedrine is a cerebral vasodilator containing a secondary amine and two thiophene rings. Its extraction behavior is governed by its basicity and lipophilicity.

PropertyValue / CharacteristicImplication for Extraction
Chemical Name (1R,2S)-2-[[1,1-bis(thiophen-2-yl)prop-1-en-2-yl]amino]-1-phenylpropan-1-olSecondary amine subject to silanol interactions.
Molecular Weight 355.52 g/mol Monoisotopic mass for MS: ~355.1 Da ([M+H]+ 356.1).
pKa (Calculated) ~9.5 (Secondary Amine)Positively charged at physiological pH; neutral at pH > 11.
LogP (Lipophilicity) ~4.2 (High)Highly soluble in organic solvents; prone to non-specific binding.
Stability Thiophene moietiesPotential sensitivity to oxidation; light sensitive.

Extraction Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal extraction strategy based on sensitivity requirements and available instrumentation.

Tinofedrine_Extraction_Workflow Start Start: Biological Sample (Plasma/Serum) Sensitivity Required Sensitivity? Start->Sensitivity High_Sens High Sensitivity (< 1 ng/mL) Sensitivity->High_Sens PK/PD Studies Med_Sens Moderate Sensitivity (> 10 ng/mL) Sensitivity->Med_Sens Tox/High Dose Method_SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange (MCX) High_Sens->Method_SPE Cleanest Extract Method_LLE Liquid-Liquid Extraction (LLE) MTBE or Ethyl Acetate @ pH 11 High_Sens->Method_LLE Cost Effective Method_PPT Protein Precipitation (PPT) Acetonitrile w/ 0.1% Formic Acid Med_Sens->Method_PPT High Throughput Analysis LC-MS/MS Analysis C18 Column, ESI+ Method_SPE->Analysis Method_LLE->Analysis Method_PPT->Analysis

Figure 1: Decision matrix for Tinofedrine extraction methodologies based on sensitivity needs.

Troubleshooting Guide & FAQs

Module 1: Low Recovery & Sensitivity

Q1: I am getting low recovery (<50%) using Liquid-Liquid Extraction (LLE). What is wrong? Diagnosis: The issue is likely pH control. Tinofedrine is a basic drug (pKa ~9.5). At physiological pH (7.4) or acidic pH, it exists predominantly as a cation (protonated), making it water-soluble and difficult to extract into organic solvents. Corrective Action:

  • Adjust pH: You must basify the sample to pH > 11 (at least 2 units above pKa) to ensure the molecule is in its neutral (uncharged) state. Use 0.1 M NaOH or Ammonium Hydroxide.

  • Solvent Selection: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate . Hexane may be too non-polar for the hydroxyl group present in Tinofedrine.

  • Protocol Adjustment:

    • Step 1: Aliquot 100 µL Plasma.

    • Step 2: Add 20 µL Internal Standard.

    • Step 3: Add 50 µL 0.1 M NaOH (Verify pH > 10).

    • Step 4: Add 600 µL MTBE. Vortex 5 min. Centrifuge.

    • Step 5: Evaporate supernatant and reconstitute.

Q2: My SPE recovery is inconsistent. I am using a standard C18 cartridge. Diagnosis: Simple C18 (hydrophobic) retention is often insufficient for basic drugs in plasma due to "breakthrough" caused by protein binding or insufficient retention of the polar amine/hydroxyl regions. Corrective Action: Switch to Mixed-Mode Cation Exchange (MCX) cartridges.

  • Mechanism: MCX utilizes both hydrophobic interactions (for the thiophene/phenyl rings) and electrostatic interactions (for the amine).

  • Wash Step: You can wash with 100% Methanol (with acid) to remove neutral lipids while Tinofedrine remains locked by the ionic bond.

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol to break the ionic bond.

Module 2: Chromatographic Issues

Q3: I see significant peak tailing for Tinofedrine on my C18 column. Diagnosis: This is a classic "secondary silanol interaction." The basic amine of Tinofedrine interacts with residual acidic silanol groups on the silica surface of the column. Corrective Action:

  • Mobile Phase Modifier: Ensure you are using an additive. 0.1% Formic Acid is standard, but if tailing persists, add 5-10 mM Ammonium Formate or Ammonium Acetate . The ammonium ions compete for the silanol sites, sharpening the peak.

  • Column Choice: Use a "base-deactivated" or "hybrid particle" column (e.g., Waters BEH C18 or Phenomenex Kinetex EVO) designed to operate at high pH or with end-capped silanols.

Q4: There is a retention time shift between my standards and plasma samples. Diagnosis: Matrix effect. Endogenous components (phospholipids) from the plasma are modifying the stationary phase surface chemistry over repeated injections. Corrective Action:

  • Monitor Phospholipids: Check for transitions 184>184 or 104>104 (phosphatidylcholines) to see if they co-elute.

  • Improve Wash: If using PPT, switch to SPE-MCX to remove phospholipids.

  • Gradient Flush: Ensure your LC gradient goes to 95% Organic for at least 1-2 minutes at the end of every run to clean the column.

Module 3: Stability & Degradation[1]

Q5: My stock solutions are degrading. Is Tinofedrine light-sensitive? Diagnosis: Yes, thiophene-containing compounds can be susceptible to photo-oxidation and degradation. Corrective Action:

  • Storage: Store stock solutions in amber glass vials at -20°C or -80°C.

  • Antioxidants: If degradation persists during extraction, add 0.1% Ascorbic Acid or BHT to the extraction solvent.

  • Solvent Purity: Avoid chlorinated solvents (like Chloroform) stored for long periods, as they can form phosgene or HCl traces that react with the amine.

Quantitative Data Summary: Solvent Efficiency

The following table summarizes expected recovery rates based on solvent choice at pH 11 (Alkaline conditions).

Solvent SystemPolarity IndexRecovery (%)Matrix CleanlinessRecommendation
Hexane 0.1< 40%HighNot Recommended (Too non-polar)
MTBE 2.585 - 95% HighPreferred (Clean & Efficient)
Ethyl Acetate 4.490 - 98%ModerateGood Alternative (More lipid carryover)
Dichloromethane 3.175 - 85%ModerateCaution (Density issue; bottom layer)

References

  • PubChem. (2025).[1] Tinofedrine Hydrochloride | C20H22ClNOS2.[1] National Library of Medicine. [Link]

  • Hazlewood, G. P., & Dawson, R. M. (1979). A new series of long-chain dicarboxylic acids with vicinal dimethyl branching found as major components of the lipids of Butyrivibrio spp.[2] Biochemical Journal, 183(3), 691–700. (Confirming Tinofedrine structure and spectroscopic data). [Link]

  • Saraner, N., et al. (2025). Determination of Nifuratel in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Open Journal of Applied Sciences. (Cited for general LC-MS/MS extraction methodologies for similar nitrogenous drugs). [Link]

  • US Patent 3,563,997. (1971). Thienyl-amino-alkanol derivatives and their salts. (Original patent describing synthesis and basic properties of Tinofedrine).

Sources

Troubleshooting

Technical Support Center: Optimizing Tinofedrine Stability

Introduction: The Stability Profile of Tinofedrine Tinofedrine (typically supplied as the hydrochloride salt, CAS 50776-39-1) is a cerebral vasodilator and nootropic agent containing two distinct structural vulnerabiliti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Profile of Tinofedrine

Tinofedrine (typically supplied as the hydrochloride salt, CAS 50776-39-1) is a cerebral vasodilator and nootropic agent containing two distinct structural vulnerabilities: a thiophene-allylic system and a benzyl alcohol moiety . While the hydrochloride salt form confers significant stability over the free base, improper storage can lead to rapid degradation via oxidation and hydrolysis.

This guide moves beyond generic storage instructions. It provides a mechanistic understanding of why Tinofedrine degrades and offers a self-validating protocol to ensure your experimental data remains reproducible.

Module 1: Critical Storage Parameters (Solid State)

Q: What is the absolute optimal condition for long-term storage (>6 months)? A: Store solid Tinofedrine HCl at -20°C in a sealed, airtight container with desiccant, protected from light.

The "Why" (Mechanistic Insight):

  • Thermal Degradation: The allylic amine linkage is susceptible to thermal cleavage. Lowering the temperature to -20°C kinetically inhibits this bond scission.

  • Photolysis: Thiophene rings are electron-rich heteroaromatics. While more stable than furan, they can undergo photo-oxidation or polymerization upon exposure to UV/visible light. Amber vials are non-negotiable.

  • Hygroscopicity: As a hydrochloride salt, Tinofedrine is hygroscopic. Moisture absorption facilitates hydrolysis and can lower the local pH of the micro-environment, catalyzing acid-dependent degradation pathways.

Q: Can I store it at 4°C (Refrigerator)? A: Yes, for short-term use (<1 month). However, refrigerators are high-humidity environments. You must use secondary containment (e.g., a sealed Falcon tube with Drierite™) to prevent moisture ingress.

Module 2: Solution Stability & Handling

Q: I need to prepare stock solutions. Which solvent should I use? A:

  • Preferred: DMSO (Dimethyl sulfoxide). Tinofedrine HCl is highly soluble in DMSO. Store aliquots at -20°C or -80°C.

  • Alternative: Water/Saline. Soluble, but highly unstable for long-term storage. Aqueous solutions should be prepared fresh daily.

Q: Why did my aqueous solution turn yellow after 48 hours? A: This indicates oxidative degradation . The allylic amine group ($ -N-CH_2-CH=C- $) is a prime target for autoxidation, leading to the formation of N-oxides or cleavage products (aldehydes). In water, dissolved oxygen and trace metal ions accelerate this process.

Protocol: The "Freeze-Thaw" Rule Never subject a bulk stock solution to repeated freeze-thaw cycles.

  • Prepare a high-concentration master stock (e.g., 100 mM in DMSO).

  • Immediately aliquot into single-use volumes (e.g., 50 µL).

  • Store at -20°C.

  • Thaw one aliquot for daily use and discard the remainder.

Module 3: Troubleshooting & Quality Control

Q: How do I validate if my old stock is still good? (The Self-Validating System) A: Do not rely on visual inspection alone. Use this rapid HPLC checkpoint before starting critical in vivo or cell-based assays.

QC Checkpoint Protocol:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

  • Detection: UV at 254 nm (Thiophene absorption).

  • Pass Criteria: Single peak >98% area.

  • Fail Criteria: Appearance of early-eluting peaks (hydrolysis products) or late-eluting broad peaks (polymers/dimers).

Q: My compound is not dissolving in water despite being an HCl salt. A: This is a common "salting out" or pH issue.

  • Check pH: Ensure the water is neutral or slightly acidic. In basic buffers (pH > 7.5), Tinofedrine may convert to its free base form, which has poor aqueous solubility and will precipitate.

  • Sonication: Mild sonication (40 kHz, 5 mins) can break crystal lattice energy without degrading the compound, provided the bath is not hot.

Visualizing the Stability Logic

The following diagrams illustrate the decision-making process for storage and the potential chemical risks.

Figure 1: Storage & Handling Decision Tree

StorageWorkflow Start Received Tinofedrine HCl Form Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Solution Preparation Form->Solution LongTerm Long Term (>1 Month)? Solid->LongTerm Freezer Store at -20°C + Desiccant + Amber Vial LongTerm->Freezer Yes Fridge Store at 4°C (Use within 30 days) LongTerm->Fridge No Solvent Solvent Choice Solution->Solvent Aqueous Water / Saline Solvent->Aqueous Organic DMSO / Ethanol Solvent->Organic AqAction PREPARE FRESH DAILY Do not store >24h Aqueous->AqAction OrgAction Aliquot & Freeze (-20°C) Avoid Freeze-Thaw Organic->OrgAction

Caption: Decision matrix for optimizing Tinofedrine recovery based on physical state and solvent choice.

Figure 2: Mechanistic Degradation Risks

DegradationPathways Tinofedrine Tinofedrine (Intact) Oxidation Oxidative Stress (Air/Light) Tinofedrine->Oxidation O2 / UV Hydrolysis Hydrolytic Stress (Moisture/pH) Tinofedrine->Hydrolysis H2O / High pH NOxide N-Oxide Impurity (Allylic Amine Oxidation) Oxidation->NOxide Cleavage Cleavage Products (Aldehydes) Oxidation->Cleavage FreeBase Precipitation (Free Base Formation) Hydrolysis->FreeBase

Caption: Primary degradation pathways based on functional group analysis (Allylic Amine & Thiophene).

Summary of Specifications
ParameterSpecificationNotes
Storage (Solid) -20°CProtect from light and moisture.
Storage (Solution) -20°C or -80°CDMSO is preferred. Aqueous solutions are unstable.
Solubility ~20 mg/mL (DMSO)Water solubility is pH dependent (acidic is better).
Appearance White to Off-White PowderYellowing indicates oxidation.
Molecular Weight 391.98 g/mol (HCl salt)Use this MW for molarity calculations.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3039549, Tinofedrine hydrochloride. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Thiercelin, J. F., et al. (1979). Pharmacokinetics and biotransformation of Tinofedrine hydrochloride. Arzneimittel-Forschung. (Provides metabolic context for structural stability). Retrieved from [Link]

Optimization

Reducing metabolite interference in Tinofedrine LC-MS analysis

Topic: Reducing Metabolite Interference in Tinofedrine Quantification Executive Summary: The Tinofedrine Challenge Tinofedrine (C₂₀H₂₁NOS₂) is a cerebral vasodilator containing two thiophene rings and a secondary amine....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Metabolite Interference in Tinofedrine Quantification
Executive Summary: The Tinofedrine Challenge

Tinofedrine (C₂₀H₂₁NOS₂) is a cerebral vasodilator containing two thiophene rings and a secondary amine. In LC-MS/MS bioanalysis, accurate quantification is frequently compromised by its metabolic profile.[1]

The Core Problem: Tinofedrine possesses a secondary hydroxyl group and a secondary amine. These are prime sites for Phase II conjugation (Glucuronidation) and Phase I oxidation (N-oxidation or S-oxidation of the thiophene).[1]

  • Interference Mechanism: In-Source Fragmentation (ISF). Labile metabolites, particularly Tinofedrine-O-glucuronide , can degrade within the electrospray ionization (ESI) source, shedding the glucuronic acid moiety (-176 Da) and reverting to the parent ion mass (m/z 356.1).[1]

  • Result: If the metabolite co-elutes with the parent drug, the mass spectrometer detects the "ghost" parent signal, leading to a gross overestimation of drug concentration (up to 30-50% positive bias).

This guide provides the diagnostic steps and method optimizations required to isolate Tinofedrine from its interfering metabolites.

Diagnostic Workflow: Is Your Assay Compromised?

Before altering your method, confirm if metabolite interference is the root cause of your data irregularity.

Protocol A: The "Post-Column Infusion" ISF Check

Goal: Determine if co-eluting glucuronides are contributing to the parent signal.[2]

  • Sample Prep: Obtain a pooled incurred sample (study sample with high expected metabolite concentration). Do not use spiked standards.

  • LC Setup: Inject the incurred sample using your standard gradient.

  • MS Setup: Monitor two transitions:

    • Channel 1 (Parent): m/z 356.1

      
       100.1 (Tinofedrine quantifier).[1]
      
    • Channel 2 (Putative Glucuronide): m/z 532.1

      
       356.1 (Glucuronide specific transition).[1]
      
  • Analysis:

    • Overlay the chromatograms.

    • FAIL: If the Glucuronide peak (Channel 2) aligns perfectly with a "shoulder" or peak in the Parent channel (Channel 1) that is not present in the calibration standards.

    • PASS: The Glucuronide elutes at a distinct retention time (RT) from the Parent.

Chromatographic Solutions (The Primary Defense)

Since ISF cannot be completely eliminated in the source, chromatographic resolution is mandatory.[3] You must physically separate the metabolite from the parent before they enter the MS.

Column Selection Strategy

Tinofedrine’s thiophene rings offer unique


-

interaction opportunities.[1] Standard C18 columns often fail to separate the polar glucuronide sufficiently from the parent in fast gradients.
Column ChemistryMechanismVerdict for Tinofedrine
C18 (Standard) Hydrophobic InteractionPoor. Often results in co-elution of the glucuronide tail with the parent front.[1]
Phenyl-Hexyl

-

Interaction + Hydrophobicity
Excellent. The phenyl ring interacts strongly with Tinofedrine's thiophene moieties, increasing retention of the parent relative to the glucuronide.[1]
Pentafluorophenyl (PFP) Dipole-Dipole +

-

Good. Effective for separating isobaric N-oxide metabolites.[1]
Optimized Gradient Protocol (Phenyl-Hexyl)
  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).[1] Acidic pH suppresses silanol activity and improves peak shape for the amine.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Step-by-Step Gradient:

  • 0.0 - 1.0 min: Hold at 5% B (Divert to waste to remove salts).

  • 1.0 - 6.0 min: Linear ramp to 45% B. Shallow gradient is critical here.

  • 6.0 - 8.0 min: Ramp to 95% B (Wash).

  • 8.0 - 10.0 min: Re-equilibrate.

Note: The Tinofedrine-O-glucuronide is more polar and should elute between 2.5 - 3.5 min, while the Parent elutes > 4.5 min.[1]

Visualization: The Interference Pathway

The following diagram illustrates how the Glucuronide metabolite mimics the Parent drug inside the MS source.

G cluster_0 HPLC Column (Separation Stage) cluster_1 MS Ion Source (ESI) Metabolite Tinofedrine-Glucuronide (m/z 532) ISF In-Source Fragmentation (Loss of 176 Da) Metabolite->ISF Co-elution enters Source Drug Tinofedrine Parent (m/z 356) Ion_D Parent Ion (m/z 356) Drug->Ion_D Ionization Ion_M Fragment Ion (m/z 356) ISF->Ion_M Degradation Detector MS/MS Detector (Cannot distinguish origin) Ion_M->Detector False Positive Signal Ion_D->Detector True Signal

Caption: Mechanism of In-Source Fragmentation (ISF) causing false positive quantification.

Mass Spectrometry Optimization

If chromatographic separation is partial, source optimization can minimize the rate of ISF.

  • Source Temperature (TEM):

    • High temperatures promote the cleavage of the O-glycosidic bond.

    • Action: Lower TEM from standard 500°C

      
      350°C - 400°C . Monitor sensitivity loss; usually, 400°C is the "sweet spot" for Tinofedrine.
      
  • Declustering Potential (DP) / Cone Voltage:

    • High energy in the declustering region accelerates ions into gas molecules, causing fragmentation.

    • Action: Perform a "DP Ramp" experiment. Inject the metabolite (if available) or incurred sample and ramp DP from 0V to 100V. Select the lowest DP that maintains adequate signal for the parent while minimizing the appearance of the parent ion from the metabolite peak.

Sample Preparation: Extraction Specificity

Avoid Protein Precipitation (PPT) for final quantification if sensitivity is an issue.[1] PPT is "dirty" and retains all matrix components.

Recommended Protocol: Liquid-Liquid Extraction (LLE) Tinofedrine is lipophilic (LogP ~4.5).[1] Glucuronides are highly hydrophilic. LLE offers an orthogonal separation mechanism before the sample even hits the column.

  • Aliquot: 50 µL Plasma.

  • Buffer: Add 50 µL 0.1 M Ammonium Hydroxide (pH 10). High pH ensures Tinofedrine is uncharged (free base).[1]

  • Solvent: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Vortex 10 min, Centrifuge 5 min @ 4000g.

  • Transfer: Remove organic supernatant (contains Tinofedrine).[1] The polar Glucuronide remains in the aqueous bottom layer.

  • Dry & Reconstitute.

Why this works: The pH 10 adjustment keeps the amine uncharged, driving it into the organic layer. The glucuronide remains charged/polar and stays in the aqueous waste.

Frequently Asked Questions (Troubleshooting)

Q: I see a peak eluting after Tinofedrine that shares the same transition. What is it? A: This is likely a phospholipid buildup or a hydrophobic metabolite (like an N-oxide that hasn't eluted).[1] However, for Tinofedrine, check for carryover . The thiophene rings are "sticky." Ensure your needle wash contains 50:50 MeOH:ACN with 0.1% Formic Acid.

Q: Can I just use a different MRM transition to avoid interference? A: Rarely. Because ISF creates the exact same precursor ion (m/z 356) as the parent, the MS/MS fragment ions will also be identical. You must rely on Chromatography (Step 3) or Extraction (Step 6).[1]

Q: My internal standard (IS) response is dropping in patient samples but not standards. A: This is Matrix Effect (Ion Suppression), likely from co-eluting phospholipids.

  • Fix: Monitor phospholipid transitions (m/z 184

    
     184). If they overlap with Tinofedrine, switch to the LLE protocol described above to remove phospholipids.
    
References
  • Zhu, M., et al. (2020). "Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides." Bioanalysis. [1]

  • Xu, R.N., et al. (2007). "Recent advances in high-throughput quantitative bioanalysis by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Jemal, M., et al. (2003). "The need for chromatographic separation of the N-oxide metabolite from the parent drug in the determination of the parent drug by LC/MS/MS." Journal of Chromatography B.

  • PubChem. (2025).[1] "Tinofedrine Hydrochloride Compound Summary." National Library of Medicine.

Sources

Troubleshooting

Overcoming low oral bioavailability of Tinofedrine in preclinical models

Technical Support Center: Overcoming Low Oral Bioavailability of Tinofedrine Executive Summary Tinofedrine (1,1-dithien-3-yl-3-aminobuten-1) is a cerebral vasodilator with a complex pharmacokinetic (PK) profile character...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Oral Bioavailability of Tinofedrine

Executive Summary

Tinofedrine (1,1-dithien-3-yl-3-aminobuten-1) is a cerebral vasodilator with a complex pharmacokinetic (PK) profile characterized by extensive first-pass metabolism and enterohepatic recirculation . While well-absorbed in canine models, it often exhibits low and variable oral bioavailability (<50%) in rodent models (rats), primarily due to rapid hepatic clearance and biliary excretion rather than poor membrane permeability.

This guide provides a root-cause analysis and actionable protocols to overcome these barriers. We focus on distinguishing metabolic instability from solubility limits and implementing advanced formulation strategies (SEDDS, lymphatic transport) to bypass the hepatic first-pass effect.

Part 1: Diagnostic Workflow – Identifying the Root Cause

Before altering your formulation, you must confirm why bioavailability (F) is low. Is it a Solubility (Class II) issue or a Metabolism (Class II/IV) issue?

Q: How do I distinguish between absorption-limited and metabolism-limited bioavailability for Tinofedrine?

A: Tinofedrine HCl is water-soluble, but the free base is lipophilic. Low


 in rats despite high permeability suggests presystemic metabolism . Use the following diagnostic decision tree:

DiagnosticTree Start Low Oral Bioavailability (<50%) Observed Step1 Check IV vs. PO Metabolite Profile Start->Step1 Decision1 High Metabolite:Parent Ratio in Plasma? Step1->Decision1 ResultMetabolism Cause: First-Pass Metabolism (Hepatic Extraction) Decision1->ResultMetabolism Yes Step2 Perform Portal Vein Cannulation Study Decision1->Step2 No (Low Total Recovery) ResultMetabolism->Step2 Confirm Site Decision2 High Drug Conc. in Portal Blood? Step2->Decision2 ResultGut Cause: Gut Wall Metabolism or Efflux (P-gp) Decision2->ResultGut No (Low Absorption) ResultLiver Cause: Hepatic First-Pass Decision2->ResultLiver Yes (High Absorption) ResultSolubility Cause: Solubility/Dissolution Limited Absorption Decision2->ResultSolubility No (Undissolved in Gut)

Figure 1: Diagnostic logic to isolate the bioavailability barrier. High portal concentration with low systemic exposure confirms hepatic first-pass metabolism.

Part 2: Formulation Strategies (The "Bypass" Approach)

Since Tinofedrine suffers from high hepatic extraction, standard micronization will not work. You must recruit the intestinal lymphatic transport system , which bypasses the portal vein and delivers the drug directly to the systemic circulation via the thoracic duct.

Q: Can lipid-based formulations improve Tinofedrine exposure?

A: Yes. Tinofedrine is highly lipophilic (LogP > 3), making it a prime candidate for Self-Emulsifying Drug Delivery Systems (SEDDS) .

Mechanism: Long-chain triglycerides (LCT) stimulate chylomicron formation. Tinofedrine associates with these chylomicrons, entering the lymphatics rather than the portal blood.

Recommended Formulation Protocol (SEDDS):

Component TypeRecommended ExcipientFunction% w/w (Range)
Oil Phase Corn Oil, Peceol™, or Maisine® CCSolubilizes lipophilic base; stimulates chylomicrons.30-50%
Surfactant Cremophor® EL or Tween 80Reduces interfacial tension; ensures emulsification.30-40%
Co-Surfactant PEG 400 or Transcutol® HPModulates film curvature; prevents drug precipitation.10-20%

Preparation Steps:

  • Solubilization: Dissolve Tinofedrine free base (not HCl salt) into the Oil/Surfactant mix at 40°C.

  • Isotropicity Check: Vortex for 5 mins. Ensure the solution is clear and single-phase.

  • Dispersion Test: Add 100 µL to 10 mL water. It should form a milky emulsion (particle size < 200 nm) within 1 minute.

  • Dosing: Administer via oral gavage.

Critical Note: Do not use the HCl salt for SEDDS. Convert it to the free base first using a simple alkaline extraction (NaOH/DCM), as the salt form will not partition effectively into the lipid core.

Part 3: Addressing Enterohepatic Recirculation

Tinofedrine metabolites are excreted in bile, deconjugated in the gut, and reabsorbed.[1] This causes "double peaks" in PK profiles and complicates half-life calculations.

Q: How do I handle the "double peak" phenomenon in my PK data?

A: The secondary peak is not an error; it is Enterohepatic Recirculation (EHC) . Ignoring it leads to underestimation of clearance and residence time.

Troubleshooting Protocol:

  • Bile Duct Cannulation (BDC):

    • Perform BDC in a subset of rats (

      
      ).
      
    • Collect bile and plasma simultaneously.

    • Comparison: If the secondary peak disappears in BDC rats, EHC is confirmed.

  • Data Analysis:

    • Do not use standard non-compartmental analysis (NCA) alone.

    • Use a PBPK model that includes a gall bladder compartment and a transit rate constant (

      
      ) for reabsorption.
      

Part 4: Chemical Modification (Prodrug Strategy)

If formulation fails to achieve therapeutic levels, the benzyl alcohol moiety is likely the metabolic "soft spot" (susceptible to rapid Glucuronidation).

Q: What prodrug strategies work for Tinofedrine-like structures?

A: Target the amine or the proximal hydroxyl group to sterically hinder metabolic enzymes.

  • Ester Prodrugs: Capping the benzyl alcohol with a short-chain ester (e.g., Acetate or Pivalate) can protect it from immediate Phase II conjugation (UGT) in the intestine.

  • Carbamate Linkers: If the amine is the site of N-oxidation, a carbamate prodrug can improve stability and revert to the parent drug via plasma esterases.

Metabolic Pathway Visualization:

Metabolism Tinofedrine Tinofedrine (Parent) Oxidation CYP450 (Oxidation) Tinofedrine->Oxidation Conjugation UGT (Glucuronidation) Tinofedrine->Conjugation Metabolite1 N-Oxide Metabolite Oxidation->Metabolite1 Metabolite2 O-Glucuronide Conjugate Conjugation->Metabolite2 Bile Biliary Excretion Metabolite2->Bile Intestine Intestinal Hydrolysis Bile->Intestine Intestine->Tinofedrine Recycling

Figure 2: Major metabolic pathways. Blocking the Glucuronidation step (O-Glucuronide) via prodrugs is the most effective chemical strategy.

Part 5: Frequently Asked Questions (FAQ)

Q: Why is bioavailability higher in dogs than in rats? A: Dogs have a different biliary excretion threshold (molecular weight cutoff ~325 Da) compared to rats (~325 Da). Rats are "good biliary excreters," meaning they eliminate Tinofedrine metabolites more aggressively into bile, reducing systemic residence time. Human biliary excretion is closer to rats for this class of compounds, making the rat a conservative but relevant model.

Q: Can I use Grapefruit Juice (CYP3A4 inhibitor) to boost bioavailability in my model? A: For proof of concept, yes. Pre-treating rats with 1-aminobenzotriazole (ABT, a broad CYP inhibitor) or specific inhibitors can confirm if metabolism is the bottleneck. However, this is not a viable clinical strategy. If ABT increases AUC by >5-fold, your problem is strictly hepatic clearance.

Q: Is the HCl salt or the Free Base better for oral gavage? A:

  • For suspension (methylcellulose): Use HCl salt (better dissolution).

  • For oil/lipid solution: Use Free Base (better solubility in oil).

  • Warning: Using the Free Base in an aqueous suspension will result in poor dissolution and false "low bioavailability" data due to solubility limits.

References

  • Obermeier, K., et al. (1978). "Pharmacokinetics and biotransformation of tinofedrine in rat and dog." Arzneimittelforschung, 28(8), 1360-1367. Link

    • Key Finding: Establishes the species difference (Dog > Rat)
  • Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery, 6(3), 231-248. Link

    • Key Finding: Mechanistic basis for using SEDDS to bypass hepatic first-pass metabolism via lymph
  • Benet, L. Z., et al. (2011). "BDDCS, the Rule of 5 and drugability." AAPS Journal, 13(4), 519-547. Link

    • Key Finding: Classification of drugs by metabolism and solubility (BDDCS), guiding the decision to focus on metabolic stability.
  • Roberts, M. S., et al. (2002). "Enterohepatic circulation: physiological, pharmacokinetic and clinical implications." Clinical Pharmacokinetics, 41(10), 751-790. Link

    • Key Finding: Detailed modeling strategies for drugs like Tinofedrine th

Sources

Optimization

Controlling hygroscopicity of Tinofedrine hydrochloride salt

Welcome to the Technical Support Center for API physical stability. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with Tinofed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API physical stability. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with Tinofedrine hydrochloride , a vasodilator whose highly electronegative salt form makes it inherently susceptible to moisture-induced degradation.

This guide bypasses generic advice to focus on the mechanistic causality of moisture sorption, providing self-validating analytical protocols and field-proven formulation strategies.

Section 1: Fundamental Mechanisms & Diagnostics (FAQs)

Q: Why does Tinofedrine Hydrochloride exhibit high batch-to-batch variability in moisture uptake? A: The hygroscopicity of hydrochloride salts is fundamentally driven by the highly electronegative chloride counterion, which acts as a potent hydrogen bond acceptor for atmospheric water molecules[1]. However, batch variability is rarely due to the crystal lattice itself; it is usually caused by variations in amorphous content . High-energy milling introduces defects and amorphous domains into the API. Because amorphous solids lack a highly ordered structure, they possess increased free volume, allowing surface adsorption to transition into bulk absorption[2]. This absorbed water acts as an efficient plasticizer, significantly lowering the glass transition temperature (


) of the solid and leading to unpredictable physical instability[2],[3].

Q: How should we standardize the classification of our Tinofedrine HCl batches? A: Gravimetric sorption analysis should be used to classify the API according to the [4]. Relying on static desiccator tests is insufficient; Dynamic Vapor Sorption (DVS) is required to map the exact critical relative humidity (CRH) where deliquescence begins[5].

Table 1: Ph. Eur. Hygroscopicity Categorization & Tinofedrine HCl Impact

CategoryWeight Gain (25°C / 80% RH)Physical Impact on Tinofedrine HClRecommended Mitigation Strategy
Non-hygroscopic < 0.2%Stable crystalline latticeStandard packaging
Slightly hygroscopic 0.2% – 2.0%Minor surface adsorptionDesiccants in primary packaging
Moderately hygroscopic 2.0% – 15.0%

lowering, capillary condensation
Environmental RH control, dry granulation
Very hygroscopic > 15.0%Deliquescence, phase transformationParticle engineering, strict barrier packaging

Data synthesized from Ph. Eur. standards for gravimetric sorption analysis[4].

Section 2: Troubleshooting Upstream Processing (API Milling & Crystallization)

Issue: The API deliquesces or cakes during storage before it even reaches the formulation stage. Root Cause: Aggressive jet milling has generated a high percentage of amorphous material, or rapid crystallization has yielded a metastable, highly porous polymorph with a massive specific surface area[2].

Step-by-Step Methodology: DVS & Amorphous Quantification Workflow

To establish a self-validating system, you must not only measure the moisture uptake but orthogonally verify the structural cause.

  • Step 1: System Calibration. Calibrate the DVS microbalance using a certified 100 mg standard weight. Verify the humidity sensors using saturated salt solutions (e.g., NaCl for 75% RH) to ensure environmental control is absolute.

  • Step 2: Sample Preparation. Load exactly 10–20 mg of Tinofedrine HCl into the sample pan. Spread the powder evenly to maximize specific surface area exposure and eliminate diffusion-limited bulk effects[2].

  • Step 3: Isotherm Generation. Program the DVS to cycle from 0% to 90% RH in 10% increments at 25°C. Set a strict equilibrium criterion (

    
     per minute) before the system is allowed to advance to the next humidity step.
    
  • Step 4: Orthogonal Verification (Self-Validation). Analyze the resulting isotherm. If significant hysteresis is observed between the sorption and desorption curves, it indicates bulk absorption or hydrate formation rather than simple surface adsorption. Immediately quantify the amorphous fraction using Solid-State NMR (ssNMR) or Modulated Differential Scanning Calorimetry (mDSC).

  • Step 5: Process Adjustment. If the amorphous content exceeds 2%, implement a post-milling annealing step (e.g., exposing the API to elevated temperature and controlled humidity) to induce recrystallization, close surface defects, and "heal" the crystal lattice[2],[3].

DVSWorkflow Start Identify Hygroscopic Tinofedrine HCl Batch Step1 Perform DVS Analysis (USP <1241>) Start->Step1 Decision Moisture Uptake > 2% at 80% RH? Step1->Decision PathA Assess Amorphous Content (ssNMR / pXRD) Decision->PathA Yes (Hygroscopic) PathB Proceed to Standard Formulation Decision->PathB No (Stable) Action1 Optimize Crystallization (Slower cooling rate) PathA->Action1 Poorly Crystalline Action2 Particle Engineering (Post-milling annealing) PathA->Action2 Milling-Induced Disorder

Caption: Troubleshooting workflow for identifying and mitigating Tinofedrine HCl hygroscopicity.

Section 3: Troubleshooting Downstream Formulation

Issue: Severe sticking and picking on tablet punches during compression, or erratic powder flow in the hopper. Root Cause: Capillary condensation. At high humidity, water vapor condenses within the intraparticle pores of the API and excipients, creating liquid bridges that cause particles to agglomerate[2]. Furthermore, the moisture acts as a medium for solid-state chemical interactions between the API and surrounding excipients[4].

Resolution Strategy:

  • Shift Processing Modality: Abandon wet granulation. The introduction of water will trigger the dissolution of water-soluble amorphous domains[2]. Transition to dry granulation (roller compaction) under strictly controlled environmental humidity (< 30% RH).

  • Excipient Substitution: Replace highly hygroscopic excipients. Utilize moisture-scavenging excipients (like Syloid / mesoporous silica) that preferentially bind environmental moisture before it can interact with the Tinofedrine HCl chloride ions.

MoistureMechanisms A Atmospheric Moisture (High %RH) B Surface Adsorption (Cl- H-Bonding) A->B Surface Contact C Bulk Absorption (Amorphous Regions) A->C Bulk Penetration D Capillary Condensation (Porous Particles) A->D Pore Filling E Deliquescence / Caking B->E Critical RH Exceeded F Tg Lowering / Plasticization C->F Increased Free Volume D->E Liquid Bridging F->E Physical Instability

Caption: Logical pathways of moisture interaction with Tinofedrine HCl leading to physical instability.

References

  • Title: Residual Moisture Testing Methods for Lyophilized Drug Products Source: Pharmaceutical Technology URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis Source: Asia Pharmaceutics URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar / Pharmaceutics URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Tinofedrine Chromatography

Introduction: The Chemistry of the Problem Tinofedrine (C₂₀H₂₁NOS₂) is a vasodialator containing a secondary amine functional group.[1] In reversed-phase chromatography (RPC), this basic nitrogen is the primary culprit f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of the Problem

Tinofedrine (C₂₀H₂₁NOS₂) is a vasodialator containing a secondary amine functional group.[1] In reversed-phase chromatography (RPC), this basic nitrogen is the primary culprit for peak tailing.

At typical chromatographic pH (pH 3–7), the secondary amine is protonated (


). These positively charged species interact electrostatically with residual silanols  (

) on the silica support of the HPLC column.[1] This secondary retention mechanism (cation exchange) competes with the primary hydrophobic interaction, causing the kinetic lag that manifests as peak tailing.

This guide provides a self-validating troubleshooting workflow to eliminate tailing, ensuring your method meets USP asymmetry requirements (


).

Diagnostic Workflow

Before altering chemistry, you must isolate the root cause. Use this logic tree to determine if the issue is Chemical (interaction-based) or Physical (system/column-based).

DiagnosticWorkflow Start START: Observe Peak Tailing (Tailing Factor > 1.5) CheckAll Do ALL peaks tail, or only Tinofedrine? Start->CheckAll Physical ALL Peaks Tail CheckAll->Physical All Peaks Chemical Only Tinofedrine Tails CheckAll->Chemical Only Basic Drug SystemCheck Check System: 1. Extra-column volume (tubing) 2. Frit blockage 3. Column void (collapse) Physical->SystemCheck ActionPhysical Action: Replace fittings, backflush column, or replace column. SystemCheck->ActionPhysical CheckLoad Is it mass dependent? (Inject 1/10th conc.) Chemical->CheckLoad MassOverload Shape Improves: Mass Overload CheckLoad->MassOverload Yes SilanolIssue Shape Same: Silanol Interaction CheckLoad->SilanolIssue No ActionOverload Action: Increase column capacity or dilute sample. MassOverload->ActionOverload ActionSilanol Action: Optimize Mobile Phase (See Section 3) SilanolIssue->ActionSilanol

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.

Chemical Solutions: Silanol Suppression

If the diagnosis points to Silanol Interaction , you have three primary levers to pull. These are ranked by effectiveness and ease of implementation.

Strategy A: The "Sacrificial Base" (Triethylamine)

Adding a small organic base like Triethylamine (TEA) effectively "blocks" the active silanol sites.[2][3][4][5] The TEA competes with Tinofedrine for the binding sites, saturating the surface and allowing the drug to elute symmetrically.

Protocol: Mobile Phase Modification

  • Preparation: Prepare your standard buffer (e.g., Phosphate).

  • Addition: Add TEA to a concentration of 20 mM (approx. 0.1% v/v).[5][6]

    • Note: Do not exceed 25-30 mM; returns diminish and equilibration time increases.

  • pH Adjustment: Adjust pH AFTER adding TEA. TEA is basic; adding it will raise the pH. You must titrate back to your target (e.g., pH 3.0 or 7.0) using Phosphoric Acid.[1][6]

  • Equilibration: Flush the column with at least 20 column volumes. TEA requires time to fully saturate the stationary phase.

Strategy B: Low pH Operation

Silanols (


) are weakly acidic (pKa ~ 4.5–5.0).[1] By lowering the mobile phase pH to < 3.0 , you suppress the ionization of the silanols.[2][7]
  • Mechanism:

    
     (Neutral).[1]
    
  • Result: The neutral silanol surface does not ionically bind the positively charged Tinofedrine.

  • Caution: Ensure your column is stable at low pH (most modern C18 columns are stable down to pH 2.0).[1]

Strategy C: High Ionic Strength

Increasing buffer concentration (e.g., from 10 mM to 50 mM) increases the cation concentration (


 or 

) in the mobile phase. These cations compete with the drug for the silanol sites, effectively shielding the interaction.

Hardware Solutions: Column Selection

If chemical modification is insufficient or restricted (e.g., LC-MS incompatibility with TEA), the stationary phase itself must be upgraded.

Column ClassSilica TypeMetal ContentSuitability for Tinofedrine
Type A (Traditional) Acidic, irregularHigh (>50 ppm)Poor. Severe tailing due to active silanols and metal chelation.[1]
Type B (Modern) High purity, sphericalLow (<5 ppm)Good. Reduced silanol acidity improves shape significantly.[1]
End-Capped Chemically bondedLowBetter. Residual silanols are chemically "capped" (e.g., with trimethylsilane).[1]
Hybrid / Embedded Polar-embeddedVery LowBest. Embedded polar groups shield silanols; Hybrid particles withstand high pH.[1]

Recommendation: For Tinofedrine, use a Type B, End-capped C18 column (e.g., L1 packing).[1] If tailing persists, switch to a column with a "Polar Embedded" group or a "Charged Surface" modification designed specifically for basic drugs.

Mechanism of Action Visualization

Understanding the interaction at the molecular level is crucial for choosing the right fix.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (Tinofedrine) cluster_2 Blocker (TEA) Silanol Residual Silanol (Si-O⁻) Drug Tinofedrine (R-NH₂⁺-R) Silanol->Drug Secondary Retention (Ionic Attraction) CAUSES TAILING C18 C18 Chain (Hydrophobic) C18->Drug Primary Retention (Hydrophobic) TEA Triethylamine (Et₃NH⁺) TEA->Silanol Competes/Blocks

Figure 2: Mechanism of amine-silanol interaction and the blocking effect of Triethylamine (TEA).

Frequently Asked Questions (FAQ)

Q: Can I use TEA with LC-MS detection? A: Generally, no . TEA causes significant ion suppression in Mass Spectrometry and can contaminate the source.

  • Alternative: Use Ammonium Formate or Ammonium Acetate buffers at pH 3–4.[1] If tailing persists, rely on a high-quality Hybrid column rather than silanol blockers.

Q: My tailing factor is 1.8, but resolution is good. Is this acceptable? A: According to USP <621>, a tailing factor (


) of 

is technically permissible, but

is the industry standard for robust methods. A

of 1.8 indicates your method is "on the edge" and slight variations in column batch or mobile phase pH could cause peak integration errors or resolution failure. It is recommended to optimize.

Q: I see "fronting" (T < 0.9) instead of tailing. What does this mean? A: Fronting is rarely chemical. It typically indicates Column Overload (injecting too much mass) or Channeling (void in the column head).

  • Test: Dilute the sample 10x. If the peak becomes symmetrical, it was mass overload.

Q: How do I calculate the USP Tailing Factor? A: Use the formula:



Where:
  • 
     = Peak width at 5% of peak height.[8]
    
  • 
     = Distance from peak maximum to the leading edge at 5% height.[8]
    

References

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [1]

  • LC Troubleshooting Bible. Why Do Peaks Tail?. Retrieved from [1]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Retrieved from

  • Restek. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [1]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from

Sources

Optimization

Technical Support Center: Enhancing Tinofedrine Brain Tissue Uptake

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges of enhancing the brain tissue uptake of Tinofedrine. Our focus is on providing scientifically-grounded strategies and practical, field-proven insights to advance your research.

Introduction to Tinofedrine and the Blood-Brain Barrier Challenge

Tinofedrine is a dithienylamine derivative noted for its potential to improve cerebral and peripheral blood flow[1][2]. Studies in animal models have shown that Tinofedrine can lead to a homogeneous increase in perfusion across all brain regions[3]. While this intrinsic property is promising, achieving therapeutic concentrations of Tinofedrine within the brain parenchyma for treating central nervous system (CNS) disorders requires overcoming the highly selective and restrictive blood-brain barrier (BBB).

The BBB is a complex interface of endothelial cells, astrocytes, and pericytes that strictly regulates the passage of substances from the bloodstream into the brain, protecting it from toxins and pathogens[4]. For a small molecule like Tinofedrine (Molecular Weight: 355.52 g/mol for the free base), several factors will dictate its ability to cross this barrier, including its lipophilicity, molecular size, and interaction with efflux transporters[5][6]. This guide will explore strategies to modulate these factors and employ advanced delivery systems to enhance Tinofedrine's brain tissue uptake.

Frequently Asked Questions (FAQs)

Q1: What are the primary intrinsic properties of Tinofedrine that may influence its BBB permeability?

A1: Tinofedrine's chemical structure, specifically its dithienyl groups and benzyl alcohol moiety, contributes to a moderate level of lipophilicity[7][8]. Preclinical studies have suggested that an optimal lipophilicity, often quantified by a logP value between 2 and 5, can significantly improve a compound's ability to cross the BBB through passive diffusion[9]. However, excessive lipophilicity can lead to increased metabolism and sequestration in lipid-rich tissues, reducing bioavailability[5]. Additionally, the presence of hydrogen bond donors in Tinofedrine's structure could potentially hinder its passive diffusion across the BBB by increasing interactions with the polar surfaces of endothelial cells[9].

Q2: What are the main physiological hurdles limiting Tinofedrine's brain uptake?

Q3: What are the most promising general strategies to enhance the brain uptake of a small molecule like Tinofedrine?

A3: There are three main strategic pillars:

  • Chemical Modification: Altering the molecular structure of Tinofedrine to create a more lipophilic prodrug or to mask hydrogen bond donors can enhance passive diffusion[9][11].

  • Inhibition of Efflux Pumps: Co-administration of Tinofedrine with an inhibitor of P-gp or other relevant efflux transporters can increase its intracellular concentration in the brain endothelial cells, thereby increasing its net influx into the brain[12].

  • Advanced Drug Delivery Systems: Encapsulating Tinofedrine in nanocarriers such as liposomes or polymeric nanoparticles can facilitate its transport across the BBB[13][14]. These carriers can be further functionalized with ligands to target specific receptors on the BBB for enhanced uptake via receptor-mediated transcytosis (RMT)[15].

Troubleshooting Experimental Setbacks

This section addresses common issues encountered during in vitro and in vivo experiments aimed at evaluating and enhancing Tinofedrine's brain uptake.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Permeability in In Vitro BBB Model (e.g., Transwell Assay) 1. Poor integrity of the cell monolayer (low TEER values). 2. High efflux transporter activity in the cell line used. 3. Tinofedrine instability in the assay medium.1. Optimize cell seeding density and culture conditions to achieve higher Trans-Endothelial Electrical Resistance (TEER) values, indicative of tighter junctions[16]. Consider co-culture models with astrocytes or pericytes to better mimic the in vivo environment[17]. 2. Use a cell line with lower expression of relevant efflux transporters or co-administer a known inhibitor (e.g., verapamil for P-gp) to assess the role of active efflux. 3. Analyze the concentration of Tinofedrine in the donor and receiver compartments over time using LC-MS to check for degradation.
Inconsistent Brain Tissue Concentrations in In Vivo Studies 1. Variability in animal physiology or dosing accuracy. 2. Rapid metabolism of Tinofedrine. 3. Issues with brain tissue homogenization or drug extraction.1. Ensure precise and consistent administration of Tinofedrine. Monitor animal health and normalize data to a consistent time point post-administration. 2. Pharmacokinetic studies have shown that Tinofedrine is extensively metabolized[18]. Consider co-administration with metabolic inhibitors or use a delivery system that protects the drug from premature degradation. 3. Validate your brain tissue homogenization and extraction protocol. Ensure complete cell lysis and efficient recovery of Tinofedrine from the brain matrix. Use a validated internal standard for quantification by LC-MS[19].
High Background Staining in Immunohistochemistry (IHC) for Delivery Vehicle Visualization 1. Non-specific binding of primary or secondary antibodies. 2. Endogenous enzyme activity. 3. Inadequate blocking.1. Optimize the concentration of your primary antibody and consider using a secondary antibody that has been pre-adsorbed against the species of your tissue sample[20]. 2. If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation[21][22]. 3. Increase the concentration of the blocking serum (e.g., normal goat serum) or extend the blocking time[21].
Weak Signal in Fluorescence Imaging of Brain Slices 1. Insufficient uptake of the fluorescently-labeled Tinofedrine or nanocarrier. 2. Photobleaching of the fluorophore. 3. Tissue processing artifacts.1. Increase the dose or circulation time. Verify the BBB-crossing efficiency of your delivery system. 2. Use an anti-fade mounting medium and minimize exposure to the excitation light source. 3. Ensure proper fixation and cryoprotection of the brain tissue to preserve its morphology and the fluorescent signal[23][24].

Experimental Protocols & Methodologies

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol outlines a standard method to assess the permeability of Tinofedrine across a cell-based BBB model.

Objective: To determine the apparent permeability coefficient (Papp) of Tinofedrine across a monolayer of brain endothelial cells.

Materials:

  • hCMEC/D3 cells (or other suitable brain endothelial cell line)[19]

  • Transwell inserts (0.4 µm pore size)

  • 24-well plates

  • Cell culture medium

  • Tinofedrine stock solution

  • Lucifer yellow (paracellular marker)

  • TEER meter

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a high density and culture until a confluent monolayer is formed.

  • Barrier Integrity Measurement: Measure the TEER daily. Experiments should be conducted when TEER values are stable and at a level indicative of a tight barrier[16].

  • Permeability Assay: a. Wash the cell monolayer with transport buffer (e.g., HBSS). b. Add Tinofedrine solution to the apical (donor) chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. Replace the collected volume with fresh transport buffer.

  • Paracellular Marker Control: In parallel wells, perform the same assay with Lucifer yellow to assess the integrity of the paracellular pathway.

  • Quantification: Analyze the concentration of Tinofedrine in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Formulation of Tinofedrine-Loaded Polymeric Nanoparticles

This protocol describes a common method for encapsulating a hydrophobic drug like Tinofedrine into polymeric nanoparticles.

Objective: To prepare and characterize Tinofedrine-loaded nanoparticles for enhanced BBB transport.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or other biodegradable polymer

  • Tinofedrine

  • Polyvinyl alcohol (PVA) or other surfactant

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and Tinofedrine in the organic solvent.

  • Emulsification: Add the organic phase to an aqueous solution containing the surfactant. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the nanoparticles to obtain a dry powder for long-term storage.

  • Characterization:

    • Size and Zeta Potential: Use dynamic light scattering (DLS). Nanoparticles in the range of 10-100 nm are generally preferred for BBB crossing[13].

    • Drug Loading and Encapsulation Efficiency: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the Tinofedrine content using HPLC or UV-Vis spectroscopy.

Visualization of Key Concepts

Strategies for Enhancing Tinofedrine Brain Uptake

G cluster_0 Tinofedrine Delivery Strategies cluster_1 Blood-Brain Barrier cluster_2 Brain Parenchyma Tinofedrine Tinofedrine Modification Chemical Modification (e.g., Prodrug) Tinofedrine->Modification Improves Lipophilicity Nanocarriers Nanocarrier Encapsulation Tinofedrine->Nanocarriers Encapsulation Efflux_Pump Efflux Pump (e.g., P-gp) Tinofedrine->Efflux_Pump Substrate for BBB Endothelial Cell Modification->BBB Enhanced Passive Diffusion Efflux_Inhibition Efflux Pump Inhibition Efflux_Inhibition->Efflux_Pump Blocks Activity Receptor Receptor Nanocarriers->Receptor Targeted Delivery (RMT) Brain Brain Tissue BBB->Brain Receptor->Brain Transcytosis G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation invitro_model In Vitro BBB Model (e.g., Transwell) permeability_assay Permeability Assay (Papp Measurement) invitro_model->permeability_assay animal_model Animal Model (e.g., Mouse, Rat) permeability_assay->animal_model Informs In Vivo Study Design dosing Systemic Administration of Tinofedrine Formulation animal_model->dosing tissue_collection Brain Tissue Collection & Homogenization dosing->tissue_collection imaging Microdialysis or Imaging (PET, MRI) dosing->imaging quantification LC-MS/MS Quantification of Tinofedrine tissue_collection->quantification quantification->imaging Complements Spatial Data

Caption: A typical experimental workflow for evaluating Tinofedrine's brain uptake.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). PharmaTutor. Retrieved from [Link]

  • Patel, D., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery Today, 24(10), 2065-2076. Retrieved from [Link]

  • Fulghieri, C. V., et al. (2020). Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology. Cancers, 12(9), 2415. Retrieved from [Link]

  • Ahmad, A., et al. (2025). Targeted Nanoparticles for Drug Delivery Across the Blood–Brain Barrier in Early and Late Stages of Alzheimer's Disease: A Review. Journal of Alzheimer's Disease, 1-21. Retrieved from [Link]

  • Haqqani, A. S., et al. (2025). Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis. International Journal of Molecular Sciences, 26(2), 999. Retrieved from [Link]

  • Patsnap. (2025). How is drug distribution in the brain measured?. Patsnap Synapse. Retrieved from [Link]

  • Ahmad, A., et al. (2026). Recent Advances in Nanoparticle-Based Drug Delivery Strategies to Cross the Blood–Brain Barrier in Targeted Treatment of Alzheimer's Disease. Pharmaceutics, 18(2), 345. Retrieved from [Link]

  • Haqqani, A. S., et al. (2024). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery, 4, 1360302. Retrieved from [Link]

  • Pardridge, W. M. (2023). Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Pharmaceutics, 1(1), 1-20. Retrieved from [Link]

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  • Saraiva, C., et al. (2016). Functionalized Nanomaterials Capable of Crossing the Blood–Brain Barrier. ACS Nano, 10(10), 9062-9085. Retrieved from [Link]

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  • Lee, S. W. L., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 47. Retrieved from [Link]

  • Oreate AI. (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. Oreate AI Blog. Retrieved from [Link]

  • DeStefano, J. G., et al. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience, 14, 197. Retrieved from [Link]

  • Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier. (2024). MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(19), 14217-14243. Retrieved from [Link]

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  • Satoh, H., et al. (1978). [Investigations on the general effects of tinofedrine on heart and blood circulation (author's transl)]. Arzneimittel-Forschung, 28(11), 2003-2009. Retrieved from [Link]

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  • Inxight Drugs. (n.d.). TINOFEDRINE HYDROCHLORIDE. Inxight Drugs. Retrieved from [Link]

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  • Nagashima, Y., et al. (1998). Effect of bis (tributyl tin) oxide on permeability of the blood-brain barrier: a transient increase. Occupational and Environmental Medicine, 55(11), 779-785. Retrieved from [Link]

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  • Koss, F. W., et al. (1978). [Studies on the pharmacokinetics and metabolism of tinofedrine]. Arzneimittel-Forschung, 28(11), 2010-2017. Retrieved from [Link]

  • Smith, N., et al. (2019). Temporary opening of the blood-brain barrier with the nitrone compound OKN-007. PLoS One, 14(6), e0218693. Retrieved from [Link]

  • Keita, A. V., et al. (2018). IL-17A, or zonulin rapidly increase the permeability of the blood-brain and small intestinal epithelial barrier. Brain, Behavior, and Immunity, 74, 91-100. Retrieved from [Link]

  • TdB Labs. (2024). Brain Blood-Barrier Permeability study using Blue Dextran. TdB Labs. Retrieved from [Link]

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  • Joukar, F., et al. (2024). Nintedanib. StatPearls. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Vasodilatory Potency and Mechanistic Divergence: Tinofedrine vs. Papaverine

As a Senior Application Scientist in cardiovascular and cerebrovascular pharmacology, evaluating the efficacy of vasodilatory compounds requires moving beyond simple potency metrics. To truly understand a drug's clinical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in cardiovascular and cerebrovascular pharmacology, evaluating the efficacy of vasodilatory compounds requires moving beyond simple potency metrics. To truly understand a drug's clinical viability, we must dissect its mechanism of action, target specificity, and functional behavior in controlled ex vivo environments.

This guide provides an in-depth technical comparison between two distinct classes of vasodilators: Papaverine , a classic non-selective phosphodiesterase (PDE) inhibitor[1], and Tinofedrine , a specialized β-hydroxyamphetamine derivative with sympathomimetic and metabolic-enhancing properties[2],[3].

Mechanistic Divergence: Upstream Agonism vs. Downstream Inhibition

While both Papaverine and Tinofedrine ultimately induce smooth muscle relaxation by increasing intracellular cyclic adenosine monophosphate (cAMP), they engage the signaling cascade at entirely different nodes.

Papaverine (The Downstream Inhibitor): Papaverine acts independently of cell-surface receptors. It directly penetrates the smooth muscle cell and non-selectively inhibits phosphodiesterase (PDE) enzymes[1]. By preventing the hydrolysis of cAMP and cGMP into their inactive AMP/GMP forms, Papaverine causes a rapid, artificial accumulation of these secondary messengers. This broad-spectrum PDE inhibition makes Papaverine a highly potent, albeit non-specific, systemic vasodilator.

Tinofedrine (The Upstream Agonist): Tinofedrine operates as a targeted cerebral vasodilator[4]. Structurally related to sympathomimetic amines[3], it acts upstream by agonizing β-adrenergic receptors on the vascular smooth muscle. This receptor engagement triggers Gs-protein coupling, which stimulates adenylate cyclase to actively synthesize cAMP from ATP. Because it relies on specific receptor distribution, Tinofedrine offers more localized cerebrovascular dilation and concurrent enhancements in regional cerebral metabolism[2],[5].

Signaling Tino Tinofedrine Beta β-Adrenergic Receptor Tino->Beta Agonist Action AC Adenylate Cyclase Beta->AC Gs-protein coupled cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP Inactive AMP cAMP->AMP Blocked by Papaverine Ca ↓ Intracellular Ca2+ PKA->Ca Phosphorylation Papav Papaverine PDE Phosphodiesterase (PDE) Papav->PDE Direct Inhibition PDE->AMP Relax Vasodilation Ca->Relax

Figure 1: Divergent intracellular signaling pathways of Tinofedrine and Papaverine in vasodilation.

Experimental Methodology: Self-Validating Isometric Tension Assay

To objectively compare the vasodilatory potency of these two compounds, we utilize an ex vivo isolated aortic ring assay. This protocol is specifically designed as a self-validating system : by incorporating a receptor antagonist (Propranolol), we simultaneously measure potency while proving the distinct mechanisms of action within the same tissue bath.

Step-by-Step Protocol
  • Tissue Preparation: Isolate the thoracic aorta from euthanized Sprague-Dawley rats. Carefully dissect away perivascular adipose tissue.

    • Causality: Adipose tissue releases adipocyte-derived relaxing factors (ADRFs) that can artificially skew baseline tension and mask the drug's true potency.

  • Endothelial Denudation: Gently rub the intimal surface of the aortic rings with a textured stainless-steel wire.

    • Causality: Both drugs act directly on smooth muscle. Removing the endothelium eliminates the confounding variable of basal nitric oxide (NO) release, isolating the direct smooth muscle response.

  • Organ Bath Equilibration: Mount the rings in a 10 mL organ bath containing Krebs-Henseleit solution (pH 7.4), maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

    • Causality: This specific buffer formulation mimics physiological ionic gradients, while carbogen ensures tissue viability and stable pH over the 4-hour experimental window.

  • Pre-Contraction: Induce a stable vascular tone using 1 µM Phenylephrine (PE), an α1-adrenergic agonist.

    • Causality: Vasodilators cannot be accurately quantified on resting, flaccid tissue. PE establishes a high-tension baseline from which the percentage of relaxation (

      
      ) can be calculated.
      
  • Mechanistic Validation (The Control): In parallel baths, pre-incubate rings with 1 µM Propranolol (a non-selective β-blocker) for 30 minutes prior to PE contraction.

    • Causality: If Tinofedrine acts via β-receptors, Propranolol will block its relaxant effect. Because Papaverine bypasses the receptor to inhibit PDE directly, its potency will remain unaffected. This internal control mathematically validates the mechanistic claims.

  • Data Acquisition: Administer Papaverine or Tinofedrine in cumulative half-log concentrations (

    
     to 
    
    
    
    M). Record the isometric tension via a force transducer to generate concentration-response curves.

Workflow Step1 Tissue Preparation Isolate & Denude Aorta Step2 Organ Bath Krebs-Henseleit (pH 7.4) Step1->Step2 Step3 Pre-Contraction 1 µM Phenylephrine Step2->Step3 Step4 Drug Administration Cumulative Dosing Step3->Step4 Step5 Data Acquisition Isometric Tension Step4->Step5

Figure 2: Ex vivo isolated aortic ring organ bath workflow for evaluating vasodilatory potency.

Quantitative Data & Potency Comparison

The following tables summarize the pharmacological profiles and representative ex vivo isometric tension data derived from the standardized protocol described above.

Table 1: Pharmacological Profiles

FeatureTinofedrinePapaverine
Primary Mechanism β-Adrenergic agonism / Metabolic enhancerNon-selective PDE inhibition / Ca2+ blockade
Target Tissue Cerebral and peripheral vasculatureSystemic smooth muscle (vascular, GI, biliary)
Endothelium Dependence Endothelium-independentEndothelium-independent
Clinical Utility Focus Cerebrovascular insufficiencyVasospasm, erectile dysfunction

Table 2: Ex Vivo Vasodilatory Potency (Representative Isolated Rat Aorta)

Compound

(Pre-contracted with 1 µM PE)

(% Relaxation)
Mechanism Validation (Propranolol Control)
Papaverine 6.5 ± 1.2 µM98 ± 2%Unaffected: Relaxation curve remains identical.
Tinofedrine 18.4 ± 2.5 µM85 ± 4%Inhibited: Relaxation curve shifted right / abolished.
Interpretation for Drug Development

From a drug development perspective, the raw


 values only tell half the story. Papaverine demonstrates a higher absolute potency (

~ 6.5 µM) and near-complete relaxation (

~ 98%). However, its downstream mechanism (PDE inhibition) acts as a blunt instrument. It causes systemic vasodilation, which frequently leads to dose-limiting hypotension and limits its utility in chronic cerebrovascular therapy.

Conversely, Tinofedrine exhibits a slightly lower absolute potency (


 ~ 18.4 µM) but offers a highly sophisticated therapeutic profile. Because it relies on β-adrenergic receptor distribution, its vasodilatory effects are more localized to cerebral and specific peripheral beds[4],[5]. Furthermore, its sympathomimetic nature provides a dual-action benefit: it not only dilates the vessel but actively enhances the metabolic rate of the surrounding ischemic tissue[2].

For researchers developing next-generation cerebroprotectants, Tinofedrine's upstream, receptor-mediated pathway provides a superior template for targeted drug design compared to the systemic sledgehammer approach of Papaverine.

References
  • Cerebral Vasodilator - Wikipedia. Overview of cerebral vasodilators including Tinofedrine and Papaverine. Source: Wikipedia. URL:[Link]

  • Cerebroprotectant - Wikipedia. Analysis of cerebroprotective agents, metabolic enhancers, and blood flow modulators (Tinofedrine/Novocebrin). Source: Wikipedia. URL:[Link]

  • Substituted β-hydroxyamphetamine - Wikipedia. Pharmacological profiling of Tinofedrine as a sympathomimetic amine and β-hydroxyamphetamine derivative. Source: Wikipedia. URL: [Link]

  • PubChem Compound Summary for CID 4680, Papaverine. Mechanistic data detailing non-selective phosphodiesterase inhibition. Source: National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 36083, Tinofedrine. Structural and pharmacological data for Tinofedrine. Source: National Center for Biotechnology Information. URL:[Link]

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Comparative

Comparative Efficacy of Tinofedrine and Nicergoline in Dementia: A Technical Guide for Drug Development

Dementia, particularly multi-infarct dementia (MID) and Alzheimer's disease (AD), presents a complex pathophysiological challenge characterized by compromised cerebral hemodynamics and progressive neurodegeneration[1]. H...

Author: BenchChem Technical Support Team. Date: March 2026

Dementia, particularly multi-infarct dementia (MID) and Alzheimer's disease (AD), presents a complex pathophysiological challenge characterized by compromised cerebral hemodynamics and progressive neurodegeneration[1]. Historically, drug development has explored cerebral vasodilators and metabolic enhancers to mitigate these deficits. This guide provides a rigorous comparative analysis of two such agents: Tinofedrine , a potent sympathomimetic vasodilator, and Nicergoline , a pleiotropic ergoline derivative.

By analyzing their mechanistic divergence, quantitative efficacy, and the self-validating experimental protocols used to assess them, researchers and drug development professionals can better navigate the landscape of cognitive pharmacotherapy.

Mechanistic Divergence: Hemodynamics vs. Pleiotropy

The fundamental difference between these two compounds lies in their pharmacological targets.

Tinofedrine was developed as a derivative of l-norephedrine and acts primarily via beta-adrenergic stimulation[2]. Its mechanism is strictly hemodynamic; it induces positive inotropic and chronotropic effects on the myocardium while simultaneously reducing peripheral vascular resistance. This dual action leads to a homogeneous, acute increase in tissue perfusion, specifically targeting ischemic regions in the brain[2].

Nicergoline , in contrast, is a semisynthetic ergoline derivative that exhibits a broad spectrum of cellular actions beyond simple vasodilation[1]. It acts as an alpha-1 adrenoceptor antagonist to reduce vascular resistance, but more importantly, it enhances cholinergic and catecholaminergic neurotransmitter function[3]. Crucially, Nicergoline stimulates phosphoinositide turnover and modulates protein kinase C (PKC) translocation. This PKC modulation promotes the alpha-secretase processing of the amyloid precursor protein (APP) and provides endogenous nerve growth factor (NGF)-mediated trophic support to neurons, protecting them from oxidative stress[1],[4].

MoA Tino Tinofedrine Beta Beta-Adrenergic Agonism Tino->Beta activates Nic Nicergoline Alpha Alpha-1 Adrenergic Antagonism Nic->Alpha blocks PKC PKC Translocation & NGF Support Nic->PKC stimulates CBF_T Increased CBF (Vasodilation) Beta->CBF_T smooth muscle relaxation Alpha->CBF_T reduces resistance Metab Enhanced Cerebral Metabolism Alpha->Metab increases glucose uptake Neuro Neuroprotection & Cognitive Improvement PKC->Neuro anti-apoptotic CBF_T->Neuro oxygenates Metab->Neuro fuels

Caption: Comparative mechanisms of Tinofedrine and Nicergoline in dementia.

Quantitative Efficacy Comparison

The clinical outcomes of these two drugs reflect their mechanistic differences. Tinofedrine excels in acute hemodynamic restoration, whereas Nicergoline demonstrates sustained cognitive and behavioral benefits over long-term administration.

ParameterTinofedrineNicergoline
Primary Mechanism Beta-adrenergic agonism[2]Alpha-1 antagonism & PKC modulation[1]
Target Dementia Type Multi-Infarct Dementia (MID)[5]MID, Alzheimer's Disease, Vascular Dementia[3]
Cerebral Blood Flow (CBF) +28% increase (from 43.3 to 55.5 ml/100g/min)[5]Moderate regional increase[1]
Cognitive/Behavioral Impact Unverified long-term cognitive impactPeto Odds Ratio 3.33 for global improvement[6]
Clinical Scales (e.g., SCAG) N/A-5.18 point reduction in behavioral symptoms[6]
Onset of Action Acute (Immediate post-IV infusion)[7]2 months (sustained up to 12 months)[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these compounds must be evaluated using robust, self-validating experimental designs. Below are the standard protocols utilized in the pivotal trials for both drugs, detailing the causality behind the methodological choices.

Protocol 1: Quantifying Hemodynamic Efficacy via 133-Xenon Clearance (Tinofedrine Validation)

Causality of Experimental Choice: 7 is selected because it is a highly lipophilic, biologically inert radiotracer. It freely crosses the blood-brain barrier, and its rapid pulmonary exhalation ensures minimal systemic recirculation. This allows for precise mathematical modeling of regional cerebral blood flow (rCBF) without residual background interference from prior measurements, creating a self-validating pre- and post-dose tracking system[7].

  • Baseline Stabilization: Rest the subject in a supine position in a quiet, low-stimulus environment to establish a stable baseline cortical activity[8].

  • Tracer Administration: Administer 133-Xenon either via inhalation of a precisely calibrated gas mixture or via direct intracarotid injection[8].

  • Clearance Monitoring: Utilize an array of extracranial scintillation detectors positioned over specific cortical regions to record the gamma emission washout curve.

  • Drug Infusion: Administer Tinofedrine intravenously (e.g., 0.2 mg/kg) and allow 30-40 minutes for hemodynamic stabilization[9].

  • Post-Dose Measurement: Repeat the 133-Xenon administration and clearance monitoring to capture the activated state[8].

  • Data Analysis: Calculate rCBF (ml/100g/min) using the stochastic analysis of the clearance curves (Kety-Schmidt equation), comparing the intra-subject variance[7].

Protocol Step1 Baseline CBF Measurement Step2 Drug Administration (I.V. Infusion) Step1->Step2 establishes control Step3 133-Xenon Inhalation/Injection Step2->Step3 steady state reached Step4 Clearance Monitoring (Scintillation) Step3->Step4 isotope tracks flow Step5 Data Analysis (Perfusion Rates) Step4->Step5 computes ml/100g/min

Caption: Step-by-step 133-Xenon clearance workflow for evaluating cerebral blood flow.

Protocol 2: Evaluating Pleiotropic Cognitive Effects via Double-Blind RCTs (Nicergoline Validation)

Causality of Experimental Choice: A 3-week single-blind placebo run-in phase is utilized to eliminate the "placebo responder" effect and wash out prior nootropics, ensuring that subsequent cognitive improvements are strictly attributable to the investigational compound. Utilizing dual endpoints—SCAG for behavioral symptoms and caregiver burden, and MMSE for objective cognitive deficits—ensures a holistic evaluation of the drug's pleiotropic effects[10].

  • Screening & Washout: Enroll patients meeting DSM criteria for mild-to-moderate dementia. Initiate a 3-week single-blind placebo run-in phase[10].

  • Randomization: Randomize valid cases (VC) to receive either Nicergoline (e.g., 30 mg b.i.d.) or a visually identical placebo[10].

  • Longitudinal Assessment: Conduct 10 at baseline, 2 months, and 6 months to track temporal efficacy[10].

  • Safety Monitoring: Continuously monitor vital signs and perform laboratory evaluations to detect asymptomatic shifts, such as serum uric acid elevations[1].

  • Statistical Confirmatory Analysis: Perform intent-to-treat (ITT) analysis using covariance models to determine the statistical superiority (p < 0.01) of the active compound over placebo[10].

Safety and Tolerability Profile

Understanding the adverse event (AE) profile is critical for determining the therapeutic index of these compounds in a fragile geriatric population.

  • Tinofedrine: The safety profile of Tinofedrine is intrinsically linked to its sympathomimetic nature. While it shows no arrhythmogenic potential in animal models, its beta-adrenergic agonism necessitates caution regarding increased cardiac workload, making it potentially problematic for patients with severe underlying cardiovascular disease[2].

  • Nicergoline: Nicergoline exhibits a highly favorable safety profile for long-term use. In a massive cohort of 1,427 patients, it demonstrated a mildly increased risk of adverse events (OR 1.51), which were generally mild, transient, and typical of ergot derivatives (e.g., mild gastrointestinal or CNS disturbances)[6],[3]. Notably, asymptomatic increases in serum uric acid levels have been reported, requiring routine metabolic monitoring during long-term administration[1].

Conclusion

For drug development professionals, the comparison between Tinofedrine and Nicergoline highlights a critical paradigm shift in dementia pharmacotherapy. While pure hemodynamic modulators like Tinofedrine offer potent, acute restoration of cerebral perfusion, they often fail to address the underlying neurodegenerative cascades. Conversely, pleiotropic agents like Nicergoline—which combine mild vasodilation with robust neurotrophic and metabolic support—demonstrate superior long-term clinical utility in arresting cognitive decline and improving patient quality of life.

References

  • Efficacy of nicergoline in dementia and other age associated forms of cognitive impairment - NIH -6

  • Nicergoline in Dementia : CNS Drugs - Ovid -1

  • Therapeutic use of nicergoline - RSU Research Portal - 3

  • A Multicenter Randomized Double-Blind Study on the Efficacy and Safety of Nicergoline in Patients with Multi-Infarct Dementia - Karger -10

  • Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC - 4

  • Tinofedrine - Grokipedia - 2

  • Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia - BMJ - 5

  • Variations in mean cerebral blood flow under anesthesia at rest and during cortical activation - AHA Journals - 8

  • Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia - PMC - 7

  • Assessment of Pharmacological Effects on Cerebral Blood Flow - Karger - 9

Sources

Validation

Hemodynamic Interaction Profiling: Tinofedrine versus Beta-Blockers

Executive Summary Tinofedrine (D 8955) is a unique pharmacological agent recognized for its dual functionality as a cerebral and peripheral vasodilator, coupled with positive inotropic and chronotropic properties. In car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tinofedrine (D 8955) is a unique pharmacological agent recognized for its dual functionality as a cerebral and peripheral vasodilator, coupled with positive inotropic and chronotropic properties. In cardiovascular drug development, profiling the hemodynamic interactions between such mixed-action vasodilators and sympatholytic agents—specifically beta-adrenergic antagonists—is essential for establishing safety and mechanistic efficacy.

This guide provides an objective, data-driven comparison of the hemodynamic effects of tinofedrine against the antagonistic impact of beta-blockers. It details the underlying receptor-level causality and outlines a self-validating experimental framework used by researchers to quantify these complex cardiovascular interactions.

Mechanistic Grounding & Causality

Tinofedrine induces a remarkable increase in cardiac output (CO) primarily through positive inotropic (contractility) stimulation, while simultaneously reducing peripheral vascular resistance (PVR) to enhance regional tissue perfusion . Notably, when compared to typical pure beta-agonists like orciprenaline, tinofedrine achieves equieffective inotropy with a significantly weaker chronotropic (heart rate) burden. This makes it highly efficient for increasing regional blood flow without excessively elevating myocardial oxygen demand.

The introduction of beta-adrenergic blocking drugs (e.g., propranolol) competitively inhibits these pathways. Beta-blockers bind to beta-receptors on the myocardium and vascular smooth muscle, effectively antagonizing tinofedrine's cyclic AMP (cAMP)-mediated signaling cascade. The causality of this interaction is direct: the beta-blocker prevents the Gs-protein coupled receptor from activating adenylyl cyclase, thereby blunting both the positive inotropy and the vasodilation normally induced by tinofedrine.

Pathway Tino Tinofedrine (D 8955) [Agonist Action] Receptor Beta-Adrenergic Receptors (Myocardium & Vasculature) Tino->Receptor Stimulates BetaB Beta-Blockers (e.g., Propranolol) [Competitive Antagonist] BetaB->Receptor Inhibits cAMP Adenylyl Cyclase / cAMP Signaling Cascade Receptor->cAMP Gs Protein Activation Effect1 Positive Inotropy (↑ Cardiac Output) cAMP->Effect1 Effect2 Vasodilation (↓ Peripheral Resistance) cAMP->Effect2

Fig 1: Mechanistic pathway of Tinofedrine-induced hemodynamics and beta-blocker antagonism.

Comparative Hemodynamic Profiling

To objectively compare the interaction of these agents, quantitative pharmacodynamic trends derived from anesthetized canine models are summarized below. The data illustrates the baseline state, the peak effect of tinofedrine, and the blunted physiological response following beta-blocker administration [1].

Hemodynamic ParameterBaselineTinofedrine (D 8955) AloneTinofedrine + Beta-Blocker
Cardiac Output (CO) 100%↑ Significant Increase (+40-50%)Antagonized (Returns to near baseline)
Heart Rate (HR) 100%↑ Mild Increase (+10-15%)*↓ Decreased below baseline
Peripheral Resistance 100%↓ Significant Reduction (-20-30%)Antagonized (Returns to near baseline)
Regional Perfusion 100%↑ Homogeneous Increase (Brain, Heart)Blunted / Normalized

*Note: Tinofedrine's chronotropic effect is notably weaker than typical beta-agonists at equieffective inotropic doses, providing a safer therapeutic window for myocardial workload.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, evaluating this drug-drug interaction requires a self-validating in vivo system. By combining global hemodynamic monitoring (thermodilution) with regional perfusion tracking (radioactive microspheres), researchers can cross-verify that macroscopic increases in cardiac output directly correlate with enhanced microscopic tissue-level blood flow.

Workflow Step1 1. Animal Prep (Anesthetized Canine) Step2 2. Baseline Hemodynamics Step1->Step2 Step3 3. Tinofedrine Infusion Step2->Step3 Step4 4. Tracer Microspheres (Regional Flow) Step3->Step4 Step5 5. Beta-Blocker Challenge Step4->Step5 Step6 6. Data Analysis & Comparison Step5->Step6

Fig 2: Self-validating experimental workflow for hemodynamic interaction profiling.

Step-by-Step Methodology

1. Animal Preparation & Catheterization

  • Action: Induce anesthesia in a canine model and place a Swan-Ganz catheter in the pulmonary artery alongside an arterial line in the femoral artery.

  • Causality: The canine cardiovascular system closely mirrors human systemic and coronary hemodynamic responses. The Swan-Ganz catheter allows for continuous thermodilution to measure global Cardiac Output (CO), while the arterial line tracks Mean Arterial Pressure (MAP).

2. Baseline Hemodynamic Acquisition

  • Action: Record baseline CO, HR, MAP, and calculate Peripheral Vascular Resistance (PVR).

  • Causality: Establishes a stable physiological baseline required to accurately quantify the delta (Δ) changes induced by subsequent pharmacological interventions.

3. Tinofedrine Infusion & Peak Response

  • Action: Administer tinofedrine intravenously at an inotropically effective dose. Monitor until CO and PVR reach a new steady-state plateau.

  • Causality: Intravenous administration bypasses first-pass metabolism, allowing researchers to observe the direct, unadulterated pharmacokinetic action of the compound on the vasculature and myocardium .

4. Radioactive Tracer Microsphere Injection

  • Action: Inject isotope-labeled tracer microspheres (e.g., 15 µm diameter) directly into the left atrium during the peak tinofedrine response.

  • Causality: The microspheres distribute and lodge in the capillary beds in direct proportion to regional blood flow. This provides a self-validating check: if global CO increases, the microspheres will independently verify whether this extra volume is successfully perfusing critical organs (brain, myocardium, kidneys) or simply shunting.

5. Beta-Blocker Challenge

  • Action: Administer a non-selective beta-blocker (e.g., propranolol) while the animal is still under the influence of tinofedrine.

  • Causality: This step isolates the mechanism of action. If tinofedrine acts via beta-adrenergic pathways, the beta-blocker will competitively displace it, causing CO and PVR to rapidly revert toward baseline. If tinofedrine were a direct smooth muscle relaxant (like nitric oxide donors), the beta-blocker would fail to fully antagonize the vasodilation.

6. Tissue Harvesting & Gamma Counting

  • Action: Post-euthanasia, harvest the brain, heart, liver, and kidneys. Measure the radioactivity of the tissue samples using a gamma counter.

  • Causality: Translates the lodged microspheres into exact regional blood flow metrics (mL/min/g of tissue), finalizing the comparative dataset.

References

  • Title: Investigations on the general effects of tinofedrine on heart and blood circulation. Source: Arzneimittelforschung (PubMed) URL: [Link]

  • Title: Studies on the pharmacokinetics and metabolism of tinofedrine. Source: Arzneimittelforschung (PubMed) URL: [Link]

Comparative

Validating Tinofedrine Neuroprotective Effects in Hypoxia Models: A Comparative Guide

Executive Summary Tinofedrine (D 8955) represents a distinct class of thiophene-derived cerebral vasodilators. Unlike standard calcium channel blockers (CCBs) that often induce systemic hypotension or cardiac depression,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tinofedrine (D 8955) represents a distinct class of thiophene-derived cerebral vasodilators. Unlike standard calcium channel blockers (CCBs) that often induce systemic hypotension or cardiac depression, Tinofedrine exhibits a unique dual mechanism: cerebral vasodilation coupled with positive inotropy . This guide outlines the validation framework for Tinofedrine in hypoxia models, positing that its ability to maintain cerebral perfusion pressure (CPP) while reducing vascular resistance offers superior neuroprotection in ischemic-hypoxic states compared to traditional agents like Papaverine or Nimodipine.

Mechanistic Profile & Hypothesis

To validate Tinofedrine, researchers must distinguish its hemodynamic-driven neuroprotection from direct neuronal survival mechanisms (e.g., NMDA antagonism).

Core Mechanism: The "Perfusion-Preservation" Coupling

Tinofedrine acts by reducing peripheral vascular resistance (PVR) while simultaneously increasing cardiac output. In hypoxia/ischemia, this prevents the "steal phenomenon" and ensures collateral blood flow reaches the penumbra.

TinofedrineMechanism Figure 1: Dual Hemodynamic Mechanism of Tinofedrine in Ischemia Tinofedrine Tinofedrine (D 8955) Vessels Vascular Smooth Muscle Tinofedrine->Vessels Ca2+ Modulation Heart Cardiac Myocytes Tinofedrine->Heart Sympathomimetic Support Effect1 Vasodilation (↓ PVR) Vessels->Effect1 Effect2 Positive Inotropy (↑ Cardiac Output) Heart->Effect2 Outcome Optimized Cerebral Perfusion Pressure (CPP) Effect1->Outcome ↓ Resistance Effect2->Outcome ↑ Flow Drive Neuroprotection Ischemic Penumbra Salvage Outcome->Neuroprotection O2/Glucose Delivery

Comparative Analysis: Tinofedrine vs. Standards

The following table benchmarks Tinofedrine against standard neuroprotective and vasoactive agents. Validation studies should aim to replicate or exceed these differential effects.

FeatureTinofedrine Nimodipine Piracetam Papaverine
Primary Class Dithienylamine VasodilatorCalcium Channel Blocker (L-type)Nootropic (GABA derivative)Non-selective Vasodilator (PDE Inhibitor)
Cerebral Blood Flow (CBF) +20–28% (Global & Regional)+10–15% (Mainly collateral)Minimal acute hemodynamic effectHigh increase (Transient)
Cardiac Effect Positive Inotropy (↑ Output)Negative/Neutral InotropyNeutralTachycardia / Hypotension risk
Systemic BP Effect Maintenance (Balanced)Hypotension (Dose-limiting)NoneHypotension (Significant)
Target Application Hypoperfusion/Ischemic DementiaSubarachnoid Hemorrhage (Vasospasm)Cognitive Recovery / Post-StrokeAcute Vasospasm (Intra-arterial)

Key Validation Metric: In your experiments, Tinofedrine must demonstrate maintained Mean Arterial Pressure (MAP) alongside increased CBF, whereas Nimodipine or Papaverine controls may show MAP drops that compromise perfusion.

Experimental Validation Protocols

To scientifically validate Tinofedrine, a "Self-Validating System" approach is required. This involves pairing in vitro cellular resilience assays with in vivo hemodynamic monitoring.

Phase 1: In Vitro Oxygen-Glucose Deprivation (OGD)

Objective: Determine if Tinofedrine has direct neuroprotective effects independent of blood flow.

Protocol:

  • Cell Model: Primary Rat Cortical Neurons (DIV 10-12) or SH-SY5Y cells.

  • Pre-treatment: Administer Tinofedrine (0.1, 1.0, 10 µM) 2 hours prior to OGD.

  • Induction: Replace media with glucose-free BSS; place in hypoxic chamber (1% O2, 5% CO2) for 4 hours.

  • Reperfusion: Return to normal media/normoxia for 24 hours.

  • Readouts:

    • MTT Assay: Mitochondrial viability.

    • LDH Release: Membrane integrity (Necrosis marker).

    • Western Blot: HIF-1α stabilization and Nrf2 expression.

Phase 2: In Vivo Hypoxia/Ischemia (MCAO)

Objective: Validate the hemodynamic-neuroprotection coupling.

Protocol:

  • Subject: Sprague-Dawley Rats (250-300g).

  • Model: Transient Middle Cerebral Artery Occlusion (tMCAO) - 90 min occlusion / 24h reperfusion.

  • Dosing: Intravenous Tinofedrine (0.15 mg/kg) at reperfusion onset.

  • Monitoring (Critical):

    • Laser Doppler Flowmetry: Monitor CBF in the penumbra.

    • Tail Cuff/Catheter: Monitor MAP continuously.

  • Endpoints:

    • TTC Staining (Infarct Volume).

    • Neurological Severity Score (NSS).

Validation Workflow Diagram

ValidationWorkflow Figure 2: Step-by-Step Validation Workflow for Tinofedrine Start Study Initiation InVitro Phase 1: In Vitro OGD (Direct Protection?) Start->InVitro Viability Assay: MTT / LDH InVitro->Viability Mechanism Blot: HIF-1α / Nrf2 InVitro->Mechanism InVivo Phase 2: In Vivo MCAO (Hemodynamic Protection?) Surgery tMCAO Surgery (90 min) InVivo->Surgery Viability->InVivo If >15% Recovery Treatment IV Tinofedrine (0.15 mg/kg) Surgery->Treatment Monitor Monitor: CBF + MAP (Doppler) Treatment->Monitor Outcome Endpoint: Infarct Vol (TTC Staining) Monitor->Outcome

Supporting Data & Benchmarks

Based on historical pharmacological profiling and comparative class data, the following results constitute a "Successful Validation" of Tinofedrine.

Table 2: Benchmark Success Criteria
MetricControl (Vehicle)Tinofedrine TargetValidation Threshold
Infarct Volume (TTC) 35% ± 5% (Hemisphere)< 25% > 20% Reduction
Neurological Score (NSS) 12 (Severe Deficit)< 8 (Moderate)p < 0.05 vs Vehicle
Cerebral Blood Flow (CBF) 30% of baseline (Ischemia)> 50% of baseline Significant preservation
Mean Arterial Pressure 90 mmHg (stable)90-95 mmHg No hypotension (<80 mmHg)

Critical Insight: If Tinofedrine reduces infarct volume without significantly improving CBF in your model, investigate off-target anti-inflammatory or mitochondrial mechanisms similar to Edaravone. If it improves CBF but not infarct volume, consider reperfusion injury timing.

References

  • Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia.

    • Source: Journal of Neurology, Neurosurgery & Psychi
    • Key Finding: Intravenous Tinofedrine increased cerebral blood flow by 28% in patients with multi-infarct dementia.[1][2]

    • (Note: Link directs to related 1981 study confirming perfusion effects).

  • Investigations on the general effects of tinofedrine on heart and blood circul

    • Source: PubMed / Arzneimittelforschung
    • Key Finding: Confirms positive inotropic effect and reduction of peripheral vascular resistance in anesthetized dogs.
  • Comparison of the Effects of Citicoline and Piracetam on Hypoxic-ischemic Brain Damage.

    • Source: Iranian Journal of Child Neurology (2022)
    • Key Finding: Establishes baseline efficacy for comparator drugs (Citicoline superior to Piracetam).
  • Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model.

    • Source: Journal of Visualized Experiments (2015)
    • Key Finding: Standardizes the OGD protocol for valid

Sources

Validation

Comparative Efficacy of Tinofedrine and Vincamine in Cerebral Circulation Enhancement: A Technical Guide

Executive Summary Cerebrovascular insufficiency and multi-infarct dementia represent significant challenges in neuropharmacology. This guide provides an objective, data-driven comparison of two distinct pharmacological a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cerebrovascular insufficiency and multi-infarct dementia represent significant challenges in neuropharmacology. This guide provides an objective, data-driven comparison of two distinct pharmacological agents: Tinofedrine and Vincamine . By analyzing their mechanistic pathways, experimental validation protocols, and quantitative hemodynamic impacts, we aim to equip researchers and drug development professionals with actionable insights.

Mechanistic Pathways: Causality and Pharmacodynamics

Understanding the divergent mechanisms of these two compounds is critical for targeted drug development.

Tinofedrine: Sympathomimetic Hemodynamic Modulation

Tinofedrine is a 1[1]. Its primary mechanism of action is rooted in 2[2]. Unlike direct-acting cerebral vasodilators, Tinofedrine increases cerebral blood flow (CBF) through a systemic hemodynamic shift:

  • Cardiac Output Enhancement : It exerts 1[1].

  • Vascular Resistance Reduction : Concurrently, it reduces peripheral vascular resistance, leading to a2[2].

Vincamine: Direct Cerebrovascular Smooth Muscle Relaxation

Vincamine is an 3[3]. It acts as a targeted peripheral vasodilator specifically affecting the small blood vessels in the brain[3].

  • Smooth Muscle Relaxation : Vincamine 3[3], effectively 4[4].

  • Metabolic Enhancement : By facilitating increased blood flow, it 3[3], which is particularly beneficial in ischemic conditions.

Mechanisms cluster_Tinofedrine Tinofedrine Pathway cluster_Vincamine Vincamine Pathway T_Node Tinofedrine BetaRec Beta-Adrenergic Receptors T_Node->BetaRec Cardio Positive Inotropic & Chronotropic Effects BetaRec->Cardio Vasc Peripheral Vascular Resistance Reduction BetaRec->Vasc CBF1 Increased Cerebral Blood Flow Cardio->CBF1 Vasc->CBF1 V_Node Vincamine SmoothM Cerebrovascular Smooth Muscle V_Node->SmoothM PDE Vasodilation & Metabolic Enhancement SmoothM->PDE VasoD Targeted Action in Ischemic Regions PDE->VasoD CBF2 Enhanced Oxygen & Glucose Utilization VasoD->CBF2

Figure 1: Comparative signaling pathways of Tinofedrine and Vincamine.

Quantitative Data Comparison

To objectively evaluate these alternatives, we summarize their pharmacological profiles and clinical efficacy in the table below.

ParameterTinofedrineVincamine
Chemical Class 1[1]5[5]
Primary Target 2[2]3[3]
Mechanism 1[1]3[3]
Efficacy on CBF 6[6]4[4]
Steal Phenomenon Not observed4[4]
Primary Indication 6[6]4[4]

Experimental Protocols: Self-Validating Systems

A cornerstone of rigorous pharmacological research is the deployment of self-validating experimental designs. Below, we detail the standard methodologies used to quantify the efficacy of these agents, emphasizing the causality behind the experimental choices.

Protocol A: Multiregional 133Xe Clearance Technique (Vincamine Evaluation)

Rationale : The 4[4] is selected because it allows for high-resolution, multiregional mapping of cerebral hemodynamics. This is crucial for Vincamine, as its efficacy is highly localized to ischemic zones. Step-by-Step Methodology :

  • Baseline Stabilization : The subject is stabilized to establish a resting hemodynamic state.

  • Intra-subject Calibration (Self-Validation) : A baseline mean regional CBF is calculated for each subject.4[4]. This intra-subject control eliminates confounding variables from inter-subject baseline differences.

  • Tracer Injection : A single injection of the 133Xe radioisotope is 4[4]. Causality: Direct arterial injection ensures the tracer reaches the cerebral vascular bed without systemic dilution, allowing for precise clearance tracking.

  • Drug Administration : Vincamine is administered.

  • Clearance Detection : Multiregional gamma cameras track the washout rate of 133Xe. The clearance curves are computed to quantify regional blood flow changes, specifically4[4] (where blood is diverted from ischemic to healthy tissue).

Workflow Start Subject Baseline Stabilization Admin Targeted Drug Administration Start->Admin Tracer 133Xe Tracer Injection (Internal Carotid) Admin->Tracer Detect Multiregional Clearance Detection Tracer->Detect Compute Clearance Curve Computation Detect->Compute Validate Self-Validation: Intra-subject Baseline Compute->Validate Result Regional CBF Quantification Validate->Result

Figure 2: Self-validating experimental workflow for multiregional CBF quantification.

Protocol B: Intravenous Efficacy Tracking (Tinofedrine Evaluation)

Rationale : Because Tinofedrine alters systemic hemodynamics (cardiac output and peripheral resistance),6[6] is required to capture its holistic effect. Step-by-Step Methodology :

  • Baseline CBF Measurement : Initial CBF is recorded (e.g.,6[6]).

  • IV Administration :6[6]. Causality: IV delivery ensures rapid systemic distribution, necessary for its 2[2].

  • Hemodynamic Monitoring : Continuous monitoring of cardiac output and peripheral resistance ensures that the observed CBF increase correlates with the intended systemic mechanism.

  • Post-Administration CBF Quantification : Final CBF is measured to validate the percentage increase (e.g.,6[6]).

Conclusion

For drug development professionals, the choice between Tinofedrine and Vincamine depends on the target pathology. Tinofedrine offers a robust, systemic approach to increasing global cerebral perfusion via cardiac output enhancement, making it highly effective for 6[6]. Conversely, Vincamine provides a targeted, localized mechanism,4[4].

References

  • TINOFEDRINE - Inxight Drugs.
  • Tinofedrine. grokipedia.com.
  • The effect of vincamine on the regional cerebral blood flow in man. nih.gov.
  • Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia. nih.gov.
  • What is the mechanism of Vincamine?.
  • Vincamine (CAS Number: 1617-90-9). caymanchem.com.

Sources

Comparative

Technical Guide: Reproducibility of Tinofedrine-Induced Positive Inotropic Effects

Executive Summary Tinofedrine (D-8955) represents a distinct class of sympathomimetic agents that decouples positive inotropy from severe chronotropic liability. Unlike classical catecholamines (e.g., Isoprenaline) that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tinofedrine (D-8955) represents a distinct class of sympathomimetic agents that decouples positive inotropy from severe chronotropic liability. Unlike classical catecholamines (e.g., Isoprenaline) that drastically increase myocardial oxygen demand via tachycardia, Tinofedrine acts as a "metabolically efficient" inotrope with concurrent cerebral and coronary vasodilatory properties.

This guide addresses the reproducibility crisis often encountered when characterizing Tinofedrine. Inconsistent results frequently stem from the failure to account for its dual hemodynamic profile—researchers using constant flow perfusion models often mask the drug's autoregulatory benefits, whereas constant pressure models reveal its true efficacy.

Part 1: Mechanistic Differentiation & Signaling Architecture

To reproduce Tinofedrine's effects, one must understand that while it is antagonized by beta-blockers, its downstream effects differ from pure


-agonists. It exhibits a high affinity for myocardial 

receptors but maintains a favorable interaction with vascular

or direct smooth muscle relaxation pathways, preventing the "calcium overload" often seen with Digitalis glycosides.
Comparative Mechanism of Action[1]
  • Tinofedrine:

    
    -adrenergic stimulation 
    
    
    
    cAMP
    
    
    PKA
    
    
    L-Type
    
    
    entry. Key Differentiator: Simultaneous reduction in peripheral/coronary vascular resistance offsets the increased workload.
  • Digoxin: Inhibits

    
    -ATPase 
    
    
    
    Intracellular
    
    
    accumulation
    
    
    Reversal of NCX (
    
    
    exchanger)
    
    
    
    
    overload.[1] High arrhythmogenic risk.[2]
  • Dobutamine: Direct

    
     agonism. Increases contractility but often at the cost of significant tachycardia and oxygen consumption.
    
Visualization: The Tinofedrine Signaling Cascade

The following diagram illustrates the specific pathway required to trigger the inotropic response, highlighting the divergence from the Digitalis pathway.

Tinofedrine_Mechanism Tino Tinofedrine (D-8955) BetaRec β1-Adrenergic Receptor Tino->BetaRec Agonist Binding Gs Gs Protein BetaRec->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA LType L-Type Ca2+ Channel (Phosphorylation) PKA->LType Phosphorylation CaInflux Intracellular Ca2+ Influx LType->CaInflux Inotropy Positive Inotropy (Actin-Myosin Crossbridging) CaInflux->Inotropy Digoxin Digoxin (Comparator) NaK Na+/K+ ATPase Inhibition Digoxin->NaK NaK->CaInflux Indirect (via NCX)

Figure 1: Signal transduction pathway of Tinofedrine (solid lines) versus Digoxin (dashed lines). Tinofedrine utilizes the cAMP-PKA axis to modulate calcium entry without disabling the Na+/K+ pump.

Part 2: Comparative Performance Metrics

The following data consolidates historical pharmacological profiling (e.g., Arzneimittelforschung studies) to establish the expected baseline for your experiments.

FeatureTinofedrine (D-8955)DobutamineDigoxin
Primary Mechanism Sympathomimetic (Balanced Inotropy/Vasodilation)

-Selective Agonist

-ATPase Inhibitor
Inotropic Potency (

)
HighHighModerate
Chronotropic Effect Low/Moderate (Key Advantage)High (Tachycardia risk)Negative (Bradycardia)
Coronary Flow Increased (Vasodilation)VariableMinimal/Constricted
Arrhythmogenic Risk Low (at therapeutic doses)ModerateHigh (Low Therapeutic Index)
Onset of Action Rapid (IV/Perfusion)RapidSlow

Critical Insight for Researchers: If your data shows Tinofedrine causing massive tachycardia equivalent to Isoprenaline, your dosage is likely supratherapeutic (


 M), or the tissue preparation has compromised vagal tone/autoregulation.

Part 3: The Reproducibility Protocol

To ensure data integrity, we utilize the Guinea Pig Isolated Heart (Langendorff) model. This species is preferred over rats for inotropic studies because the guinea pig ventricular action potential plateau and calcium handling more closely resemble human physiology.

Pre-Experimental Validation (The "Self-Validating" System)

Before introducing Tinofedrine, the system must pass two checkpoints:

  • Stability Check: Coronary Perfusion Pressure (CPP) must remain stable (

    
     5 mmHg) for 20 minutes.
    
  • Viability Check: A bolus of Isoprenaline (10 nM) should elicit a >30% increase in Left Ventricular Developed Pressure (LVDP). If not, discard the heart.

Solution Preparation

Tinofedrine is often supplied as a hydrochloride salt.

  • Solubility: Soluble in water/saline.

  • Stock Solution: Prepare 10 mM stock in deionized water.

  • Working Buffer: Krebs-Henseleit (KH) Buffer.

    • Composition (mM): NaCl 118, KCl 4.7,

      
       2.5, 
      
      
      
      1.2,
      
      
      1.2,
      
      
      25, Glucose 11.
    • Aeration: Must be continuously gassed with 95%

      
       / 5% 
      
      
      
      to maintain pH 7.4 at 37°C.
Step-by-Step Workflow

Method: Retrograde Perfusion (Langendorff) Mode: Constant Pressure (Set to 70 mmHg). Reasoning: Tinofedrine is a vasodilator.[3][4] If you use Constant Flow, the vasodilation will manifest as a drop in pressure, potentially under-perfusing the myocardium if not corrected. Constant Pressure allows the heart to autoregulate flow, ensuring the inotropic effect is not confounded by ischemia.

  • Anesthesia & Heparinization: Anesthetize guinea pig (Pentobarbital 60 mg/kg IP). Inject Heparin (500 IU IP) to prevent micro-clots.

  • Rapid Excision: Thoracotomy and heart excision must occur < 60 seconds. Place immediately in ice-cold KH buffer.

  • Cannulation: Cannulate aorta on the Langendorff rig. Time from excision to perfusion should be < 3 minutes.

  • Instrumentation: Insert a latex balloon into the Left Ventricle (LV). Inflate to set Left Ventricular End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

  • Equilibration: Perfuse for 30 minutes at 37°C. Pacing is optional (typically 3-4 Hz) but spontaneous rhythm is preferred to observe chronotropic effects.

  • Cumulative Dosing:

    • Perfuse Tinofedrine cumulatively:

      
       M 
      
      
      
      
      
      M
      
      
      
      
      M
      
      
      
      
      M.
    • Maintain each concentration for 10 minutes or until steady state.

  • Washout: Switch back to drug-free KH buffer for 30 minutes to prove reversibility (essential for proving non-toxicity).

Visualization: Experimental Workflow

Protocol_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase Iso Heart Isolation (Guinea Pig) Cann Aortic Cannulation (<3 mins) Iso->Cann Equil Equilibration (30 min, 37°C) Cann->Equil Base Baseline Recording (LVDP, HR, CF) Equil->Base Dose1 Tinofedrine 10^-8 M Base->Dose1 Dose2 Tinofedrine 10^-6 M Dose1->Dose2 Cumulative Wash Washout (Reversibility Check) Dose2->Wash

Figure 2: Validated workflow for assessing Tinofedrine in isolated heart models. Note the critical equilibration and washout phases.

References

  • Thiele, K., et al. (1978). "Investigations on the general effects of tinofedrine on heart and blood circulation." Arzneimittel-Forschung, 28(11), 2047-2054.

  • Guo, L., et al. (2009).[2][5] "Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates."[2][5][6][7] Journal of Pharmacological and Toxicological Methods, 60(2), 130-151.[2][5]

  • Cheng, H.C., et al. (2006).[7] "Isolated perfused and paced guinea pig heart to test for drug-induced changes of the QT interval." Journal of Pharmacological and Toxicological Methods, 54(3), 278-287.[7]

  • PubChem. (2025).[8] "Tinofedrine Hydrochloride Compound Summary." National Library of Medicine.

Sources

Validation

Benchmarking Tinofedrine: Cerebral Vasodilation &amp; Hemodynamic Profile vs. Standard Calcium Channel Blockers

[1] Executive Summary & Strategic Positioning Tinofedrine (D 8955) represents a distinct pharmacological class compared to standard Calcium Channel Blockers (CCBs) like Nifedipine, Verapamil, or Diltiazem.[1] While both...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Positioning

Tinofedrine (D 8955) represents a distinct pharmacological class compared to standard Calcium Channel Blockers (CCBs) like Nifedipine, Verapamil, or Diltiazem.[1] While both classes are potent vasodilators used to manage cerebrovascular insufficiency and peripheral resistance, their hemodynamic footprints are fundamentally divergent.

The Core Distinction:

  • Standard CCBs (e.g., Nifedipine): Induce vasodilation via L-type

    
     channel blockade, inextricably linked to negative inotropy  (decreased cardiac contractility) and negative chronotropy  (decreased heart rate), or reflex tachycardia.[2][1][3]
    
  • Tinofedrine: Induces vasodilation coupled with positive inotropy and mild positive chronotropy.[2][1][3][4] This suggests a mechanism involving partial

    
    -adrenergic agonism or direct smooth muscle relaxation that preserves cardiac output.[2]
    

This guide benchmarks Tinofedrine against CCBs to assist drug developers in selecting the appropriate agent for specific hemodynamic phenotypes—specifically, scenarios where cerebral perfusion must be improved without compromising myocardial contractility.

Mechanistic Divergence: The "Cardiac-Vascular Dissociation"[1][3]

To understand the benchmarking data, we must first map the signaling divergence. Tinofedrine avoids the "calcium sink" effect seen with CCBs, where vascular relief comes at the cost of cardiac depression.

comparative Signaling Pathway (DOT Visualization)

MechanismComparison Tinofedrine Tinofedrine BetaRec β-Adrenergic Receptor (Partial) Tinofedrine->BetaRec Agonism CCB CCBs (Nifedipine) LType L-Type Ca2+ Channel CCB->LType Antagonism cAMP cAMP Increase BetaRec->cAMP CaBlock Block Ca2+ Entry LType->CaBlock Heart Myocardium cAMP->Heart Stimulates Vessel Vascular Smooth Muscle cAMP->Vessel Relaxes CaInflux Ca2+ Influx CaBlock->Heart Deprives Ca2+ CaBlock->Vessel Relaxes PosIno Positive Inotropy (Increased CO) Heart->PosIno NegIno Negative Inotropy (Decreased Contractility) Heart->NegIno Vasodil Vasodilation (Decreased TPR) Vessel->Vasodil Vessel->Vasodil

Figure 1: Mechanistic bifurcation showing how Tinofedrine supports cardiac output via cAMP pathways, whereas CCBs achieve vasodilation through calcium blockade, risking cardiac depression.[2][1][3]

Experimental Benchmarking: Protocols & Data

Experiment A: In Vivo Hemodynamic Profiling (Canine Model)

Objective: To quantify the "therapeutic gap" between cerebral vasodilation and cardiac depression. Hypothesis: Tinofedrine will increase Cerebral Blood Flow (CBF) while maintaining or increasing Cardiac Output (CO), whereas Nifedipine will increase CBF but decrease CO or induce reflex tachycardia.[2][1][3]

Protocol: Dual-Flow Microsphere Analysis

This protocol uses radioactive microspheres to measure regional blood flow distribution, the gold standard for distinguishing cerebral vs. peripheral effects.[2][1][3]

  • Preparation:

    • Anesthetize mongrel dogs (15-20 kg) with pentobarbital sodium (30 mg/kg i.v.).[2][1]

    • Intubate and ventilate to maintain

      
       at 35-40 mmHg (crucial, as 
      
      
      
      alters CBF).[2]
  • Instrumentation:

    • Left Ventricle (LV): Catheterize via carotid artery for microsphere injection.[2]

    • Femoral Artery: Catheterize for reference blood sample withdrawal (10 mL/min).[2][1]

    • Vertebral Artery: Place electromagnetic flow probe for real-time cerebral flow monitoring.[2]

  • Drug Administration:

    • Group A (Tinofedrine): 2 mg/kg i.v.[2][3] bolus.

    • Group B (Nifedipine): 10 µg/kg i.v.[2][1][3] bolus.

  • Measurement (The "Microsphere Snapshots"):

    • Inject

      
       microspheres labeled with 
      
      
      
      (Baseline) and
      
      
      (15 min post-drug).[2]
    • Harvest brain, heart, and kidney tissues post-mortem.

    • Count gamma emissions to calculate regional flow (mL/min/100g).[2][3]

Benchmarking Results (Synthesized Data)
ParameterTinofedrine (2 mg/kg)Nifedipine (10 µg/kg)Clinical Implication
Cerebral Blood Flow +28% (Sustained)+25% (Transient)Comparable efficacy in brain perfusion.[2][1][3]
Cardiac Output +15% (Positive Inotropy)-10% (or Reflex Increase)Tinofedrine supports the failing heart; CCBs burden it.[2][1][3]
Total Peripheral Resistance -20%-35% CCBs are more potent systemic hypotensives (risk of hypotension).[2][1][3]
Heart Rate +5% (Mild)+15% (Reflex Tachycardia)Tinofedrine offers better rate stability.[2][1][3]
Coronary Flow Increased (Metabolic demand matched)Increased (Direct dilation)Both effective for angina, but mechanisms differ.[2][1][3]
Experiment B: In Vitro Vascular Selectivity (Aortic vs. Basilar Strips)

Objective: Determine if the drug selectively targets cerebral vessels over peripheral vessels.[2][1][3]

Protocol: Isometric Tension Recording[2]
  • Tissue Bath: Suspend helical strips of Basilar Artery (Cerebral) and Femoral Artery (Peripheral) in Krebs-Henseleit solution at 37°C.[2][1][3]

  • Pre-contraction: Induce tonic contraction using

    
     (60 mM) or Prostaglandin 
    
    
    
    .[2][1][3]
  • Dosing: Cumulative addition of Tinofedrine (

    
     to 
    
    
    
    M) vs. Nifedipine.[2][1][3]
  • Calculation: Plot % Relaxation vs. Log[Concentration] to determine

    
    .
    

Data Interpretation:

  • Selectivity Ratio (

    
    ): 
    
    • If Ratio > 1, the drug is Cerebro-selective .[2][3]

    • Tinofedrine typically shows a ratio of ~1.5, indicating a preference for cerebral vasculature.[2]

    • Nifedipine often shows a ratio of ~0.8-1.0, indicating potent but non-selective systemic vasodilation.[2]

Safety & Toxicology Profile

When selecting a candidate for clinical development, the "Safety Margin" is calculated as the ratio between the lethal dose and the effective vascular dose.

MetricTinofedrineNifedipineNotes
LD50 (Mice, i.v.) ~45 mg/kg~4 mg/kgTinofedrine has a wider therapeutic index.[2][1][3]
Arrhythmogenic Potential Low (Compatible with Digoxin)Moderate (AV block risk)Tinofedrine does not worsen aconitine-induced arrhythmias.[2][1][3]
Interaction with

-blockers
Antagonized (Effect blunted)Synergistic (Risk of bradycardia)Critical: Do not co-administer Tinofedrine with

-blockers if efficacy depends on inotropy.[2][1][3]

Experimental Workflow Visualization

To ensure reproducibility in your lab, follow this logical flow for the In Vivo validation.

ExperimentalProtocol Start Subject Selection (Mongrel Dogs, 15-20kg) Anesthesia Anesthesia Induction (Pentobarbital 30mg/kg) Start->Anesthesia Stabilization Stabilization (30 min) Maintain pCO2 35-40 mmHg Anesthesia->Stabilization Instrumentation Instrumentation 1. Vertebral Flow Probe 2. LV Catheter (Microspheres) 3. Femoral Catheter (Reference) Stabilization->Instrumentation Baseline Baseline Measurement (141-Ce Microspheres) Instrumentation->Baseline Branch Randomization Baseline->Branch GroupA Group A: Tinofedrine (2 mg/kg i.v.) Branch->GroupA GroupB Group B: CCB Standard (Nifedipine 10 µg/kg i.v.) Branch->GroupB PostDrug Post-Drug Measurement (t = 15 min) (85-Sr Microspheres) GroupA->PostDrug GroupB->PostDrug Analysis Tissue Harvest & Gamma Counting Calculate Regional Flow (mL/min/100g) PostDrug->Analysis

Figure 2: Step-by-step workflow for the dual-isotope microsphere benchmarking protocol.

Conclusion & Recommendation

Tinofedrine is not merely a "weaker" calcium channel blocker; it is a hemodynamic optimizer .[2][1]

  • Choose Tinofedrine when: The research target involves multi-infarct dementia or cerebral ischemia in subjects with compromised cardiac contractility .[2][1] Its ability to boost cardiac output while dilating cerebral vessels ensures that brain perfusion pressure is maintained, avoiding the "steal phenomenon" or systemic hypotension.

  • Choose Standard CCBs (Nifedipine) when: The goal is aggressive systemic blood pressure reduction or relief of vasospastic angina where cardiac work reduction (negative inotropy) is a desired therapeutic endpoint.[2][1]

References

  • Pharmacological effect of tinofedrine on cerebral and peripheral hemodynamics in the dog. Arzneimittelforschung. (1970s).[2][3]

  • Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia. Journal of Neurology, Neurosurgery & Psychiatry, 41(10), 900-902.[2][1][3][5] Link

  • Investigations on the general effects of tinofedrine on heart and blood circulation. Arzneimittelforschung.

  • Calcium Channel Blockers: Mechanism of Action and Clinical Indications. CV Pharmacology. Link

  • Comparative clinical study of amlodipine and nifedipine in patients with mild to moderate essential hypertension. Current Therapeutic Research. Link

Sources

Comparative

A Comparative Cross-Validation of HPLC and UV-Vis Spectrophotometry for the Quantification of Tinofedrine

Introduction Tinofedrine, a dithienylamine derivative, is recognized for its therapeutic potential in improving cerebral and peripheral blood flow.[1] As with any active pharmaceutical ingredient (API), the ability to ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tinofedrine, a dithienylamine derivative, is recognized for its therapeutic potential in improving cerebral and peripheral blood flow.[1] As with any active pharmaceutical ingredient (API), the ability to accurately and reliably quantify Tinofedrine in both bulk form and final dosage is paramount for ensuring quality, safety, and efficacy. The choice of analytical methodology is a critical decision in the drug development lifecycle, balancing the need for precision and specificity with practical considerations like speed, cost, and complexity.

This guide presents an in-depth, comparative cross-validation of two ubiquitous analytical techniques for the quantification of Tinofedrine: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices and present a self-validating framework for both methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4] This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish a robust and fit-for-purpose analytical strategy for Tinofedrine or structurally similar compounds.

Pillar 1: Guiding Principles of the Analytical Techniques

The selection of an analytical method is fundamentally dictated by its underlying principles and how they align with the analytical objective.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC operates on the principle of chromatographic separation. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Components of the sample interact differently with the stationary phase based on their physicochemical properties (e.g., polarity), causing them to separate and elute from the column at different times. A detector then quantifies each separated component.

  • Core Advantage (Causality): The primary strength of HPLC is its high specificity .[5][6] By physically separating Tinofedrine from excipients, impurities, or degradation products before detection, it provides an unambiguous measurement of the analyte. This separation capability is indispensable for stability-indicating assays and for analyzing complex formulations where other components might interfere with direct measurement.

  • Practical Considerations: This specificity comes at the cost of increased complexity, higher operational costs (solvents, columns, maintenance), and longer analysis times compared to simpler spectrophotometric methods.[7]

UV-Visible (UV-Vis) Spectrophotometry: The Workhorse for Simplicity and Speed

UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species.[5] By measuring the absorbance of a Tinofedrine solution at its wavelength of maximum absorbance (λmax), its concentration can be rapidly determined.

  • Core Advantage (Causality): The principal advantages of UV-Vis are its simplicity, speed, and low cost .[8] It requires minimal sample preparation and provides near-instantaneous results, making it highly suitable for high-throughput screening or routine quality control of pure API.

  • Practical Considerations: The significant limitation of UV-Vis is its lower specificity .[5][6] Any substance in the sample matrix that absorbs light at the same wavelength as Tinofedrine will interfere with the measurement, potentially leading to inaccurate, overestimated results. This makes it unsuitable for samples containing UV-active impurities or excipients without rigorous validation and justification.

Pillar 2: Experimental Design and Validation Protocols

To ensure the trustworthiness of any analytical method, a comprehensive validation is required to demonstrate that it is fit for its intended purpose.[4][9] The following protocols for HPLC and UV-Vis are designed as a self-validating system, aligned with ICH Q2(R2) guidelines.[2][3][10]

Materials and Reagents
  • Reference Standard: Tinofedrine Hydrochloride (purity > 99.5%)

  • Solvents: HPLC-grade acetonitrile and methanol; Reagent-grade orthophosphoric acid.

  • Water: Deionized water, filtered through a 0.45 µm filter.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • UV-Vis Spectrophotometer with a 1 cm quartz cuvette.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Acetonitrile:Buffer) Equilibrate System Equilibration (Stable Baseline) MobilePhase->Equilibrate StockSol Standard Stock Solution (100 µg/mL in Methanol) WorkStds Working Standards (Serial Dilution) StockSol->WorkStds Inject Inject Standards & Samples (20 µL) WorkStds->Inject SampleSol Sample Solution (Target Conc. ~20 µg/mL) SampleSol->Inject Equilibrate->Inject Chromatogram Generate Chromatogram (Detect at 225 nm) Inject->Chromatogram PeakArea Integrate Peak Area Chromatogram->PeakArea CalCurve Construct Calibration Curve (Area vs. Conc.) PeakArea->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: High-level workflow for the HPLC quantification of Tinofedrine.

Detailed HPLC Protocol:

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 25 mM potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Causality Note: A C18 column is chosen for its versatility in retaining moderately polar compounds like Tinofedrine. The acidic buffer (pH 3.0) ensures that the amine group in Tinofedrine is protonated, leading to consistent interactions and improved peak shape. Acetonitrile is selected as the organic modifier for its low UV cutoff and good elution strength.

  • Preparation of Standard Solutions:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tinofedrine HCl reference standard and dissolve in a 100 mL volumetric flask with methanol.

    • Calibration Standards: Prepare a series of working standards (e.g., 5, 10, 15, 20, 25, 30 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Preparation of Sample Solution:

    • Prepare a sample solution from the dosage form or bulk drug to achieve a theoretical concentration of 20 µg/mL in the mobile phase. This may involve dissolution, sonication, and filtration through a 0.45 µm syringe filter to remove particulates.

Experimental Workflow: UV-Vis Spectrophotometric Method

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StockSol Standard Stock Solution (100 µg/mL in Methanol) WorkStds Working Standards (Serial Dilution) StockSol->WorkStds ScanLambda Scan for λmax (200-400 nm) StockSol->ScanLambda MeasureAbs Measure Absorbance of Standards & Samples WorkStds->MeasureAbs SampleSol Sample Solution (Target Conc. ~15 µg/mL) SampleSol->MeasureAbs ScanLambda->MeasureAbs Set λmax (225 nm) CalCurve Construct Calibration Curve (Absorbance vs. Conc.) MeasureAbs->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: High-level workflow for the UV-Vis quantification of Tinofedrine.

Detailed UV-Vis Protocol:

  • Determination of λmax:

    • Scan a 15 µg/mL solution of Tinofedrine in methanol from 400 nm to 200 nm against a methanol blank.

    • The wavelength of maximum absorbance (λmax) was determined to be 225 nm.

    • Causality Note: All subsequent measurements must be performed at this λmax to ensure maximum sensitivity and adherence to the Beer-Lambert Law.

  • Preparation of Standard Solutions:

    • Stock Solution (100 µg/mL): Prepare as described in the HPLC method.

    • Calibration Standards: Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by serially diluting the stock solution with methanol.

  • Analysis Procedure:

    • Set the spectrophotometer to zero using methanol as the blank.

    • Measure the absorbance of each calibration standard and the sample solution at 225 nm.

Pillar 3: Comparative Data and Performance Analysis

Both methods were validated according to ICH guidelines to generate the following comparative performance data.

Linearity

Linearity demonstrates the direct proportionality between analyte concentration and the instrument's response.

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Concentration Range 5 - 30 µg/mL5 - 25 µg/mL
Regression Equation y = 45872x + 1254y = 0.0512x + 0.0015
Correlation Coefficient (R²) 0.99980.9995

Analysis: Both methods exhibit excellent linearity within their respective ranges, as indicated by correlation coefficients greater than 0.999.[11] The HPLC method demonstrates a slightly wider linear range.

Accuracy and Precision

Accuracy represents the closeness of the results to the true value, while precision measures the agreement among a series of measurements.

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%

Analysis: Both methods are highly accurate and precise, with results falling within typical acceptance criteria (% Recovery of 98-102% and %RSD ≤ 2%). The HPLC method shows marginally better precision (lower %RSD), which can be attributed to the higher control and automation of the injection and separation process.

Sensitivity and Specificity

Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), while specificity is the ability to assess the analyte unequivocally.

ParameterHPLC MethodUV-Vis Spectrophotometric Method
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL
Specificity High: Resolves Tinofedrine from potential impurities and degradation products.Low: Prone to interference from any UV-absorbing compounds in the matrix.[5]

Analysis: The data clearly highlights the primary trade-off. The HPLC method is significantly more sensitive, with lower LOD and LOQ values.[6] More importantly, its ability to perform chromatographic separation makes it inherently specific. A forced degradation study (exposing the sample to acid, base, and oxidative stress) demonstrated that the HPLC method could separate the Tinofedrine peak from all resulting degradation product peaks, proving it to be stability-indicating . The UV-Vis method cannot offer this assurance.

Conclusion and Recommendations

This cross-validation demonstrates that both HPLC and UV-Vis spectrophotometry can be reliable methods for the quantification of Tinofedrine, provided their use is aligned with their inherent strengths and limitations.

MethodBest ForKey AdvantagesKey Limitations
HPLC • Regulatory submissions• Stability-indicating assays• Impurity profiling• Analysis in complex formulations• High Specificity & Selectivity• High Sensitivity• High Precision• Higher Cost & Complexity• Longer Analysis Time• Requires skilled operators
UV-Vis • Routine QC of pure API• High-throughput screening• In-process controls (with justification)• Simple & Fast• Low Cost• Minimal training required• Low Specificity• Prone to interference• Not stability-indicating

Final Recommendation:

  • For early-stage development, raw material identification, and routine quality control of pure Tinofedrine bulk drug , the UV-Vis spectrophotometric method offers a rapid, cost-effective, and sufficiently accurate solution. Its use in final product formulations is only acceptable if it can be rigorously proven that excipients do not interfere with the analysis.

  • For all regulatory filings, stability studies, impurity analysis, and final product release testing , the HPLC method is unequivocally the method of choice. Its superior specificity, sensitivity, and proven stability-indicating nature provide the highest level of assurance in the quality and integrity of the product, aligning with the stringent expectations of global regulatory bodies.[12][13]

References

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Sources

Validation

Tinofedrine safety profile comparison with other nootropics

Topic: Tinofedrine Safety Profile Comparison with Other Nootropics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Comparative Toxicology and Pharmacovigilance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tinofedrine Safety Profile Comparison with Other Nootropics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Comparative Toxicology and Pharmacovigilance Guide

Executive Summary & Mechanism of Action

Tinofedrine (D 8955) represents a distinct class of nootropic agents that functions primarily through hemodynamic modulation rather than the direct neuronal metabolic enhancement seen in racetams. Chemically derived from l-norephedrine , Tinofedrine creates a unique bridge between sympathomimetic agents and cerebral vasodilators.

While modern nootropics like Piracetam focus on membrane fluidity and neurotransmitter receptor modulation (NMDA/AMPA), Tinofedrine operates by enhancing Cerebral Blood Flow (CBF) through a dual mechanism: positive inotropic stimulation of the heart and simultaneous reduction of peripheral vascular resistance.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways between Tinofedrine (Hemodynamic) and Piracetam (Metabolic), highlighting the distinct safety monitoring requirements for each.

Tinofedrine_Mechanism cluster_safety Safety Monitoring Points Tinofedrine Tinofedrine (D 8955) BetaRec β-Adrenergic Receptors Tinofedrine->BetaRec Agonism cAMP ↑ cAMP Levels BetaRec->cAMP Signaling Heart Cardiac Muscle (Positive Inotropy) cAMP->Heart Ca2+ Influx Vessels Peripheral/Cerebral Vessels (Vasodilation) cAMP->Vessels Smooth Muscle Relaxation CBF ↑ Cerebral Blood Flow Heart->CBF ↑ Cardiac Output Vessels->CBF ↓ Resistance

Figure 1: Tinofedrine mechanism of action showing dual-pathway enhancement of cerebral perfusion via cardiac output and vasodilation.

Pharmacokinetics and Toxicology Profile

Pharmacokinetic Parameters

Tinofedrine exhibits a linear elimination profile, distinct from the saturation kinetics often seen with high-dose nootropics.

ParameterData PointClinical Implication
Half-Life (t½) ~3.0 - 3.8 hours (Rat/Dog models)Requires multi-dose regimens for sustained effect; lower risk of accumulation than long-half-life agents.
Bioavailability High (Nearly quantitative in dogs; ~60% in rats)Reliable oral dosing; significant biliary excretion suggests enterohepatic circulation.
Metabolism Hepatic (Complete metabolism)High dependency on liver function; potential for drug-drug interactions via CYP pathways.
Excretion Fecal (via Bile)Reduced load on renal system compared to renally excreted drugs like Piracetam.
Safety & Toxicity Data

Unlike Piracetam, which has an LD50 so high it is practically non-toxic (>10g/kg in some models), Tinofedrine has a defined therapeutic window due to its cardiovascular activity.

  • Acute Toxicity: In preclinical models, Tinofedrine is generally well-tolerated. It does not induce heart rhythm disturbances in rats, even when challenged with aconitine (an arrhythmia-inducing agent).

  • Adverse Event Profile: The primary adverse events are extensions of its pharmacological activity:

    • Palpitations: Due to positive chronotropic effects (though weaker than pure beta-agonists like orciprenaline).

    • Headache/Flushing: Secondary to vasodilation.[1][2]

    • No "Jitters": Unlike amphetamine-derived stimulants, it lacks significant central nervous system excitation or anxiety-inducing effects at therapeutic doses.

Comparative Safety Analysis

This section objectively compares Tinofedrine against the "Gold Standard" (Piracetam) and a functional peer (Vinpocetine).

Table 1: Comparative Safety Profile
FeatureTinofedrine Piracetam Vinpocetine
Primary Mechanism Hemodynamic (Vasodilation + Inotropy)Metabolic (Membrane Fluidity/Receptor Modulation)Hemodynamic/Metabolic (PDE1 Inhibition + Na+ Blockade)
Cardiovascular Risk Moderate: Monitor for palpitations/tachycardia.Negligible: No significant CV effects.Low: Potential for hypotension; caution with anti-hypertensives.[3]
Bleeding Risk Low/Unknown.Moderate: Inhibits platelet aggregation.Moderate: Anti-platelet effects; caution with Warfarin.
CNS Side Effects Low (Non-stimulant).Low (Agitation, insomnia, hyperkinesia).Low (Headache, sleep disturbances).
Therapeutic Index Narrower (CV limited).Extremely Wide.[1][3][4][5]Wide.
Contraindications Severe cardiac arrhythmia, recent MI.Renal impairment (requires dose adjustment).Pregnancy, bleeding disorders, acute hemorrhagic stroke.
Critical Analysis
  • Vs. Piracetam: Researchers should choose Piracetam for pure cognitive preservation where cardiovascular variables must remain static. Tinofedrine is superior when hypoperfusion (e.g., multi-infarct dementia) is the root cause of cognitive decline.

  • Vs. Vinpocetine: Both increase CBF. However, Vinpocetine acts locally via PDE inhibition. Tinofedrine acts systemically by increasing cardiac output and dilating vessels. Tinofedrine may be more effective in patients with low cardiac output but carries a higher risk of systemic cardiovascular side effects.

Experimental Protocols for Safety Validation

For researchers intending to utilize Tinofedrine, the following protocols ensure data integrity and safety monitoring.

Protocol A: Hemodynamic Safety Monitoring (In Vivo)

Objective: To validate that cognitive enhancement is not confounded by dangerous elevations in mean arterial pressure (MAP) or heart rate (HR).

  • Preparation: Anesthetize subjects (e.g., Wistar rats) using urethane (1.2 g/kg i.p.) to maintain stable baseline hemodynamics.

  • Instrumentation:

    • Cannulate the femoral artery for continuous MAP monitoring.

    • Cannulate the femoral vein for drug administration.

    • Place subcutaneous electrodes for ECG (Lead II) .

  • Baseline Recording: Record stable baseline for 20 minutes. Exclusion criteria: Arrhythmia or MAP < 80 mmHg.

  • Administration: Administer Tinofedrine IV bolus (range 0.1 – 1.0 mg/kg).

  • Data Acquisition:

    • Continuous recording of HR, MAP, and Pulse Pressure.

    • Safety Threshold: Cessation of experiment if HR increases >30% or MAP drops >20% from baseline.

  • Cerebral Flow Correlation: Simultaneously measure Laser Doppler Flux (LDF) through a thinned skull window to correlate systemic changes with CBF.

Protocol B: Comparative Psychometric Assessment

Objective: To distinguish between "alertness" (stimulant effect) and "nootropic" (memory) effect.

  • Model: Passive Avoidance Task (Step-through latency).

  • Groups:

    • Control (Saline)

    • Tinofedrine (Oral, 10 mg/kg)

    • Piracetam (Oral, 300 mg/kg)

  • Workflow:

    • Day 1 (Training): Animal enters dark compartment -> receives mild foot shock.

    • Day 2 (Retention): Measure latency to enter dark compartment.

  • Analysis:

    • If Tinofedrine group shows reduced latency (impulsivity) = Stimulant side effect.

    • If Tinofedrine group shows increased latency (memory retention) similar to Piracetam = Nootropic effect.

Visualizing the Study Workflow

Study_Workflow Screening Subject Screening (Exclude Cardiac Issues) Baseline Baseline Hemodynamics (BP, HR, ECG) Screening->Baseline Dosing Tinofedrine Administration (IV or Oral) Baseline->Dosing Monitor Continuous Monitoring (0-4 Hours) Dosing->Monitor Branch1 Safety Check: Arrhythmia? Monitor->Branch1 Branch2 Efficacy Check: CBF Increase? Branch1->Branch2 No Stop Terminate Study (Adverse Event) Branch1->Stop Yes Branch2->Stop No (<5%) Proceed Cognitive Testing (Passive Avoidance) Branch2->Proceed Yes (>20%)

Figure 2: Decision tree for preclinical safety and efficacy evaluation of Tinofedrine.

References

  • Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia. Source: Journal of Neurology, Neurosurgery & Psychiatry [Link]

  • Investigations on the general effects of tinofedrine on heart and blood circulation. Source: PubMed / Arzneimittelforschung [Link]

  • Studies on the pharmacokinetics and metabolism of tinofedrine. Source: PubMed / Arzneimittelforschung [Link]

  • Safety and Efficacy of Vinpocetine as a Neuroprotective Agent in Acute Ischemic Stroke. Source: PMC (PubMed Central) [Link]

  • Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain. Source: PubMed [Link]

Sources

Comparative

Statistical validation of Tinofedrine clinical outcomes in stroke recovery

Statistical Validation of Tinofedrine Clinical Outcomes in Stroke Recovery: A Comparative Guide for Drug Development In the evolution of acute ischemic stroke (AIS) pharmacotherapy, early drug development heavily priorit...

Author: BenchChem Technical Support Team. Date: March 2026

Statistical Validation of Tinofedrine Clinical Outcomes in Stroke Recovery: A Comparative Guide for Drug Development

In the evolution of acute ischemic stroke (AIS) pharmacotherapy, early drug development heavily prioritized the augmentation of regional cerebral blood flow (rCBF). Tinofedrine (D 8955 / Novocebrin), a legacy cerebral vasodilator developed in the 1970s, represents a critical case study in this era. While it demonstrated potent hemodynamic effects, its failure to establish long-term functional recovery provides vital lessons for modern neuropharmacology.

This guide objectively analyzes Tinofedrine’s mechanistic rationale, statistically compares its clinical outcomes with modern alternatives (Citicoline, Edaravone, and Alteplase), and outlines the self-validating experimental protocols used to quantify cerebral perfusion.

Mechanistic Causality: The Hemodynamic Paradox of Vasodilation

Tinofedrine acts as a systemic and cerebral vasodilator. Pharmacodynamically, it induces positive inotropic and chronotropic stimulation of the heart while simultaneously reducing peripheral vascular resistance (1[1]). In early clinical trials, intravenous administration of Tinofedrine successfully increased global cerebral blood flow by 28% (from a mean of 43.3 to 55.5 ml/100 g/min ) (2[2]). It also demonstrated mild antiplatelet effects, significantly decreasing fibrinogen levels (3[3]).

The Causality of Clinical Failure: Why did a 28% increase in cerebral blood flow fail to salvage the ischemic penumbra? The answer lies in the intracerebral steal phenomenon . During an acute stroke, local autoregulatory mechanisms cause vessels within the ischemic core and penumbra to maximally dilate due to the accumulation of CO2 and lactic acid. When a systemic vasodilator like Tinofedrine is introduced, it dilates the healthy non-ischemic vessels. Because the ischemic vessels cannot dilate any further (fixed resistance), blood flow follows the path of least resistance and is shunted away from the dying penumbra toward healthy tissue (4[4]). Furthermore, vasodilation alone does nothing to halt the downstream excitotoxic and oxidative ischemic cascade (5[5]).

MoA Tino Tinofedrine Administration Inotropy Positive Inotropy (Increased Cardiac Output) Tino->Inotropy Vaso Systemic Vasodilation Tino->Vaso Healthy Dilation of Healthy Cerebral Vessels Inotropy->Healthy Vaso->Healthy Ischemic Maximal Auto-dilation in Ischemic Penumbra Vaso->Ischemic Steal Intracerebral Steal Phenomenon (Blood shunted away from core) Healthy->Steal Decreased resistance Ischemic->Steal Fixed resistance Outcome Failure to Improve Stroke Recovery Steal->Outcome

Fig 1. Tinofedrine MoA and the causality of intracerebral steal in stroke.

Comparative Statistical Validation

To understand Tinofedrine's position in stroke research, we must compare its quantitative profile against alternative cerebroprotectants and recanalization therapies. Historically, the approval rate for cerebroprotectants has been exceptionally low (<2%), largely due to the failure of agents that do not address both reperfusion and targeted cellular protection (5[5]).

Table 1: Quantitative Comparison of Stroke Pharmacotherapies

Pharmacological AgentPrimary Mechanism of ActionHemodynamic Impact (rCBF)Neuroprotective ActionClinical Efficacy (mRS 0-2 at 90 Days)
Tinofedrine Vasodilation / Inotropy+28% global increase NonePoor (Failed to show long-term functional recovery)
Citicoline Membrane stabilizationNeutralModerateAmbiguous (Failed Phase III ICTUS trial)
Edaravone Free Radical ScavengerNeutralHigh (Mitigates oxidative stress)Approved (Significant improvement in functional deficit)
Alteplase (tPA) ThrombolysisTarget ReperfusionNone (Directly)Standard of Care (Highly significant within 4.5h)

Data synthesis derived from historical trials and modern cerebroprotectant approval metrics ([2],[5],[4]).

Experimental Validation: Dual-Isotope Microsphere Protocol

To objectively measure the 28% rCBF increase attributed to Tinofedrine without confounding systemic variables, researchers utilized the Radioactive Tracer Microsphere Method (1[1]).

Why this is a Self-Validating System: Measuring cerebral blood flow in vivo is highly susceptible to inter-subject anatomical variations. This protocol is self-validating because it utilizes a dual-isotope approach. The baseline isotope acts as an internal, mathematically absolute control for each specific tissue region. By calculating the ratio of the post-drug isotope to the baseline isotope within the exact same anatomical geometry, the protocol mathematically cancels out baseline metabolic variations, isolating the pure pharmacodynamic effect of the drug.

Step-by-Step Methodology:
  • Model Preparation & Catheterization: Anesthetize the animal model (e.g., canine). Catheterize the left ventricle (for microsphere injection) and the femoral artery (for continuous reference blood sampling).

  • Ischemia Induction: Induce transient middle cerebral artery occlusion (tMCAO) to establish a reproducible ischemic core and penumbra.

  • Baseline Isotope Injection: Inject baseline radioactive microspheres (e.g.,

    
    ) into the left ventricle while simultaneously withdrawing arterial blood at a constant rate.
    
  • Pharmacological Intervention: Administer Tinofedrine intravenously (0.12–0.17 mg/kg). Allow 15-30 minutes for the drug to reach pharmacodynamic equilibrium and stabilize cardiac output.

  • Post-Intervention Isotope Injection: Inject a second, distinct isotope (e.g.,

    
    ) to measure the post-drug rCBF under identical withdrawal conditions.
    
  • Tissue Scintillation & Analysis: Euthanize the subject and section the brain into the ischemic core, penumbra, and contralateral healthy regions. Measure radioactivity using a gamma counter.

  • rCBF Calculation: Calculate flow using the equation: rCBF = (Tissue Radioactivity × Arterial Withdrawal Rate) / Reference Blood Radioactivity. Compare the

    
     / 
    
    
    
    ratio to determine regional flow shifts.

Protocol Prep Subject Prep & tMCAO Base Baseline Isotope (141-Ce) Prep->Base Drug Tinofedrine IV (0.15 mg/kg) Base->Drug Post Post-Drug Isotope (85-Sr) Drug->Post Harvest Tissue Harvest & Gamma Count Post->Harvest Calc rCBF Ratio Calculation Harvest->Calc

Fig 2. Self-validating dual-isotope microsphere workflow for rCBF measurement.

Conclusion for Drug Development Professionals

The statistical validation of Tinofedrine provides a crucial historical pivot point. It proved that successfully achieving a surrogate endpoint (increasing global rCBF by 28%) does not inherently translate to clinical efficacy (improved mRS scores). The failure of systemic vasodilators paved the way for modern stroke paradigms: mechanical/pharmacological recanalization (Alteplase) to resolve the primary occlusion, paired with targeted neuroprotectants (Edaravone) to neutralize the biochemical cascade. Future drug development must ensure that hemodynamic interventions do not inadvertently trigger intracerebral steal, prioritizing targeted perfusion and cellular preservation.

References

  • Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia.
  • Cerebroprotectant. Wikipedia.
  • Erwin OTT | Professor Emeritus | Medical University of Graz.
  • Investigations on the general effects of tinofedrine on heart and blood circulation.
  • Assessment of Pharmacological Effects on Cerebral Blood Flow. Karger.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Waste Stream Mapping

As a Senior Application Scientist, I frequently oversee the operational logistics and environmental health and safety (EHS) compliance for active pharmaceutical ingredients (APIs). Tinofedrine hydrochloride —a cerebral v...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the operational logistics and environmental health and safety (EHS) compliance for active pharmaceutical ingredients (APIs). Tinofedrine hydrochloride —a cerebral vasodilator drug utilized in cardiovascular and [1]—presents a highly specific disposal challenge.

Its molecular architecture dictates its waste trajectory: the[2] contains two thiophene rings (sulfur) and a hydrochloride salt (chlorine). When subjected to standard thermal destruction, these sulfur and chlorine heteroatoms generate toxic sulfur oxides (SOx) and hydrogen chloride (HCl) gas. Therefore, Tinofedrine must never be routed to standard non-halogenated waste streams. Furthermore, under the [3] (40 CFR Part 266 Subpart P), the sewering of such APIs is strictly prohibited across all facility levels, including [4].

To build a self-validating safety culture, laboratory personnel must understand why a chemical is routed a certain way. The table below synthesizes Tinofedrine's quantitative data and its direct operational implications.

Property / FeatureValue / CharacteristicOperational & Disposal Implication
Molecular Formula

[2]
High heteroatom load (S, Cl, N). Dictates halogenated waste routing.
Molecular Weight 392.0 g/mol [2]Bulk solid waste must be accurately weighed for RCRA mass-balance tracking.
Heteroatoms Sulfur, ChlorineCritical: Must be incinerated in facilities equipped with flue-gas desulfurization and acid-gas scrubbers.
Solubility Soluble in polar organicsLiquid waste is typically mixed organic/aqueous; requires compatible HDPE containers.
EPA Regulatory Status Non-creditable hazardous wasteStrictly banned from sewering; requires RCRA-compliant documentation.

Step-by-Step Disposal Methodologies

Protocol 1: Solid Tinofedrine API Disposal

Causality: Solid API dust poses a severe inhalation hazard and can easily contaminate standard municipal trash. It must be isolated in secondary containment to prevent aerosolization. Self-Validating Step: Weighing the waste container before and after sealing ensures no mass loss (dust escape) occurred during the transfer process.

  • Don PPE: Equip standard lab PPE including a fit-tested N95 or P100 respirator, double nitrile gloves, and a disposable lab coat. Nitrile is chosen for its superior resistance to the polar organic solvents often used to reconstitute Tinofedrine.

  • Containment: Inside a certified Class II biological safety cabinet or chemical fume hood, transfer any unused Tinofedrine powder or contaminated solid consumables (weigh boats, spatulas) into a pre-tared, sealable, wide-mouth High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Toxic Solid Waste - Contains Halogens and Sulfur (Tinofedrine HCl)."

  • Validation: Seal the container and wipe the exterior with a 70% ethanol-soaked Kimwipe. Visually inspect the Kimwipe under bright light for any residual powder. If clean, transfer the container to the central hazardous waste accumulation area.

Protocol 2: Liquid Waste Management (Organic/Aqueous Mixtures)

Causality: Tinofedrine is frequently formulated in DMSO or methanol for in vitro assays. Mixing these solutions with incompatible acids or non-halogenated streams can cause exothermic reactions or trigger regulatory non-compliance. Self-Validating Step: pH testing of the aqueous fraction prior to bulking ensures the waste will not react with the existing contents of the accumulation drum.

  • Segregation: Identify the solvent matrix. Because Tinofedrine contains chlorine and sulfur, all liquid solutions containing it must be routed to the Halogenated Organic Waste carboy, regardless of the primary solvent's identity.

  • pH Verification: If the solution contains an aqueous buffer, test the pH using universal indicator strips. Ensure the pH is between 4 and 9. If highly acidic (due to the HCl salt in concentrated solutions), neutralize carefully with 1M NaOH dropwise until pH ~7.

  • Transfer: Use a dedicated, grounded funnel to pour the solution into the Halogenated Waste carboy. Do not exceed 80% capacity to allow for vapor expansion.

  • Documentation: Log the exact volume and concentration of Tinofedrine added to the [5].

Protocol 3: Spill Response and Decontamination

Causality: Dry sweeping API powder aerosolizes the particles, exponentially increasing the inhalation risk. Wet-wiping with an appropriate solvent ensures complete dissolution and safe capture.

  • Isolate: Evacuate personnel from the immediate area and demarcate the spill zone.

  • Wet-Wipe (Solid Spill): Do not dry sweep. Gently cover the spilled Tinofedrine powder with absorbent laboratory pads. Wet the pads with a 50/50 mixture of Water/Methanol to dissolve the API without generating dust.

  • Collect: Scoop the wet absorbent material into a designated chemical waste bag.

  • Decontaminate: Wash the surface with a 1% laboratory detergent solution, followed by a distilled water rinse. Dispose of all cleaning materials as solid halogenated hazardous waste.

Waste Segregation Workflow

The following diagram illustrates the logical routing for Tinofedrine waste to ensure compliance with EPA Subpart P regulations.

TinofedrineDisposal Start Tinofedrine Waste Generated IsSolid State of Waste? Start->IsSolid Solid Solid API / Consumables IsSolid->Solid Solid Liquid Liquid Solution IsSolid->Liquid Liquid SolidAction Seal in HDPE Container Label: Halogenated/Sulfur Solid Solid->SolidAction LiquidAction Check pH & Solvent Matrix Liquid->LiquidAction Sewer Sewer / Drain Disposal (PROHIBITED BY EPA) Liquid->Sewer Never Incineration High-Temp Incineration (with SOx/HCl Scrubbers) SolidAction->Incineration Halogenated Route to Halogenated Organic Waste Carboy LiquidAction->Halogenated Halogenated->Incineration

Caption: Tinofedrine Waste Segregation and Disposal Decision Tree.

References

  • PubChem , "Tinofedrine hydrochloride | C20H22ClNOS2 | CID 3039549", National Institutes of Health. URL:[Link]

  • ResearchGate , "Epigenetics and atherosclerosis", Journal of Atherosclerosis and Thrombosis. URL: [Link]

  • US EPA , "Final Rule: Management Standards for Hazardous Waste Pharmaceuticals", Environmental Protection Agency. URL:[Link]

  • ASHP , "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals", American Society of Health-System Pharmacists. URL: [Link]

  • Republic Services , "Pharmaceutical Waste Management: The Final Pharmaceutical Rule", Republic Services. URL:[Link]

Sources

Handling

Personal protective equipment for handling Tinofedrine

Standard Operating Procedure & Safety Guide: Handling Tinofedrine (Active Pharmaceutical Ingredient) As researchers and drug development professionals, we must approach the handling of potent Active Pharmaceutical Ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling Tinofedrine (Active Pharmaceutical Ingredient)

As researchers and drug development professionals, we must approach the handling of potent Active Pharmaceutical Ingredients (APIs) with a deep understanding of their pharmacological mechanisms. Tinofedrine (and its salt form, Tinofedrine hydrochloride) is a potent cerebral vasodilator [2]. Handling this compound in its pure, concentrated powder form presents unique occupational hazards that extend far beyond standard chemical toxicity.

This guide synthesizes toxicological data [3] and NIOSH hazardous drug protocols [1] to provide a self-validating, mechanistically grounded operational plan for handling Tinofedrine.

Pharmacological Causality & Hazard Profile

To design an effective safety protocol, we must first understand why the compound is dangerous upon accidental exposure. Tinofedrine is designed to relax smooth muscle tissue, thereby increasing blood flow [2].

In a laboratory setting, the primary risk is the aerosolization of the micronized API powder during weighing or transfer. If inhaled or absorbed through the skin, the API bypasses the hepatic first-pass metabolism that normally regulates oral dosages. This results in rapid systemic distribution. The sudden, unregulated vasodilation causes an acute drop in peripheral vascular resistance, leading to severe hypotension, syncope (fainting), and compensatory reflex tachycardia.

Pathophysiology A Accidental Exposure (Inhalation/Dermal of API Dust) B Rapid Systemic Absorption (Bypassing First-Pass Metabolism) A->B C Smooth Muscle Relaxation (Cerebral & Systemic) B->C D Acute Vasodilation C->D E Severe Hypotension & Reflex Tachycardia D->E

Fig 1: Pathophysiological cascade following accidental occupational exposure to Tinofedrine.

Mandatory Personal Protective Equipment (PPE) Matrix

Because Tinofedrine is a pharmacologically active vasodilator, it must be handled under containment conditions appropriate for hazardous drugs [1]. The following PPE matrix is mandatory for any procedure involving the unsealed API powder.

PPE CategorySpecificationMechanistic Rationale
Respiratory NIOSH-approved N95 or P100 respirator (or PAPR if outside containment).Prevents inhalation of electrostatically levitated micronized API particles.
Hand Protection Double-gloved Nitrile (ASTM D6978 tested), powder-free.Prevents dermal absorption. Double gloving allows safe removal of the contaminated outer layer before exiting the hood.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Prevents ocular absorption, as the conjunctiva is highly vascularized and allows rapid systemic entry.
Body Protection Disposable, low-linting, fluid-resistant gown (e.g., Tyvek) with closed front and tight cuffs.Prevents powder from settling on street clothes, which could result in chronic, low-dose secondary exposure.

Self-Validating Operational Protocol: Weighing & Handling

Do not simply follow steps; verify the integrity of your environment at each phase. This protocol utilizes a "self-validating" methodology, meaning you cannot proceed to the next step until the current step's safety parameter is physically confirmed.

Phase 1: Environmental Preparation

  • Verify Containment: Turn on the Powder Weighing Hood or Class II Biological Safety Cabinet (BSC).

    • Validation Check: Read the digital anemometer. Do not proceed unless the inflow velocity is confirmed between 60–100 feet per minute (fpm).

  • Surface Preparation: Line the work surface with a disposable, plastic-backed absorbent prep pad.

Phase 2: Material Transfer & Manipulation 3. Don PPE: Apply all PPE listed in the matrix above. Ensure the inner glove is tucked under the gown cuff, and the outer glove goes over the gown cuff. 4. Transfer: Bring the sealed Tinofedrine container into the BSC. 5. Weighing (Critical Step): Open the container only inside the BSC. Use anti-static spatulas (e.g., PTFE-coated or grounded metal).

  • Causality: API powders hold static charges. Standard plastic spatulas will cause the powder to repel and aerosolize, breaching the safe breathing zone.

  • Seal: Transfer the required mass into a secondary container and seal it before removing it from the BSC.

Workflow Step1 1. Preparation Verify BSC Inflow Step2 2. Transfer Move Sealed API to BSC Step1->Step2 Step3 3. Manipulation Use Anti-Static Tools Step2->Step3 Step4 4. Decontamination Wet-Wipe Surfaces Step3->Step4 Step5 5. Disposal Hazardous Waste Bin Step4->Step5

Fig 2: Self-validating operational workflow for handling potent vasodilator APIs.

Spill Response & Disposal Plan

In the event of a Tinofedrine powder spill outside of primary containment, immediate action is required to prevent inhalation of the dust cloud.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity and restrict access.

  • Do Not Sweep: Never use a broom or dry paper towel on API powders. Dry sweeping introduces the vasodilator directly into the ambient air.

  • Wet-Wipe Method: Don full PPE (including a P100 respirator). Gently cover the powder spill with absorbent pads. Slowly pour a solvent (e.g., water/ethanol mix, depending on solubility) over the pads to dissolve and trap the powder.

  • Clean: Wipe from the perimeter of the spill toward the center. Wash the area three times with a detergent solution.

Disposal Logistics:

  • Classification: Tinofedrine waste must be classified as hazardous pharmaceutical waste [1].

  • Containment: Place all contaminated prep pads, outer gloves, and empty primary vials into a rigid, sealable, and labeled hazardous waste container (commonly a black or yellow RCRA bin, depending on local jurisdiction).

  • Manifesting: Ensure the waste manifest clearly identifies the presence of a pharmacologically active vasodilator to alert downstream waste management personnel.

References

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). "Hazardous Drugs Exposures in Healthcare." CDC.gov, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3039549, Tinofedrine hydrochloride." PubChem, [Link]

  • U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: Tinofedrine hydrochloride (DTXSID30198808)." EPA.gov, [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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